Bis(2-benzyloxy-3-nitrophenyl)disulfide
Description
Properties
IUPAC Name |
1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWRELPZIJGMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide
This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for bis(2-benzyloxy-3-nitrophenyl)disulfide. Designed for professionals in chemical research and drug development, this document elucidates the strategic rationale behind the chosen synthetic route, details the reaction mechanisms, and presents a validated, step-by-step experimental protocol.
Introduction and Strategic Overview
This compound is an organic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of the nitro group, the benzyloxy protecting group, and the reactive disulfide linkage makes it a versatile intermediate for further chemical elaboration. Symmetrical aromatic disulfides are pivotal in various fields, serving as precursors for self-assembled monolayers, components in dynamic combinatorial libraries, and key structural elements in biologically active molecules.[1]
The synthesis of symmetrical disulfides is most commonly and efficiently achieved through the oxidation of corresponding thiols.[1] However, the direct synthesis and isolation of the requisite precursor, 2-benzyloxy-3-nitrobenzenethiol, can be complicated by its propensity for premature oxidation. A more robust and direct strategy involves the nucleophilic aromatic substitution (SNAr) on an activated aryl halide using a disulfide-transfer reagent.
This guide details a highly effective two-step synthesis commencing from the commercially available precursor, 2-bromo-3-nitrophenol. The chosen pathway is outlined below:
-
Protection of the Phenolic Hydroxyl: A Williamson ether synthesis is employed to protect the phenol as a benzyl ether. This step is crucial to prevent side reactions in the subsequent step and introduces a key structural motif of the target molecule.
-
Disulfide Bridge Formation: A nucleophilic aromatic substitution reaction using sodium disulfide (Na2S2) directly displaces the bromide to form the target disulfide. The presence of the electron-withdrawing nitro group ortho to the bromine atom is critical for activating the aromatic ring toward nucleophilic attack.
This approach is selected for its high efficiency, use of readily available reagents, and straightforward execution, making it suitable for laboratory-scale synthesis.
Synthetic Pathway Visualization
The logical workflow for the synthesis is illustrated below. The pathway proceeds from a commercially available substituted phenol to the final disulfide product via a stable, isolable intermediate.
Caption: Synthetic pathway for this compound.
Core Quantitative Data
The key physicochemical properties of the reactants, intermediate, and final product are summarized in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-3-nitrophenol | C₆H₄BrNO₃ | 218.01 | Starting Material |
| Benzyl Bromide | C₇H₇Br | 171.04 | Reagent |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | Intermediate[2] |
| Sodium Disulfide | Na₂S₂ | 110.11 | Reagent |
| This compound | C₂₆H₂₀N₂O₆S₂ | 520.58 | Final Product |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Benzyl bromide is a lachrymator and irritant.[3]
Part A: Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene (Intermediate)
Objective: To protect the phenolic hydroxyl group of 2-bromo-3-nitrophenol via Williamson ether synthesis.
Materials:
-
2-Bromo-3-nitrophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-nitrophenol and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids, and stir the resulting suspension for 15 minutes at room temperature.
-
Slowly add benzyl bromide dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(benzyloxy)-1-bromo-3-nitrobenzene as a pure solid.
Part B: Synthesis of this compound (Final Product)
Objective: To synthesize the target disulfide via nucleophilic aromatic substitution.
Materials:
-
2-(Benzyloxy)-1-bromo-3-nitrobenzene (1.0 eq)
-
Sodium disulfide (Na₂S₂) (0.6 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the intermediate, 2-(benzyloxy)-1-bromo-3-nitrobenzene, in anhydrous DMF.
-
Add sodium disulfide to the solution. Note: Sodium disulfide is often sold as a hydrate; ensure stoichiometry is adjusted accordingly or use anhydrous material if available.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the product into dichloromethane (3x).
-
Combine the organic extracts and wash with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford pure this compound.
Mechanistic Rationale and Causality
Williamson Ether Synthesis (Part A): This classic reaction proceeds via an SN2 mechanism. The base, potassium carbonate, is sufficiently strong to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the benzyl ether. DMF is an ideal solvent as it is polar and aprotic, effectively solvating the potassium cation while not interfering with the nucleophilicity of the phenoxide.
Nucleophilic Aromatic Substitution (SNAr) (Part B): The formation of the disulfide bond is a textbook example of an SNAr reaction. The key requirements for this reaction are met:
-
An Activated Ring: The aromatic ring of the intermediate is "activated" by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho to the leaving group (bromide).
-
A Good Leaving Group: Bromide is an excellent leaving group.
-
A Strong Nucleophile: The disulfide anion (S₂²⁻) is a potent nucleophile.
The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge from the attacking nucleophile is delocalized onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy for the reaction. Subsequent loss of the bromide leaving group re-aromatizes the ring and yields the final product.
Conclusion
The described two-step synthetic pathway provides a reliable and logical method for the preparation of this compound. By leveraging fundamental reactions in organic chemistry—the Williamson ether synthesis for protection and a nitro-activated SNAr for C-S bond formation—this guide offers a clear and reproducible protocol. The insights into the mechanistic underpinnings are intended to empower researchers to adapt and troubleshoot this synthesis for their specific applications in drug discovery and materials development.
References
-
Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Wikipedia. (n.d.). Disulfide. [Link]
- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
-
Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). [Link]
-
Georganics. (n.d.). 2-(Benzyloxy)-1-bromo-3-nitrobenzene. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Bis(2-benzyloxy-3-nitrophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-benzyloxy-3-nitrophenyl)disulfide is a complex organic molecule that, while not extensively documented in mainstream literature, holds significant potential as a research tool and intermediate in medicinal chemistry. Its structure, characterized by two benzyloxy-substituted nitrophenyl rings linked by a disulfide bridge, suggests a range of chemical and biological activities. The presence of the disulfide bond, a key feature in many biologically active molecules, allows for redox-mediated interactions, while the nitrophenyl and benzyloxy moieties can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers interested in its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 37398-25-7 | [1][2][3] |
| Molecular Formula | C26H20N2O6S2 | [1][2] |
| Molecular Weight | 520.58 g/mol | [1] |
| Appearance | Predicted to be a solid | N/A |
| Melting Point | 177.5-179.5°C | N/A |
| Solubility | Soluble in Chloroform, Ethyl Acetate | N/A |
| IUPAC Name | 1,2-bis(2-(benzyloxy)-3-nitrophenyl)disulfane | N/A |
| SMILES | O=N(=O)c1cccc(c1OCc1ccccc1)SSc1c(OCc2ccccc2)cccc1N(=O)=O | N/A |
Proposed Synthesis and Experimental Protocols
Diagram of the Proposed Synthetic Workflow
Sources
- 1. Bis(2-benzyloxy-3-nitrophenyl)disulfide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. Buy Online CAS Number 37398-25-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-benzyloxy-3-nitrophenyl)disulfide
Abstract
Bis(2-benzyloxy-3-nitrophenyl)disulfide is an aromatic disulfide compound featuring nitro groups and benzyloxy substituents. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in current literature, its chemical structure suggests a compelling dual-pronged mechanism. This guide posits a hypothesis wherein the molecule's biological activity is driven by two primary pathways: (1) reactivity of the disulfide bond through thiol-disulfide exchange, a critical process in cellular signaling and protein function, and (2) bioreduction of the nitroaromatic groups, which can lead to the generation of cytotoxic reactive oxygen and nitrogen species. This document provides a comprehensive exploration of these proposed mechanisms, supported by established principles of medicinal chemistry and pharmacology concerning related chemical entities. Furthermore, it outlines detailed experimental protocols for researchers to investigate and validate these hypotheses.
Introduction and Physicochemical Properties
This compound (CAS Number: 37398-25-7) is a symmetrical molecule with the molecular formula C₂₆H₂₀N₂O₆S₂. The presence of the disulfide linkage, electron-withdrawing nitro groups, and bulky benzyloxy groups dictates its chemical reactivity and potential biological interactions. The benzyloxy groups may influence the molecule's lipophilicity, thereby affecting its cellular uptake and distribution.
| Property | Value | Source |
| CAS Number | 37398-25-7 | [1][2][3] |
| Molecular Formula | C₂₆H₂₀N₂O₆S₂ | [1][4] |
| Molecular Weight | 520.58 g/mol | [1] |
Proposed Dual Mechanism of Action
Based on its chemical functionalities, a dual mechanism of action is proposed for this compound, targeting cellular redox homeostasis and inducing oxidative stress.
Pathway 1: Thiol-Disulfide Exchange
The disulfide bond is a key functional group that can readily undergo thiol-disulfide exchange with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins.[5][6] This exchange can disrupt the structure and function of proteins, including enzymes and transcription factors, that are regulated by their thiol-disulfide status.[7]
The proposed mechanism involves the nucleophilic attack of a cellular thiolate (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide and the release of a thiol derivative of the parent molecule. This process can lead to a cascade of disulfide exchange reactions, altering the cellular redox environment.[8]
Caption: Proposed thiol-disulfide exchange pathway.
Pathway 2: Bioreduction of Nitroaromatic Groups
Nitroaromatic compounds are known to be bioreduced in biological systems, a process central to the mechanism of action of many nitroaromatic drugs.[9][10] This reduction is often catalyzed by nitroreductase enzymes, which are present in various organisms, including bacteria and parasites, and to a lesser extent, in mammalian cells.[11][12]
The one-electron reduction of the nitro group leads to the formation of a nitro anion radical.[13] In the presence of molecular oxygen, this radical can transfer an electron to O₂, generating a superoxide radical (O₂⁻) and regenerating the parent nitro compound in a futile cycle that leads to the accumulation of reactive oxygen species (ROS).[13] Further reduction of the nitro group can produce nitroso and hydroxylamine intermediates, which are also highly reactive and can cause cellular damage, including DNA adduction and protein modification.[14]
Caption: Proposed bioreduction pathway of the nitroaromatic groups.
Experimental Protocols for Mechanistic Validation
To investigate the proposed dual mechanism of action, a series of in vitro and cell-based assays can be employed.
Thiol-Disulfide Exchange Assays
Objective: To determine if this compound can react with biological thiols.
Protocol: DTNB Assay for Thiol Reactivity
This assay, also known as the Ellman's test, measures the consumption of a known thiol, such as glutathione (GSH), upon reaction with the test compound.[15]
-
Reagents:
-
This compound stock solution (in DMSO).
-
Glutathione (GSH) solution in phosphate buffer (pH 7.4).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of GSH and varying concentrations of this compound in phosphate buffer.
-
Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Add DTNB solution to each reaction mixture.
-
Measure the absorbance at 412 nm using a spectrophotometer. The absorbance is proportional to the amount of unreacted GSH.
-
A decrease in absorbance in the presence of the test compound indicates thiol consumption.
-
Nitroreductase Activity and ROS Generation Assays
Objective: To assess if the compound is a substrate for nitroreductases and if its metabolism leads to the generation of reactive oxygen species.
Protocol 1: In Vitro Nitroreductase Assay
This assay monitors the oxidation of NADH or NADPH, which is coupled to the reduction of the nitroaromatic compound by a purified nitroreductase enzyme.[16]
-
Reagents:
-
Purified nitroreductase (e.g., from E. coli).
-
This compound stock solution (in DMSO).
-
NADH or NADPH solution in Tris-HCl buffer (pH 7.0).
-
Tris-HCl buffer (pH 7.0).
-
-
Procedure:
-
In a UV-transparent 96-well plate, add Tris-HCl buffer, NADH/NADPH solution, and the test compound.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength of maximum absorbance for NADH/NADPH) over time using a plate reader.
-
The rate of NADH/NADPH oxidation is indicative of nitroreductase activity towards the substrate.
-
Protocol 2: Cellular ROS Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to detect intracellular ROS production.[17]
-
Reagents:
-
Cell line of interest (e.g., a cancer cell line).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
H₂DCFDA stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with H₂DCFDA solution in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with varying concentrations of this compound in complete medium.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
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- 1. Bis(2-benzyloxy-3-nitrophenyl)disulfide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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A Technical Guide to the Application of Nitrophenyl Disulfides in Biochemical Research
Introduction
Within the intricate landscape of protein biochemistry, the disulfide bond (S-S) represents a critical covalent linkage, primarily formed between the thiol groups of two cysteine residues. These bonds are fundamental to stabilizing the tertiary and quaternary structures of proteins, particularly those destined for the oxidizing extracellular environment.[1][2] Beyond this structural role, the reversible nature of disulfide bonds places them at the heart of cellular redox signaling and enzyme catalysis, where thiol-disulfide exchange reactions modulate protein function.[3][4][5][6]
Nitrophenyl disulfides have emerged as an indispensable class of chemical tools for the study and manipulation of thiols and disulfide bonds in biological systems. These aromatic disulfides are distinguished by the presence of one or more nitro groups on the phenyl rings. This feature is not merely decorative; the strong electron-withdrawing nature of the nitro group "activates" the disulfide bond, rendering it highly susceptible to nucleophilic attack by a thiolate anion (R-S⁻). This predictable reactivity forms the basis of their widespread utility.
This guide provides an in-depth exploration of the core applications of nitrophenyl disulfides in biochemistry. We will delve into the fundamental chemistry of the thiol-disulfide exchange reaction that governs their function, provide detailed, field-proven protocols for their most common use in thiol quantification, and explore their advanced applications in protein modification, cellular redox probing, and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents in their work.
Part 1: The Foundational Chemistry of Nitrophenyl Disulfides
The Thiol-Disulfide Exchange Reaction
The utility of nitrophenyl disulfides is predicated on the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiol (or more accurately, its conjugate base, the thiolate anion) attacks one of the sulfur atoms of a disulfide bond.[5][7][8] The reaction proceeds through a trigonal bipyramidal transition state, resulting in the formation of a new disulfide bond and the release of a new thiol.[9]
The reaction rate is highly dependent on the pH of the solution. For the reaction to proceed, the attacking thiol must be in its deprotonated, nucleophilic thiolate form (R-S⁻). Therefore, the reaction is typically performed at a pH above the pKa of the attacking thiol, ensuring a sufficient concentration of the reactive thiolate species.[5][10][11]
Unique Properties of Nitrophenyl Disulfides
The genius of nitrophenyl disulfides lies in their chemical design. The archetypal reagent, 5,5'-dithiobis(2-nitrobenzoic acid) , universally known as DTNB or Ellman's Reagent , perfectly illustrates this.[8][12]
-
Activation of the Disulfide Bond : The electron-withdrawing nitro group pulls electron density away from the disulfide bond. This polarization makes the sulfur atoms more electrophilic and thus more vulnerable to nucleophilic attack by a thiolate.
-
Creation of a Chromogenic Leaving Group : Upon reaction with a thiol, the DTNB molecule is cleaved, forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB) .[10][13] Due to resonance stabilization involving the nitro and carboxylate groups, the TNB anion has a low thiol pKa and readily ionizes to the intensely yellow-colored TNB²⁻ dianion at neutral or alkaline pH.[10][12] This property is the cornerstone of its use in spectrophotometric assays.
Part 2: Core Application: Quantitative Analysis of Thiols with Ellman's Assay
The most widespread application of nitrophenyl disulfides is the quantification of free sulfhydryl groups using the Ellman's Assay.[13][14] This rapid and simple colorimetric assay has been a staple in biochemistry labs for decades.
Principle and Quantitative Method
The assay relies on the stoichiometric reaction between DTNB and a thiol, which produces one mole of the TNB²⁻ anion for every mole of thiol consumed.[12] The concentration of the resulting yellow product is determined by measuring its absorbance at 412 nm.[13]
The thiol concentration in the sample can be calculated directly using the Beer-Lambert law (A = εbc), by using the molar extinction coefficient (ε) of TNB²⁻. Alternatively, and often more reliably, a standard curve can be generated using a compound with a known thiol concentration, such as L-cysteine or glutathione.[13][15][16]
Data Presentation: Molar Extinction Coefficient of TNB²⁻
The molar extinction coefficient of TNB²⁻ can vary slightly depending on the buffer conditions. It is crucial to use the appropriate value for accurate quantification.
| Condition | Molar Extinction Coefficient (ε) | Wavelength | Reference |
| Standard Buffer (pH 8.0) | 14,150 M⁻¹cm⁻¹ | 412 nm | [10][11] |
| High Salt (6 M Guanidinium HCl) | 13,700 M⁻¹cm⁻¹ | 412 nm | [10][12] |
| Original Ellman (1959) Value | 13,600 M⁻¹cm⁻¹ | 412 nm | [11][12][13] |
Note: The value of 14,150 M⁻¹cm⁻¹ is the most widely accepted and accurate for standard aqueous buffers.
Experimental Protocol: Quantification of Protein Thiols
This protocol provides a self-validating system for the accurate determination of free sulfhydryl groups in a protein sample.
A. Materials and Reagent Preparation
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.[15]
-
Thiol Standard (e.g., L-Cysteine): Prepare a 1.5 mM stock solution of L-cysteine hydrochloride monohydrate in Reaction Buffer. Create a dilution series (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25 mM) for the standard curve.[15]
-
Unknown Sample: The protein sample of interest, dissolved in Reaction Buffer. Prepare several dilutions to ensure the final absorbance falls within the linear range of the spectrophotometer and the standard curve.
B. Assay Procedure
-
Setup: For each standard and unknown dilution, label a separate test tube.
-
Reaction Mixture: To each tube, add 2.5 mL of Reaction Buffer and 50 µL of the DTNB Stock Solution.[11][13]
-
Initiate Reaction: Add 250 µL of the corresponding standard or unknown sample to each tube. For the blank, add 250 µL of Reaction Buffer.[11][13]
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 15 minutes to allow the reaction to complete.[13][15]
-
Measurement: Measure the absorbance of each solution at 412 nm. Use the blank to zero the spectrophotometer.
C. Data Analysis
-
Standard Curve Method: Plot the absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). Use this equation to calculate the concentration of the unknown samples based on their absorbance readings.
-
Extinction Coefficient Method: Calculate the concentration of thiols using the Beer-Lambert Law:
-
Thiol Concentration (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length in cm)
-
Remember to account for the dilution of your original sample in the final calculation.[17]
-
Part 3: Advanced and Emerging Applications
While thiol quantification remains their primary use, the unique reactivity of nitrophenyl disulfides has been harnessed for several other sophisticated biochemical applications.
Protein Modification and Peptide Synthesis
The activated nature of nitrophenyl disulfides makes them excellent reagents for site-selective modification of cysteine residues. Reagents like 3-nitro-2-pyridinesulfenyl (Npys) chloride are used to protect the thiol group of cysteine during solid-phase peptide synthesis.[18] The Npys group is stable under acidic conditions (like TFA used for deprotection) but can be readily cleaved. More importantly, it can act as an "activated" disulfide, facilitating the formation of an intramolecular disulfide bond with another free thiol on the peptide, a key step in synthesizing cyclic peptides like oxytocin.[18][19]
Probing Cellular Redox Capacity
To understand the redox state inside a living cell, reagents must be cell-permeable. The compound p,p'-dinitrophenyl disulfide, being more lipophilic than DTNB, can cross the cell membrane. Once inside, it is reduced by cellular thiols (like glutathione), and the resulting p-nitrothiophenol can be measured, providing an indication of the total reductive capacity of the intact cell.[20] This allows for the investigation of cellular responses to oxidative stress.
Drug Discovery and Development
The thiol-disulfide exchange mechanism is a key target in drug development.
-
Cysteine Protease Inhibition: Cysteine proteases, which are implicated in diseases ranging from cancer to parasitic infections, rely on a nucleophilic cysteine residue in their active site.[21][22][23] Nitrophenyl disulfides can act as inhibitors by forming a covalent mixed disulfide with this active site cysteine, thereby inactivating the enzyme.[24] The nitrophenyl portion acts as an affinity label that directs the compound to the active site and then serves as a good leaving group.
-
Antimicrobial Agents: Unsymmetrical disulfides containing a nitrophenyl group have shown potent antimicrobial activity.[25] The activated disulfide bond is crucial for their biological effect, which is thought to involve reaction with essential microbial thiols, such as those in key enzymes or cofactors like glutathione, disrupting cellular function.[26]
Conclusion and Future Outlook
From their foundational role in the Ellman's assay to their emerging applications in drug design and cellular biology, nitrophenyl disulfides are a versatile and powerful class of reagents. Their utility stems from a simple yet elegant chemical principle: the activation of a disulfide bond by an electron-withdrawing nitro group. This design allows for specific, rapid, and often chromogenic reactions with thiols.
The future will likely see the development of more sophisticated nitrophenyl disulfide-based tools. This could include novel fluorescent probes for real-time imaging of thiol dynamics in living cells, advanced drug delivery systems that release therapeutic payloads in the highly reducing environment of tumors, and new classes of antimicrobial and anticancer agents that exploit the unique reactivity of the nitrophenyl disulfide warhead. As our understanding of the complex roles of thiols and disulfides in health and disease continues to grow, so too will the applications for this remarkable family of chemical compounds.
References
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Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
- Cremers, J., & Schwartz, T. U. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 15(19), 7139-7145.
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ResearchGate. (n.d.). (A) Intra-protein thiol–disulfide exchange reaction. (B) Thiol–disulfide exchange involving an external thiol such as GSH. [Diagram]. Retrieved from [Link]
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BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
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Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]
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Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]
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Grokipedia. (n.d.). Ellman's reagent. Retrieved from [Link]
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Ethos Biosciences. (n.d.). DTNB-Thiols Assay by Exocell. Retrieved from [Link]
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Scribd. (n.d.). Thiol Quantification Protocol. Retrieved from [Link]
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Ethos Biosciences. (2022, August 18). DTNB (ELLMAN'S) THIOL OXIDATIVE STRESS. Retrieved from [Link]
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Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References. Retrieved from [Link]
- Shcherbakov, D. N., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5101.
- Price, C. C., & Stacy, G. W. (1946). p-Nitrophenyl Disulfide, p-Nitrophenyl Sulfide and p-Nitrothiophenol. Journal of the American Chemical Society, 68(3), 498-500.
- Miron, T., & Wilchek, M. (1995). Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells. Methods in Enzymology, 251, 279-286.
- Stachulski, A. V., et al. (1989). Cysteine protease inhibitors with S-(3-nitro-2-pyridinesulfenyl)-cysteine residue in affinity analogs of peptide substrates. Advances in Experimental Medicine and Biology, 247B, 265-270.
- Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Antibiotics, 12(5), 903.
- Cramer, J., & Helma, J. (2018). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.
- Lonsdale, R., & Mulholland, A. J. (2014). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Journal of Physical Chemistry B, 118(2), 433-442.
- Clark, R. J., & Craik, D. J. (2010). Discovery and applications of disulfide-rich cyclic peptides. Methods in Enzymology, 484, 1-28.
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ResearchGate. (n.d.). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
- Taguchi, A., & Hayashi, Y. (2025). Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry – A European Journal.
- Torchilin, V. P. (2006). The role of thiols and disulfides in protein chemical and physical stability. Advanced Drug Delivery Reviews, 58(10), 1174-1191.
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MDPI. (n.d.). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Retrieved from [Link]
- Schmidt, B., et al. (2013). Post-translational control of protein function by disulfide bond cleavage. FEBS Journal, 280(10), 2213-2224.
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ScienceOpen. (2023). Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. Retrieved from [Link]
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Biophysical Society. (n.d.). Disulfides Hold the Key for a Protein to Fold, Refold, and Misfold. Retrieved from [Link]
- Zhang, Y., et al. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemMedChem, 15(20), 1934-1940.
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Whitepaper: The Architect's Blueprint: Strategic Use of Reactive Intermediates in Modern Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the function of a vast majority of pharmaceuticals. The art and science of their synthesis lie not just in the selection of starting materials, but in the masterful control of transient, high-energy species: the reactive intermediates. This guide provides an in-depth exploration of three cornerstone intermediates—enamines, 1,3-dicarbonyl enolates, and azomethine ylides. Moving beyond mere reaction lists, we dissect the causality behind their formation, explore their nuanced reactivity, and provide field-proven protocols. This document is structured as a technical guide for the practicing scientist, offering a blend of mechanistic theory, strategic insights, and detailed, reproducible experimental workflows.
Chapter 1: The Enamine Intermediate: A Versatile Nucleophile for N-Heterocycle Construction
Theoretical Grounding: Formation and Reactivity
Enamines are vinylogous amines that represent one of the most powerful and versatile intermediates in organic synthesis. Their utility stems from their pronounced nucleophilic character at the α-carbon, a feature unlocked by the delocalization of the nitrogen lone pair into the π-system. This transformation of a carbonyl's electrophilic carbon into a nucleophilic one is a cornerstone of modern retrosynthetic analysis.
The formation of an enamine, typically through the condensation of a secondary amine with an aldehyde or ketone, is a reversible process that requires careful control of reaction conditions, most notably the removal of water to drive the equilibrium forward. The choice of the secondary amine (e.g., pyrrolidine, morpholine) is not trivial; it directly influences the stability and subsequent reactivity of the enamine intermediate.
Strategic Application: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, remains a robust and widely used method for constructing pyridines and their di- and tetra-hydro derivatives. The reaction's elegance lies in its convergent assembly of four components, where the in-situ formation of an enamine intermediate is the critical first step.
The generally accepted mechanism involves the initial condensation of a β-ketoester with an aldehyde, followed by the reaction of a second equivalent of the β-ketoester (as its enamine derivative) in a Michael addition. The subsequent cyclization and dehydration/oxidation steps lead to the aromatic pyridine ring. The enamine's role is to act as the key carbon-carbon bond-forming nucleophile, attacking the α,β-unsaturated system generated from the Knoevenagel condensation of the aldehyde and the first ketoester equivalent.
// Nodes A [label="β-Ketoester +\nAmmonia", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Enamine Intermediate\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aldehyde +\nβ-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="α,β-Unsaturated Carbonyl\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Cyclization/\nDehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="1,4-Dihydropyridine", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Pyridine Product", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Condensation "]; C -> D [label=" Knoevenagel\n Condensation "]; B -> E [label=" Michael\n Addition "]; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: Workflow of the Hantzsch Pyridine Synthesis.
Field Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol demonstrates a classic Hantzsch reaction. The self-validating nature of this experiment lies in the expected outcome: the formation of a crystalline product whose identity can be confirmed by melting point and spectroscopic analysis (NMR, IR), which should match literature values.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
-
Initiation: Stir the mixture at room temperature. To this solution, add concentrated aqueous ammonia (7.5 mL, ~130 mmol) dropwise over 5 minutes. The addition is exothermic, and a yellow color should develop.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-4 hours.
-
Workup and Isolation: After completion, cool the reaction mixture in an ice bath for 1 hour. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with 50 mL of cold 50% aqueous ethanol to remove unreacted starting materials and byproducts.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C. The expected yield is approximately 80-90%. Characterize the product by determining its melting point (expected: 156-158°C) and acquiring ¹H NMR and ¹³C NMR spectra.
Chapter 2: 1,3-Dicarbonyl Compounds: The Archetypal Heterocyclic Precursors
Theoretical Grounding: The Power of Enolizable Protons
1,3-Dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, are arguably among the most valuable building blocks in heterocyclic chemistry. Their utility is derived from two key features: the acidity of the central methylene protons (pKa ≈ 9-13) and the ability to act as ambident nucleophiles upon deprotonation. The resulting enolate can react with electrophiles at either the central carbon or an oxygen atom.
Furthermore, these compounds possess two electrophilic carbonyl carbons, making them ideal partners for reactions with dinucleophiles like hydrazine, hydroxylamine, or urea to form a variety of five- and six-membered heterocycles.
Strategic Application: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, exemplifies the strategic use of this intermediate. The reaction proceeds via an initial condensation to form a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring. The regioselectivity of the final product is dictated by which carbonyl group undergoes the initial nucleophilic attack and which participates in the subsequent cyclization, a factor that can be controlled by the choice of substrates and reaction conditions.
// Nodes Start [label="1,3-Dicarbonyl\n(e.g., Acetylacetone)\n+\nHydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Initial Condensation\n(Nucleophilic Attack at C=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Hydrazone/\nEnehydrazine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Attack of -NH on second C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="5-Membered Cyclic Adduct\n(Tetrahedral Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Dehydration\n(-H₂O)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Pyrazole Product", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Cyclic_Intermediate; Cyclic_Intermediate -> Step3; Step3 -> Product; } .enddot Caption: Logical flow of the Knorr Pyrazole Synthesis.
Data Presentation: Versatility of 1,3-Dicarbonyls in Heterocycle Synthesis
The table below summarizes the synthesis of various heterocycles from a common 1,3-dicarbonyl, acetylacetone, highlighting its versatility.
| Reagent Partner | Heterocyclic Product | Reaction Name | Key Features |
| Hydrazine (H₂N-NH₂) | 3,5-Dimethylpyrazole | Knorr Pyrazole Synthesis | Forms a five-membered ring with two adjacent nitrogen atoms. |
| Hydroxylamine (H₂N-OH) | 3,5-Dimethylisoxazole | Isoxazole Synthesis | Creates a five-membered ring containing both nitrogen and oxygen. |
| Urea (H₂N-CO-NH₂) | 4,6-Dimethylpyrimidin-2-ol | Pyrimidine Synthesis | Builds a six-membered aromatic ring central to nucleobases. |
| Guanidine | 2-Amino-4,6-dimethylpyrimidine | Pyrimidine Synthesis | Incorporates an exocyclic amino group, a common pharmacophore. |
Field Protocol: Synthesis of 3,5-Dimethylpyrazole
Methodology:
-
Reagent Preparation: To a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer, add hydrazine sulfate (13.0 g, 100 mmol) and water (100 mL).
-
Basification: Cool the stirred suspension in an ice bath. Slowly add a solution of sodium hydroxide (8.0 g, 200 mmol) in 25 mL of water, ensuring the temperature does not exceed 10°C. This liberates free hydrazine in situ.
-
Addition of Dicarbonyl: Once the hydrazine sulfate has dissolved, add acetylacetone (10.0 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A homogenous solution should be obtained.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid. The expected yield is high, typically >90%.
Chapter 3: Azomethine Ylides: Masters of 1,3-Dipolar Cycloaddition
Theoretical Grounding: Generation and Reactivity
Azomethine ylides are 1,3-dipolar species containing a nitrogen atom and two carbon atoms, forming a C-N-C framework. They are highly reactive intermediates, not typically isolated, but generated in situ for immediate use in cycloaddition reactions. Common methods for their generation include:
-
Decarboxylative Condensation: The reaction of an α-amino acid with an aldehyde or ketone.
-
Thermal or Photochemical Ring-Opening: From substituted aziridines.
-
Deprotonation: Of iminium salts.
Their primary utility lies in [3+2] cycloaddition reactions with dipolarophiles (e.g., alkenes, alkynes), providing a direct and often stereoselective route to five-membered N-heterocycles like pyrrolidines and pyrroles.
Strategic Application: Stereoselective Synthesis of Pyrrolidines
The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceuticals. The [3+2] cycloaddition of an azomethine ylide is one of the most efficient methods for its construction. The reaction's power is amplified by its high degree of stereocontrol. The stereochemistry of the starting materials (the dipolarophile and the ylide precursor) is often transferred with high fidelity to the final product.
For instance, the reaction of an azomethine ylide generated from N-methylglycine (sarcosine) and benzaldehyde with a dipolarophile like N-phenylmaleimide proceeds smoothly to form a complex, polycyclic pyrrolidine derivative.
// Nodes Start [label="α-Amino Acid\n(e.g., Sarcosine)\n+\nAldehyde", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide_Gen [label="In-situ Generation\n(via Condensation/\nDecarboxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Azomethine Ylide\n(1,3-Dipole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkene, Alkyne)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Membered N-Heterocycle\n(e.g., Pyrrolidine)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Ylide_Gen -> Ylide; Ylide -> Cycloaddition; Dipolarophile -> Cycloaddition; Cycloaddition -> Product; } .enddot Caption: General workflow for pyrrolidine synthesis via azomethine ylides.
Field Protocol: [3+2] Cycloaddition of an Azomethine Ylide with an Alkene
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, suspend sarcosine (N-methylglycine) (178 mg, 2.0 mmol) and paraformaldehyde (60 mg, 2.0 mmol) in 20 mL of toluene.
-
Ylide Generation: Add dimethyl acetylenedicarboxylate (DMAD) (0.25 mL, 2.0 mmol) to the suspension.
-
Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The in-situ generation of the azomethine ylide occurs via condensation and decarboxylation, and it is immediately trapped by the DMAD.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate) to afford the pure dihydropyrrole product. The expected yield is generally good, around 70-85%.
Conclusion
The strategic command of reactive intermediates is fundamental to the successful design and execution of heterocyclic synthesis. Enamines, 1,3-dicarbonyl enolates, and azomethine ylides are not merely fleeting species but are powerful tools that enable complex molecular architectures to be built with precision and efficiency. By understanding the principles governing their formation and reactivity, the modern synthetic chemist can unlock novel pathways, improve reaction outcomes, and accelerate the discovery of new chemical entities for medicine and technology. The protocols and data presented herein serve as a practical guide for harnessing the synthetic potential of these essential intermediates.
References
-
Kappe, C. O. (2000). "The Hantzsch Dihydropyridine Synthesis and some of its Modifications. A Review." Molecules. Available at: [Link]
-
Dömling, A. (2002). "The Hantzsch reaction: myths and facts." Chemistry–A European Journal. Available at: [Link]
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Available at: [Link]
-
Faria, J. V., et al. (2017). "The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study." The Journal of Organic Chemistry. Available at: [Link]
-
Wiley, R. H., and Wiley, P. (1964). "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings." John Wiley & Sons. Available at: [Link]
-
Coldham, I., and Hufton, R. (2005). "Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews. Available at: [Link]
An In-depth Technical Guide to Bis(2-benzyloxy-3-nitrophenyl)disulfide for Thiol Group Activation
This guide provides a comprehensive overview of bis(2-benzyloxy-3-nitrophenyl)disulfide, a specialized reagent for the activation of thiol groups. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and practical applications of this compound, offering field-proven insights and detailed methodologies.
Introduction: The Critical Role of Thiol Activation in Bioconjugation and Drug Development
Thiol groups (-SH), particularly those on cysteine residues in proteins and peptides, are prime targets for chemical modification due to their potent nucleophilicity. The ability to selectively and efficiently activate these thiols is paramount in a multitude of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the synthesis of complex biomolecules.[1][2] Thiol activation via thiol-disulfide exchange is a fundamental strategy that offers a reversible covalent linkage, a feature that is often desirable in biological systems.[3]
This compound emerges as a valuable tool in this context. Its unique structural features, namely the electron-withdrawing nitro group positioned ortho to the disulfide bond and the sterically influential benzyloxy group, are anticipated to modulate its reactivity and selectivity in thiol-disulfide exchange reactions. This guide will explore the underlying principles of its function and provide practical guidance for its synthesis and application.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from analogous aromatic disulfides.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C26H20N2O6S2 |
| Molecular Weight | 536.58 g/mol |
| Appearance | Expected to be a yellow crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
| Stability | Stable under standard laboratory conditions, but sensitive to reducing agents. |
Characterization Data (Reference for Analogous Compounds):
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. The benzylic protons should appear as a singlet around 5.0-5.5 ppm.
-
¹³C NMR: Aromatic carbons will resonate between 120-150 ppm. The benzylic carbon is anticipated around 70 ppm.
-
IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.[4][5][6]
Synthesis of this compound: An Inferred Protocol
It is crucial to note that the following protocol is inferred and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 2-Benzyloxy-3-nitrobenzenethiol (Inferred)
The synthesis of the precursor thiol can likely be achieved from a suitable starting material such as 2-chloro-3-nitrophenol or a related nitroaromatic compound. A potential route involves the nucleophilic aromatic substitution of a leaving group with a protected thiol equivalent, followed by deprotection. A more direct approach could be the benzylation of 2-mercapto-3-nitrophenol, if available.
Step 2: Oxidative Dimerization to this compound
The oxidation of thiols to their corresponding disulfides is a well-established transformation.[7][8][9]
Experimental Protocol:
-
Dissolution: Dissolve the crude 2-benzyloxy-3-nitrobenzenethiol in a suitable organic solvent such as dichloromethane (DCM) or methanol.
-
Oxidation: To the stirred solution, add a mild oxidizing agent. Common choices include:
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, quench the reaction if necessary (e.g., with sodium thiosulfate solution to remove excess iodine). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Mechanism of Thiol Group Activation: The Thiol-Disulfide Exchange Reaction
The activation of a thiol group by this compound proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[3][11]
The key mechanistic steps are:
-
Deprotonation of the Target Thiol: The thiol group of the target molecule (e.g., a cysteine residue) must first be deprotonated to form the more nucleophilic thiolate anion. The reaction rate is therefore pH-dependent, with higher pH values generally leading to faster reactions.[12][13]
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound.
-
Formation of a Mixed Disulfide: This attack leads to the formation of a new, "mixed" disulfide between the target molecule and the 2-benzyloxy-3-nitrophenylthio moiety.
-
Release of the Leaving Group: The other half of the disulfide reagent is released as the 2-benzyloxy-3-nitrobenzenethiolate anion, which is a relatively stable leaving group due to the electron-withdrawing nitro group.
The reactivity of this compound is enhanced by the presence of the ortho-nitro group, which stabilizes the resulting thiolate anion, making it a better leaving group. This "activation" of the disulfide bond drives the equilibrium of the exchange reaction towards the formation of the mixed disulfide.
Applications in Bioconjugation and Drug Development
The primary application of this compound is in the selective modification of thiol-containing biomolecules.
Protein and Peptide Modification
This reagent can be used to attach a "handle" to a protein or peptide via a cysteine residue. This handle can then be used for further functionalization, such as the attachment of a drug molecule, a fluorescent probe, or a polyethylene glycol (PEG) chain to improve pharmacokinetic properties. The reversibility of the disulfide bond can also be exploited for controlled release applications.[14]
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, disulfide-based linkers are a common strategy for attaching cytotoxic payloads to antibodies.[15] this compound can be used to create a linker-payload conjugate that can then be reacted with a thiol-containing antibody. The stability of the resulting disulfide bond in the systemic circulation and its subsequent cleavage in the reducing environment of the target cell are critical design considerations.
Experimental Protocol: Thiol Activation and Bioconjugation
The following is a general protocol for the activation of a thiol group on a protein using this compound. This protocol should be optimized for the specific protein and application.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0.
-
This compound stock solution in an organic solvent (e.g., DMSO or DMF).
-
Reducing agent (optional, for proteins with existing disulfide bonds), such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent, such as L-cysteine or β-mercaptoethanol.
-
Purification system, such as size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Protein Preparation:
-
If the protein has existing disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent like TCEP. Follow established protocols for protein reduction and remove the excess reducing agent before proceeding.[16]
-
Ensure the protein solution is in a buffer at a pH that facilitates the formation of the thiolate anion (typically pH 7.0-8.0).[12][13]
-
-
Reaction Setup:
-
To the stirred protein solution, add a molar excess of the this compound stock solution. The optimal molar ratio will depend on the protein and the desired degree of modification and should be determined empirically.
-
Allow the reaction to proceed at room temperature or 4°C with gentle agitation.
-
-
Reaction Monitoring:
-
Quenching:
-
Once the desired level of modification is achieved, quench the reaction by adding an excess of a small molecule thiol like L-cysteine to consume any unreacted disulfide reagent.
-
-
Purification:
-
Remove the excess reagent, the released 2-benzyloxy-3-nitrobenzenethiol, and the quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the modified protein to confirm the degree of modification and the integrity of the protein using techniques like mass spectrometry and SDS-PAGE.
-
Conclusion and Future Perspectives
This compound represents a promising reagent for the activation of thiol groups, offering a balance of reactivity and selectivity that can be advantageous in various bioconjugation applications. The presence of the ortho-nitro group is key to its activating potential, while the benzyloxy group may offer opportunities for further functionalization or influence steric interactions during the exchange reaction.
While this guide provides a foundational understanding and practical starting points, further research is needed to fully elucidate the kinetic profile and substrate scope of this particular reagent. As the demand for more sophisticated and precisely engineered biomolecules grows, reagents like this compound will undoubtedly play an increasingly important role in advancing the fields of drug development, diagnostics, and materials science.
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Steric effects in peptide and protein exchange with activated disulfides. PubMed, [Link]
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Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications, [Link]
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Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. PMC, [Link]
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Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate, [Link]
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15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts, [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central, [Link]
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Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. ACS Publications, [Link]
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Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC, [Link]
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Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. FIU Digital Commons, [Link]
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An In-depth Technical Guide to the Chemical Reactivity of the Benzyloxy Protecting Group in Disulfide Compounds
Abstract
The benzyloxy (benzyl, Bn) group is a cornerstone protecting group in modern organic synthesis, prized for its robustness across a wide array of chemical conditions. However, its application in molecules containing disulfide bonds—a linkage critical to the structure and function of numerous peptides and pharmaceuticals—presents a significant synthetic challenge. The very conditions that effectively cleave the benzyl ether or thioether can often lead to the undesired reduction of the disulfide bridge. This guide provides an in-depth analysis of the benzyloxy group's reactivity, focusing on strategies to achieve its selective removal while preserving the integrity of the disulfide bond. We will explore the mechanistic underpinnings of various deprotection protocols, offer field-proven methodologies, and discuss orthogonal strategies that are essential for researchers, chemists, and drug development professionals working with these complex molecular architectures.
Introduction: The Orthogonality Dilemma
In the intricate world of multi-step synthesis, particularly in peptide and carbohydrate chemistry, protecting groups are indispensable tools.[1] They serve as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a molecule. The benzyl (Bn) group, typically installed as a benzyl ether (-OBn) or thioether (-SBn), is favored for its general stability towards acidic, basic, and many oxidative and reductive conditions.[2][3]
Concurrently, the disulfide bond (-S-S-) is a key structural motif in biologically active peptides and proteins, dictating their three-dimensional conformation and, consequently, their function.[1] The synthesis of complex, disulfide-rich peptides requires a sophisticated approach to protecting group strategy, demanding "orthogonal" systems where one group can be removed selectively in the presence of others.[1]
The central conflict arises from the fact that the most common and efficient method for benzyl group removal—catalytic hydrogenolysis—employs reductive conditions that are often incompatible with the disulfide linkage.[4] This guide addresses this challenge directly, providing a technical framework for navigating the delicate balance required to deprotect a benzyloxy group without compromising a disulfide bond.
The Benzyloxy Group: Stability and Reactivity Profile
The stability of the benzyl ether is a primary reason for its widespread use. It is generally resistant to a variety of reagents that would cleave other common protecting groups like silyl ethers or acetals.[3]
-
Installation: Typically formed via a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[5][6] This SN2 reaction is clean and high-yielding.[6]
-
Stability: Benzyl ethers are stable to strong bases, nucleophiles, and mild acidic conditions, making them compatible with a broad range of subsequent synthetic steps.[2]
However, their removal requires specific, often harsh, conditions. Understanding the mechanisms of these deprotection reactions is crucial to predicting their effect on other functional groups, especially the disulfide bond.
Standard Deprotection Methodologies
A summary of common deprotection methods and their general compatibility with disulfide bonds is presented below.
| Deprotection Method | Reagents | Disulfide Compatibility | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Low | The standard method for Bn cleavage, but often reduces disulfide bonds.[4] |
| Catalytic Transfer Hydrogenation | Pd/C, H₂ Donor (e.g., Formic Acid, Cyclohexene) | Moderate to High | Milder conditions offer a viable pathway for selective deprotection.[7][8] |
| Strong Acid Cleavage | HBr, BCl₃, BBr₃ | High | Harsh conditions can cause other side reactions; disulfide is generally stable.[2][9] |
| Oxidative Cleavage | DDQ, Ozone | High | Less common for simple benzyl ethers; requires specific substrate features (e.g., p-methoxybenzyl).[5][10] |
Navigating the Challenge: Preserving the Disulfide Bond
The thiol-disulfide equilibrium is sensitive to reducing agents. The conditions of catalytic hydrogenolysis (H₂ gas, palladium catalyst) that readily cleave the C-O bond of a benzyl ether can simultaneously reduce the S-S bond to two thiol groups. This lack of selectivity necessitates alternative strategies.
Caption: Orthogonal deprotection vs. non-selective reduction.
The Method of Choice: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) has emerged as a superior method for removing benzyl groups in the presence of reducible functionalities like disulfides.[7][8] Instead of using high-pressure hydrogen gas, CTH utilizes a hydrogen donor molecule that transfers hydrogen to the substrate on the surface of a catalyst (typically Pd/C).[11]
Causality of Selectivity: The key to CTH's success lies in its milder nature. The concentration of active hydrogen at the catalyst surface is lower and more controlled compared to standard hydrogenolysis. This kinetic control allows for the cleavage of the more labile benzyl C-O bond without providing enough reductive potential to break the more stable disulfide bond.
Common hydrogen donors include:
The choice of donor and solvent can be optimized to maximize yield and selectivity.[7]
Caption: Experimental workflow for CTH deprotection.
Acid-Mediated Cleavage: A Harsher Alternative
Strong Lewis or Brønsted acids can cleave benzyl ethers, typically via an SN1 or SN2 mechanism.[5] While these conditions do not reduce disulfide bonds, they are harsh and can promote other side reactions.
-
Reagents: HBr in acetic acid, boron trichloride (BCl₃), or trifluoromethanesulfonic acid (TFMSA) are effective.[15][16]
-
Side Reactions: The primary concern is the formation of a stable benzyl cation during cleavage. This carbocation can re-alkylate other nucleophilic sites on the molecule, such as tryptophan residues in peptides.[17] To mitigate this, cation scavengers like anisole, cresol, or dimethyl sulfide are often added to the cleavage cocktail.[15][16]
The acid-catalyzed O- to C-migration of the benzyl group in tyrosine residues is a known side reaction that can be suppressed by optimizing the acid and scavenger combination.[15]
Orthogonal Protecting Group Strategies
An alternative to navigating the selective deprotection of a benzyl group is to plan the synthesis with a fully orthogonal protecting group scheme from the outset. In peptide synthesis, this is the most common approach for managing multiple cysteine residues.[1][18]
If a hydroxyl group is protected as a benzyl ether (requiring reductive or strong acid cleavage), the cysteine thiol should be protected with a group that is labile to a different set of conditions.
-
Trityl (Trt): This group is highly acid-labile and can be removed with very dilute trifluoroacetic acid (TFA), conditions under which a benzyl ether is completely stable.[19][20] The Trt group is a workhorse in Fmoc-based solid-phase peptide synthesis (SPPS).[21]
-
Acetamidomethyl (Acm): The Acm group is stable to both the TFA used for Trt removal and the hydrogenolysis conditions for Bn removal. It is typically cleaved using mercury(II) acetate or iodine, providing another layer of orthogonality.[21]
-
tert-Butyl (tBu): This group is also acid-labile but requires stronger TFA concentrations for efficient removal than the Trt group. It is stable to iodine oxidation.[22]
Caption: Orthogonal protection strategies for hydroxyl and thiol groups.
Detailed Experimental Protocol: Selective Debenzylation via CTH
This protocol describes a general procedure for the selective removal of an O-benzyl group from a disulfide-containing compound using palladium on carbon and ammonium formate as the hydrogen donor.
Objective: To cleave a benzyl ether protecting group without reducing a disulfide bond.
Materials:
-
Benzyl-protected disulfide compound (1.0 eq)
-
Palladium on carbon (10% Pd, ~0.1 eq by weight)
-
Ammonium formate (HCOONH₄, 5-10 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Celite for filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected starting material in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To the stirred solution, add ammonium formate followed by the careful addition of 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 40-60°C) and stir. The reaction progress should be monitored.
-
Monitoring: Every 30-60 minutes, withdraw a small aliquot, filter it through a small plug of cotton or celite to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the entire mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all product is recovered.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by standard methods, such as flash column chromatography, if necessary.
Summary and Future Outlook
The selective deprotection of a benzyloxy group in the presence of a disulfide bond is a common but manageable challenge in chemical synthesis. While standard catalytic hydrogenolysis is often incompatible, Catalytic Transfer Hydrogenation offers a mild, efficient, and reliable alternative that preserves the integrity of the disulfide linkage.[8] For more complex syntheses, particularly in the peptide field, a well-designed orthogonal protection strategy using groups like Trityl or Acm for cysteine protection is the most robust approach.[1][18]
Emerging technologies, such as photochemically-mediated deprotection, may offer even milder and more selective methods in the future, further expanding the synthetic chemist's toolkit for creating complex molecules with precision and control.[23][24]
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- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. ()
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An In-Depth Technical Guide to the Stability and Storage of Bis(2-benzyloxy-3-nitrophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Bis(2-benzyloxy-3-nitrophenyl)disulfide is a specialized organic compound with significant potential in various research and development applications, particularly where controlled release or specific chemical reactivity is required. The inherent functionalities of this molecule—a disulfide linkage, nitroaromatic systems, and benzyloxy substituents—dictate its stability profile and necessitate carefully controlled storage conditions. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines best practices for its handling and storage to ensure its integrity for experimental use. The protocols and recommendations herein are grounded in the established chemistry of its constituent functional groups and general principles of laboratory safety and chemical management.
Chemical Identity and Structural Features
This compound is characterized by the molecular formula C₂₆H₂₀N₂O₆S₂ and a molecular weight of 520.58 g/mol . Its structure features two nitrophenyl rings linked by a disulfide bond, with each aromatic ring bearing a benzyloxy group ortho to the disulfide linkage and meta to the nitro group.
The key functional groups that determine the stability of this molecule are:
-
Disulfide Bond (-S-S-): This covalent bond is susceptible to cleavage under both reducing and oxidizing conditions, as well as by nucleophilic attack.[1][2]
-
Nitroaromatic System: The presence of nitro groups on the benzene rings makes the compound susceptible to thermal and photochemical degradation.[3]
-
Benzyloxy Group: The benzyloxy substituent, particularly in proximity to a nitro group, can influence the electronic properties of the aromatic ring and may be subject to specific degradation pathways.
Factors Influencing Chemical Stability
The stability of this compound is not governed by a single factor but rather by the interplay of several environmental and chemical parameters. A thorough understanding of these factors is critical for preventing degradation and ensuring the reliability of experimental results.
Photostability
Organic molecules containing nitroaromatic functionalities are often sensitive to light, particularly in the ultraviolet (UV) spectrum. The ortho-nitrobenzyl moiety, a component of the compound's structure, is a well-known photolabile group.[4] Exposure to light can initiate photochemical reactions, leading to the cleavage of the disulfide bond or other structural modifications.
Key Considerations:
-
Wavelength Sensitivity: While specific data for this compound is unavailable, similar nitroaromatic compounds show absorption in the UV-A and UV-B regions.
-
Degradation Products: Photodegradation can lead to a complex mixture of products, compromising sample purity.
Thermal Stability
Key Considerations:
-
Exothermic Decomposition: The decomposition of nitroaromatic compounds can be exothermic, posing a safety risk.
-
Avoidance of Heat Sources: Storage and handling should be performed away from direct heat sources, such as heating mantles, hot plates, and ovens.
Redox Stability
The disulfide bond is the most redox-active site in the molecule. It can be readily cleaved by reducing agents to yield the corresponding thiols. Conversely, it can be susceptible to oxidation by strong oxidizing agents.
Common Reducing Agents that Cleave Disulfide Bonds:
Incompatible Oxidizing Agents:
-
Strong oxidizing agents can lead to the formation of sulfonic acids or other oxidized sulfur species.
pH and Hydrolytic Stability
Disulfide bonds can undergo cleavage under strongly alkaline conditions through a process of hydrolysis.[3] While generally stable at neutral pH, prolonged exposure to highly basic or acidic conditions should be avoided to prevent degradation.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on the chemical properties of its functional groups.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool environment, ideally refrigerated (2-8 °C). | To minimize the rate of potential thermal degradation. |
| Light | Store in the dark, using amber or opaque containers. | To prevent photochemical degradation due to light sensitivity.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric oxygen and moisture, which could potentially participate in degradation reactions. |
| Container | Use tightly sealed, chemically resistant containers (e.g., glass). | To prevent contamination and exposure to air and moisture. |
| Incompatibilities | Store separately from strong oxidizing agents, reducing agents, strong acids, and strong bases. | To avoid chemical reactions that could lead to degradation or hazardous situations. |
Experimental Protocols: Handling and Preparation of Stock Solutions
Adherence to proper handling procedures is crucial to prevent inadvertent degradation of the compound during experimental use.
General Handling
-
Work in a Controlled Environment: Whenever possible, handle the solid compound and its solutions in a fume hood with subdued lighting.
-
Use Appropriate Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Avoid Inhalation of Dust: Handle the solid material carefully to avoid generating dust.[5]
Preparation of Stock Solutions
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble. The choice of solvent will be application-dependent.
-
Inert Atmosphere: If the application is sensitive to oxidation, prepare the solution under an inert atmosphere.
-
Light Protection: Prepare the solution in a container protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil).
-
Storage of Solutions: Store stock solutions at low temperatures (e.g., -20 °C) and protected from light. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for troubleshooting experimental results and for developing analytical methods to assess its purity.
Diagram of Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Summary and Conclusion
This compound is a molecule with a unique combination of functional groups that offer diverse chemical reactivity. However, these same functionalities render it susceptible to degradation by light, heat, and redox-active agents. By understanding its chemical nature and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the stability and purity of this compound, thereby enhancing the reliability and reproducibility of their experimental outcomes. The core principles of storing this compound are to keep it cool, dark, and in an inert environment, away from incompatible chemicals.
References
- Chemical Safety Data Sheet MSDS / SDS - Bis(2-nitrophenyl) disulfide. ChemicalBook. (2025-02-01).
- SAFETY D
- SAFETY D
- Safety Data Sheet. Angene Chemical. (2025-03-12).
- SAFETY D
-
Bis(2-benzyloxy-3-nitrophenyl)disulfide_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). Available at: [Link]
- Cleavage of disulfide bonds in endocytosed macromolecules. A processing not associated with lysosomes or endosomes. PubMed. (1990-11-05).
- Diphenyl disulfide. Wikipedia.
- How can I cleavage the disulfide bond and create two SH groups?
- Substituted diphenyl sulfides as selective serotonin transporter ligands: synthesis and in vitro evalu
- What Chemicals Break Disulfide Bonds? Science Through Time - YouTube. (2025-07-09).
- Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. NIH.
- Figure 2. Mechanisms of cleavage of allosteric disulfide bonds....
- Diphenyl disulfide. chemeurope.com.
- An In-depth Technical Guide to Diphenyl Disulfide. Benchchem.
- Bis(2-nitrophenyl) Disulfide. TCI Deutschland GmbH.
- 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine. NIH.
- An In-depth Technical Guide on the Discovery and Synthesis of Bis(2-nitrophenyl)amine. Benchchem.
- Bis(3-nitrophenyl) disulfide | C12H8N2O4S2 | CID 10842. PubChem.
- Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
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Methodological & Application
A Practical Guide to Cysteine Modification via Thiol-Disulfide Exchange with Aromatic Disulfides
Abstract
The selective chemical modification of cysteine residues is a foundational technique in chemical biology, enabling the synthesis of antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging, and the development of novel therapeutic agents. The thiol-disulfide exchange reaction, particularly with aromatic disulfides, stands out for its high selectivity for cysteine's sulfhydryl group and its ability to proceed under mild, biocompatible conditions. This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology for achieving precise cysteine modification.
Foundational Principles: The Thiol-Disulfide Exchange
The unique reactivity of cysteine stems from its sulfhydryl (-SH) side chain. At a pH above its pKa (typically ~8.3, but highly dependent on the local protein environment), the sulfhydryl group is deprotonated to form a potent nucleophile, the thiolate anion (-S⁻).[1] This thiolate readily attacks electrophilic disulfide bonds (R'-S-S-R'), initiating a thiol-disulfide exchange.
This reaction is particularly powerful when using aromatic pyridyl disulfides, such as 2,2'-dipyridyl disulfide (2-PDS or Aldrithiol™) or 4,4'-dipyridyl disulfide (4-PDS). The reaction's primary driving force is the formation of a stable leaving group, pyridine-2-thione.[2] This byproduct is a chromophore with a strong absorbance at 343 nm, providing a direct, real-time spectrophotometric method to monitor the reaction's progress.[2]
Mechanism of Action
The process begins with the nucleophilic attack of the protein's cysteine thiolate on one of the sulfur atoms of the pyridyl disulfide. This forms a transient, mixed disulfide intermediate which rapidly rearranges, releasing the stable pyridine-2-thione and yielding the desired protein-disulfide conjugate.[2]
Caption: Reaction mechanism of cysteine modification using a pyridyl disulfide.
Pre-Reaction Protocol: Ensuring Success Before You Start
Meticulous preparation is the most critical factor for achieving high efficiency and specificity. The choices made here directly validate the trustworthiness of the final result.
Protein and Buffer Preparation
The protein must be in a buffer that ensures its stability and is free of competing thiols.
-
Initial Protein State: Many proteins, especially those secreted or found in oxidizing environments, have cysteine residues that exist as disulfide bonds (-S-S-). These are unreactive towards thiol-disulfide exchange.[3] Therefore, a pre-reaction reduction step is often mandatory.
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended over thiol-based reductants like DTT or β-mercaptoethanol. TCEP is odorless, stable, and, most importantly, it is a thiol-free reductant.[3][4] This prevents it from competing with the protein's cysteines in the subsequent modification step.
-
Reduction and Purification (Critical Step): Incubate the protein with a 10- to 20-fold molar excess of TCEP. After reduction (typically 30-60 minutes at room temperature), the complete removal of TCEP is absolutely essential. [3] Failure to do so will result in the quenching of your aromatic disulfide reagent. The most reliable removal method is buffer exchange using desalting columns (e.g., G-25) or spin filtration.[3][5]
-
Reaction Buffer Selection: Use a degassed buffer to prevent re-oxidation of the newly formed free thiols. Phosphate-buffered saline (PBS) or HEPES at pH 7.0-8.0 are excellent choices. Avoid Tris buffers if any subsequent amine-reactive chemistry is planned.
Reagent Preparation
Aromatic disulfide reagents are typically solids and must be dissolved in an organic solvent.
-
Solvent: Use anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 50-100 mM).
-
Stability: Prepare stock solutions fresh for the highest reactivity. If storage is necessary, keep it tightly sealed and desiccated at -20°C.
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a robust starting point. Optimization of molar ratios and incubation times is recommended for each specific protein system.
Materials
-
Reduced, purified protein in reaction buffer (1-10 mg/mL)
-
Aromatic disulfide reagent (e.g., 2,2'-dipyridyl disulfide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4, degassed)
-
Desalting columns for final purification
-
UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: A self-validating workflow for cysteine modification.
Detailed Procedure
-
Prepare Protein: Ensure your protein has been reduced and purified into the final, degassed reaction buffer as described in Section 2.1.
-
Prepare Reagent: Prepare a fresh stock solution of the aromatic disulfide in anhydrous DMSO.
-
Initiate Reaction: Add the aromatic disulfide stock solution to the protein solution to achieve a 10- to 20-fold molar excess over the number of available cysteines. Add the reagent dropwise while gently stirring. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate and Monitor: Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be followed by measuring the increase in absorbance at 343 nm. The reaction is complete when the absorbance value plateaus. The degree of labeling can be calculated using the Beer-Lambert law (A=εcl), where the molar extinction coefficient (ε) for pyridine-2-thione is ~8,080 M⁻¹cm⁻¹.
-
Purify the Conjugate: Once the reaction is complete, remove the excess aromatic disulfide reagent and the pyridine-2-thione byproduct using a desalting column or dialysis. This purification step is crucial for the stability and utility of the final conjugate in downstream applications.
Key Quantitative Parameters
| Parameter | Recommended Value | Rationale and Justification |
| pH | 7.0 - 8.0 | Balances the need for the nucleophilic thiolate form (favored at higher pH) with protein stability.[1][2] |
| Temperature | Room Temperature (20-25°C) | Provides a sufficient reaction rate for most systems. Can be lowered to 4°C for sensitive proteins, but reaction time will increase. |
| Molar Excess of Disulfide | 10x - 20x over Cys | Drives the reaction equilibrium towards the product, ensuring complete modification. |
| Final DMSO/DMF Conc. | < 10% (v/v) | High concentrations of organic solvents can cause protein precipitation and denaturation. |
| Reaction Time | 1 - 3 hours | Typically sufficient for completion. Should be empirically determined by monitoring A343. |
Post-Modification Validation: Trust but Verify
Confirmation of successful and specific modification is essential for data integrity.
-
Mass Spectrometry (MS): The gold standard for validation. An increase in the protein's molecular weight corresponding to the mass of the added pyridyl disulfide moiety confirms covalent modification.[6][7]
-
HPLC Analysis: Techniques like Reverse-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can separate the modified protein from any remaining unmodified protein, allowing for quantification of conjugation efficiency.
-
Functional Assays: It is crucial to perform a relevant biological or enzymatic activity assay to confirm that the modification has not compromised the protein's function.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| No or Low Modification | Incomplete initial reduction; Failure to remove reducing agent (TCEP); Degraded disulfide reagent. | Confirm reduction with Ellman's reagent; Ensure thorough buffer exchange after TCEP treatment; Always use a freshly prepared disulfide stock solution. |
| Protein Precipitation | Final organic solvent concentration is too high; Protein is unstable under reaction conditions. | Keep final DMSO/DMF concentration below 5-10%; Perform the reaction at 4°C; Screen alternative buffers for improved stability. |
| High Background in Assay | Incomplete removal of excess disulfide reagent after modification. | Perform a second pass through a desalting column or use extensive dialysis to ensure all small molecules are removed. |
References
- Title: Application Note: Protocol for Reducing Disulfide Bonds with TCEP Prior to Maleimide Conjugation. Source: Benchchem.
-
Title: Mass spectrometry approaches for the redox characterization of protein cysteine residues the case of the transcription factor Pax-8. Source: PubMed. URL: [Link]
- Title: The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation. Source: Benchchem.
-
Title: Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. Source: ACS Macro Letters. URL: [Link]
- Title: Optimization of TCEP Reduction Conditions protocol. Source: NanoTemper Technologies.
-
Title: Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Source: PNAS. URL: [Link]
-
Title: 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Source: PubMed. URL: [Link]
- Title: Disulfide reduction using TCEP reaction. Source: Bio-Synthesis.
-
Title: Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Source: PubMed Central. URL: [Link]
- Title: Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. Source: Dynamic Biosensors.
-
Title: 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Source: PubMed. URL: [Link]
-
Title: Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Source: PubMed Central. URL: [Link]
-
Title: Two-step lipid-peptide conjugation through pyridyl disulfide reaction... Source: ResearchGate. URL: [Link]
-
Title: Disulfide. Source: Wikipedia. URL: [Link]
-
Title: Thiol–Disulfide Exchange in Signaling: Disulfide Bonds As a Switch. Source: ResearchGate. URL: [Link]
-
Title: 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Source: ResearchGate. URL: [Link]
-
Title: Site-Specific Proteomic Mapping of Modified Cysteine Residues. Source: Journal of Visualized Experiments. URL: [Link]
-
Title: Cysteine Modification Mass Spectrometry. Source: MtoZ Biolabs. URL: [Link]
-
Title: Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Source: ACS Publications. URL: [Link]
-
Title: Putative mechanism of DTNP-mediated deprotection. (A) Formation of... Source: ResearchGate. URL: [Link]
-
Title: Modification of cysteine. Source: WashU Medicine Research Profiles. URL: [Link]
-
Title: Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Source: ACS Publications. URL: [Link]
-
Title: Determination the content of cysteine in food by potassium dichromate spectrophotometry. Source: ResearchGate. URL: [Link]
-
Title: Modification of Cysteine. Source: ResearchGate. URL: [Link]
-
Title: Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Source: ACS Publications. URL: [Link]
-
Title: CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Source: PubMed Central. URL: [Link]
-
Title: Chemical Protein Modification through Cysteine. Source: CORE. URL: [Link]
-
Title: Peptide synthesis. Source: Wikipedia. URL: [Link]
-
Title: Protein Cross-Linking & Protein Modification Reagents. Source: G-Biosciences. URL: [Link]
-
Title: Protein Modification. Source: Francis Lab Berkeley. URL: [Link]
-
Title: Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease: A Hypothesis. Source: AHA/ASA Journals. URL: [Link]
-
Title: Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Source: ResearchGate. URL: [Link]
-
Title: Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Modifications of cysteine residues in the solution and membrane-associated conformations of phosphatidylinositol transfer protein have differential effects on lipid transfer activity. Source: PubMed. URL: [Link]
-
Title: Advances in Chemical Protein Modification. Source: ACS Publications. URL: [Link]
-
Title: Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Source: Open Exploration Publishing. URL: [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, reaction mechanisms, and experimental procedures. The protocol is designed to be self-validating, with explanations for critical steps and references to authoritative sources.
Introduction
This compound is an organic disulfide compound characterized by the presence of benzyloxy and nitro functional groups on the phenyl rings. The unique electronic and steric properties imparted by these substituents make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with novel properties. The disulfide linkage itself is a key feature, known for its reversible cleavage under reducing conditions, a property often exploited in drug delivery systems and dynamic covalent chemistry.
This guide details a robust two-step synthetic route, commencing with the preparation of the key precursor, 2-benzyloxy-3-nitroaniline, followed by its conversion to the target disulfide via a diazotization-disulfide coupling reaction.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a two-step process. The first step involves the benzylation of 2-amino-6-nitrophenol to yield 2-benzyloxy-3-nitroaniline. The second step is a diazotization of this aniline derivative, followed by a reaction with a disulfide source to form the final product.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 2-Benzyloxy-3-nitroaniline
Principle and Causality
The synthesis of 2-benzyloxy-3-nitroaniline is achieved via a nucleophilic substitution reaction. The hydroxyl group of 2-amino-6-nitrophenol is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This phenoxide, being a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. Acetone is chosen as the solvent due to its ability to dissolve the starting materials and its suitable boiling point for this reaction. The nitro and amino groups on the aromatic ring influence the reactivity of the hydroxyl group, but under these conditions, O-alkylation is the predominant reaction. A similar procedure has been successfully employed for the synthesis of 2-Nitro-4-(benzyloxy)aniline[1].
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2-Amino-6-nitrophenol | C₆H₆N₂O₃ | 154.12 | 15.4 g (0.1 mol) | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.03 | 17.1 g (0.1 mol) | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 27.6 g (0.2 mol) | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 500 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
Experimental Protocol
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-nitrophenol (15.4 g, 0.1 mol) and acetone (500 mL).
-
Stir the mixture until the 2-amino-6-nitrophenol is completely dissolved.
-
Add potassium carbonate (27.6 g, 0.2 mol) to the solution.
-
Slowly add benzyl bromide (17.1 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in dichloromethane (200 mL) and wash with deionized water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain 2-benzyloxy-3-nitroaniline as a solid.
PART 2: Synthesis of this compound
Principle and Causality
This part of the synthesis involves two key chemical transformations: diazotization and disulfide formation.
-
Diazotization: The primary aromatic amine, 2-benzyloxy-3-nitroaniline, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl)[2][3]. The reaction is carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures[4]. The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and attacks the nitrogen of the amine group[3].
-
Disulfide Formation: The resulting diazonium salt is then reacted with a solution of sodium disulfide (Na₂S₂). Sodium disulfide acts as a nucleophile, attacking the diazonium salt and leading to the displacement of the nitrogen gas (N₂) and the formation of the disulfide bond[5][6]. This method is a common and effective way to synthesize symmetrical aromatic disulfides[7].
Caption: Key transformations in the second synthetic step.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2-Benzyloxy-3-nitroaniline | C₁₃H₁₂N₂O₃ | 244.25 | 24.4 g (0.1 mol) | Synthesized in Part 1 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | Sigma-Aldrich |
| Hydrochloric Acid (conc. HCl) | HCl | 36.46 | 25 mL | Fisher Scientific |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Na₂S·9H₂O | 240.18 | 12.0 g (0.05 mol) | Sigma-Aldrich |
| Sulfur (S) | S | 32.06 | 1.6 g (0.05 mol) | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | 250 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific |
Experimental Protocol
This procedure is adapted from the synthesis of Di-o-nitrophenyl disulfide[6].
-
In a 500 mL flask, dissolve sodium sulfide nonahydrate (12.0 g, 0.05 mol) in 100 mL of 95% ethanol with gentle heating.
-
Once dissolved, add powdered sulfur (1.6 g, 0.05 mol) to the solution.
-
Continue heating and stirring until all the sulfur has dissolved, forming a reddish-brown solution of sodium disulfide. Keep this solution warm.
-
In a 1 L beaker, suspend 2-benzyloxy-3-nitroaniline (24.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and 100 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at the same temperature.
-
Slowly add the warm sodium disulfide solution to the cold diazonium salt solution with vigorous stirring. A precipitate will form, and nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir for 1 hour as it gradually warms to room temperature.
-
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water until the washings are neutral.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
Purify the this compound by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons in the nitrophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule. |
| FT-IR | The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₆H₂₀N₂O₆S₂). |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Aromatic Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Sodium Sulfide: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific endeavors. The explanations of the underlying chemical principles are intended to provide a deeper understanding of the synthetic process, allowing for potential optimization and adaptation for related molecules.
References
- Aromatic hydroxythiol synthesis using diazonium salts.
- Aryl diazonium salt and thioacetamide: A catalyst free, efficient blend of inexpensive arylating agent with “S” surrogate for sulphides synthesis. Not publicly available.
- Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2.
- DI-o-NITROPHENYL DISULFIDE. Organic Syntheses.
- How to Synthesize Bis-(sodium sulfopropyl)-disulfide? Guidechem.
- Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds.
- Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. PrepChem.com.
- Sodium Sulfide Solution. Not publicly available.
- Sodium disulfide (Na2S2).
- Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Not publicly available.
- Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds.
- Disulfide, bis-(m-nitrophenyl). Organic Syntheses.
- This compound. ChemicalBook.
- Diazotis
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar.
- Diazotiz
- The diazotization process.
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Utilizing Bis(2-benzyloxy-3-nitrophenyl)disulfide for Disulfide Bridging in Proteins
For Researchers, Scientists, and Drug Development Professionals
A Foreword on this Guide
Introduction: The Significance of Disulfide Bridging in Protein Therapeutics
Disulfide bonds are critical structural motifs in many proteins, providing significant conformational stability.[1][2] In the realm of protein therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the interchain disulfide bonds of antibodies have become valuable handles for the site-specific attachment of payloads.[3][4] The strategy of reducing native disulfide bonds and subsequently "bridging" them with a bifunctional reagent offers a pathway to homogenous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences therapeutic efficacy and pharmacokinetics.[1][5]
Activated aromatic disulfides have emerged as a class of reagents for this purpose. Their utility stems from the facile thiol-disulfide exchange reaction with free cysteine residues, driven by the presence of electron-withdrawing groups on the aromatic ring.[6][7] This guide focuses on the potential application of a novel, yet uncharacterized, reagent: Bis(2-benzyloxy-3-nitrophenyl)disulfide.
The Reagent: this compound
While a specific synthesis for this compound is not documented in the reviewed literature, its preparation can be reasonably extrapolated from established methods for synthesizing unsymmetrical aromatic disulfides.[4][8][9][10][11] A plausible approach would involve the reaction of 2-benzyloxy-3-nitrothiophenol with a suitable activating agent, followed by reaction with a second equivalent of the thiophenol.
The key structural features of this reagent are the nitro group at the 3-position and the benzyloxy group at the 2-position. The nitro group is a strong electron-withdrawing group, which is expected to activate the disulfide bond towards nucleophilic attack by a thiol.[7] The bulky benzyloxy group, ortho to the disulfide linkage, will likely introduce steric hindrance, which can influence the kinetics of the disulfide exchange reaction and potentially the stability of the resulting conjugate.[12][13][14]
Mechanism of Action: Thiol-Disulfide Exchange
The core of the disulfide bridging application lies in the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction (SN2) where a thiolate anion from a protein's cysteine residue attacks one of the sulfur atoms of the disulfide bridge in the reagent.[6] The presence of the electron-withdrawing nitro group polarizes the S-S bond, making the sulfur atoms more electrophilic and thus more susceptible to attack.
The reaction proceeds through a transient trigonal bipyramidal intermediate, leading to the formation of a new, mixed disulfide bond between the protein and the reagent, and the release of a 2-benzyloxy-3-nitrothiophenol leaving group. For disulfide bridging, the reagent would be designed to react with two cysteine thiols, thus forming a stable covalent bridge.
Caption: A generalized workflow for disulfide bridging of an antibody using an activated disulfide reagent.
Experimental Protocols
The following protocols are generalized and will require optimization for the specific protein and application.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol is a starting point for generating free thiol groups on a monoclonal antibody (mAb) for subsequent conjugation.[15][16][17][18]
Materials:
-
Monoclonal antibody (e.g., IgG1) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent stock solution: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) or 100 mM Dithiothreitol (DTT) in water.
-
Quenching solution (optional): e.g., N-ethylmaleimide (NEM) to cap unreacted thiols if needed for analytical purposes.
-
Desalting columns (e.g., G25) equilibrated with a suitable buffer for buffer exchange.
Procedure:
-
To the antibody solution, add the reducing agent to a final molar excess. The exact stoichiometry needs to be determined empirically but a starting point is a 2-5 fold molar excess of reducing agent per disulfide bond to be reduced.
-
Incubate the reaction mixture at 37°C for 1-2 hours. The incubation time and temperature are critical parameters for controlling the extent of reduction.
-
Immediately after incubation, remove the excess reducing agent by buffer exchange using a pre-equilibrated desalting column.
-
Determine the concentration of free thiols using Ellman's reagent (DTNB) to ascertain the degree of reduction.
Protocol 2: Disulfide Bridging with this compound
This protocol outlines the conjugation of the activated disulfide reagent to the reduced antibody.
Materials:
-
Reduced antibody with a known concentration of free thiols.
-
This compound stock solution in a compatible organic solvent (e.g., DMSO or DMF).
-
Reaction buffer: A buffer with a pH in the range of 6.5-8.0. Higher pH generally accelerates the reaction but can also lead to side reactions.[12]
-
Quenching solution: e.g., L-cysteine or N-acetylcysteine to quench the reaction.
Procedure:
-
To the solution of the reduced antibody, add the this compound stock solution to a final molar excess over the free thiol concentration. A starting point is a 1.5-3 fold molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution.
-
Remove unreacted reagent and byproducts by buffer exchange or another suitable purification method (e.g., size exclusion chromatography).
Optimization and Characterization
Due to the novelty of the proposed reagent, a systematic optimization of the reaction conditions is paramount.
| Parameter | Starting Condition | Rationale and Optimization Strategy |
| pH | 7.4 | The rate of thiol-disulfide exchange is pH-dependent, as it requires the thiolate anion.[12] Varying the pH between 6.5 and 8.5 can significantly impact the reaction kinetics. Higher pH can also increase the risk of disulfide scrambling and other side reactions. |
| Reagent:Thiol Ratio | 2:1 | A molar excess of the disulfide reagent is typically required to drive the reaction to completion. This ratio should be titrated to maximize conjugation efficiency while minimizing non-specific modifications. |
| Temperature | Room Temperature | Lower temperatures (e.g., 4°C) can provide better control over the reaction and minimize protein degradation, while higher temperatures (up to 37°C) can accelerate the reaction rate. |
| Reaction Time | 2 hours | The optimal reaction time should be determined by time-course experiments, monitoring the formation of the desired conjugate and the disappearance of the starting materials. |
Characterization of the Bridged Protein:
The resulting conjugate should be thoroughly characterized to confirm successful bridging and to assess its homogeneity.
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS is a powerful tool to determine the molecular weight of the conjugate and to calculate the drug-to-antibody ratio (DAR).[1][3][5][19][20]
-
SDS-PAGE: Analysis under reducing and non-reducing conditions can confirm the covalent attachment of the linker and the integrity of the antibody.
-
Size Exclusion Chromatography (SEC): SEC can be used to assess the level of aggregation in the final product.[20]
-
Hydrophobic Interaction Chromatography (HIC): HIC is often used to separate species with different DARs, providing information on the homogeneity of the conjugate.
Caption: Proposed mechanism of thiol-disulfide exchange with this compound.
Trustworthiness and Self-Validation
Every protocol described must be a self-validating system. This is achieved through rigorous in-process controls and final product characterization. The determination of free thiol concentration before and after reduction, and the monitoring of the conjugation reaction by LC-MS, are critical checkpoints. The final characterization of the bridged protein for its molecular weight, homogeneity, and stability provides the ultimate validation of the process.
Conclusion and Future Outlook
This compound represents a potentially valuable tool for the site-specific modification of proteins through disulfide bridging. Its activated nature, conferred by the nitro group, should facilitate efficient thiol-disulfide exchange. However, the steric influence of the benzyloxy group is a factor that requires experimental evaluation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this novel reagent. Further studies are warranted to synthesize and characterize this compound and to fully evaluate its performance in bioconjugation applications, particularly in the development of next-generation antibody-drug conjugates.
References
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Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today. 2016 May;21(5):850-5.
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Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemical Biology. 2016;12(11):943-948.
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Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Bioconjugate Chemistry. 2015;26(8):1586-1594.
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Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry. 2006;71(21):8268-8271.
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Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry. American Pharmaceutical Review. 2024 July 31.
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. 2013;18(13):1615-1641.
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Steric Effects in Peptide and Protein Exchange with Activated Disulfides. ResearchGate. 2025 August 06.
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General Antibody Drug Conjugate Protocol. BroadPharm.
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. 2022;27(19):6649.
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Characterization of Interchain Cysteine Linked Antibody Drug Conjugates in Mouse Plasma by LC/MS. Frontage Laboratories, Inc..
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Effects of disulfide bond position on antibody stability. Consensus.
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Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry. 2011;22(10):1972-1982.
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Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC and 6545XT AdvanceBio LC/Q-TOF. Agilent Technologies.
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Disulfide Linkers in Antibody-Drug Conjugates. BOC Sciences.
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Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. 2025 January 28.
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From structure to redox: the diverse functional roles of disulfides and implications in disease. Current Opinion in Structural Biology. 2018;50:93-101.
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Development of disulfide-stabilized Fabs for targeting of antibody-directed nanotherapeutics. mAbs. 2017;9(5):820-830.
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Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers. 2017;4(1):54-57.
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A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Organic Chemistry Portal.
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Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry. 2023;34(9):1635-1643.
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Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. Bioconjugate Chemistry. 2011;22(6):1088-1096.
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Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody. Sigma-Aldrich.
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Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. 2025 August 06.
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Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. International Journal of Molecular Sciences. 2021;22(23):12771.
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Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition. 2014;53(34):8860-8893.
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Antibody Modification and Conjugation. ResearchGate.
-
Optimize Your Bioconjugation Strategies. Technology Networks. 2024 July 19.
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Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry. 2022;13(28):4106-4118.
-
avoiding disulfide bond formation during thiol-based conjugation. Benchchem.
-
Bioconjugation Chemistries for ADC Preparation. Technology Networks.
-
15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. 2022 July 20.
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The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. 2011;100(10):4169-4191.
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- 20. agilent.com [agilent.com]
Topic: Protocol for Selective Reduction of Nitro Groups in Disulfide Compounds
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, probes, and bioconjugates. This conversion becomes a significant challenge in molecules containing a disulfide bond, a functional group vital for maintaining the tertiary structure of proteins and a common linker in antibody-drug conjugates (ADCs). Many standard reducing agents capable of converting a nitro group can readily cleave the labile S-S bond, leading to undesired side products and loss of structural integrity. This application note provides a detailed guide to three field-proven protocols for the chemoselective reduction of nitro groups while preserving a disulfide linkage, focusing on methodologies utilizing Tin(II) Chloride (SnCl₂), Iron (Fe) powder, and Sodium Dithionite (Na₂S₂O₄).
The Challenge: Orthogonal Reactivity
The core challenge lies in the overlapping reduction potentials of the nitro group and the disulfide bond. The transformation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[1] Conversely, disulfide bonds can be cleaved by a two-electron reduction to yield two thiol moieties.[2] Catalytic hydrogenation, a common and efficient method for nitro reduction, is often unsuitable for this task. The thiol products resulting from even minor disulfide cleavage can poison the metal catalyst (e.g., Palladium or Platinum), halting the reaction and leading to complex mixtures.[3] Therefore, stoichiometric reductants that exhibit high chemoselectivity are required.
This guide focuses on robust methods that exploit differences in reactivity to achieve the desired transformation, providing a decision-making framework for chemists.
Decision Workflow for Reagent Selection
The choice of reductant depends on substrate solubility, functional group tolerance, and scalability. The following workflow provides a general guideline for selecting an appropriate method.
Sources
Application Notes & Protocols: Strategic Disulfide Bond Formation in Solid-Phase Peptide Synthesis
Disulfide bonds are critical covalent linkages that impart structural rigidity and conformational stability to a vast array of biologically active peptides and proteins, including hormones, toxins, and therapeutics.[1][2][3][4] The correct formation of these bonds between cysteine (Cys) residues is paramount for biological function. In the context of Solid-Phase Peptide Synthesis (SPPS), the creation of one or more disulfide bridges presents a unique set of challenges that demand a carefully planned strategy.
This guide provides an in-depth exploration of the prevalent methodologies for disulfide bond formation, focusing on both the underlying chemical principles and practical, field-proven protocols. We will delve into on-resin and solution-phase strategies, the critical role of orthogonal protecting groups for regioselective synthesis, and the analytical techniques required to validate the final product.
Foundational Strategies: Choosing the Right Battlefield
The decision of when and how to form the disulfide bond is the first critical juncture in the synthetic strategy. The choice is primarily between forming the bond while the peptide is anchored to the solid support (on-resin) or after it has been cleaved into solution.
-
On-Resin Cyclization: This approach is attractive because the resin-bound peptide chains are pseudo-diluted, which can favor the desired intramolecular reaction over intermolecular oligomerization.[5] Purification is simplified to washing the resin, making the workflow more efficient.[5]
-
Solution-Phase Cyclization: This is the more traditional method. After the linear peptide is synthesized, cleaved, and purified, the disulfide bond is formed in a dilute solution. While this requires an additional purification step, it allows the peptide to adopt a more native-like conformation, which can facilitate correct folding, especially when guided by redox systems like glutathione buffers.[6][7]
A third, hybrid approach involves forming one or more bonds on-resin and subsequent bonds in solution, a powerful strategy for complex, multi-disulfide peptides.
The Cornerstone of Control: Orthogonal Cysteine Protection
For peptides containing more than one disulfide bond, achieving the correct connectivity (regioselectivity) is a significant challenge. Random oxidation of a tetrathiol precursor will yield a mixture of isomers.[8] The solution lies in using an orthogonal protecting group strategy .[8][9][10] This concept, central to modern peptide chemistry, involves using different thiol protecting groups that can be removed under specific conditions without affecting the others.[10]
By pairing cysteines with distinct protecting groups, one pair can be selectively deprotected and oxidized to form the first bridge, followed by the deprotection and oxidation of the second pair.
Table 1: Common Orthogonal Protecting Groups for Cysteine in Fmoc-SPPS
| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics & Compatibility |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA), or standard TFA cleavage cocktail. | Most common for general use. Removed during final cleavage. Not suitable for on-resin strategies requiring an intact Trt group. |
| Acetamidomethyl | Acm | Iodine (I₂), mercury(II) acetate, or thallium(III) trifluoroacetate.[11] | Highly stable to TFA. Removal with I₂ is concomitant with disulfide formation. Orthogonal to Trt and Mmt. |
| 4-Methoxytrityl | Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM).[12] | Allows for selective on-resin deprotection while other acid-labile groups (like tBu) and the resin linkage remain intact. |
| tert-Butyl | tBu | Strong acid (HF) or specialized reagents (e.g., MeSiCl₃/Ph₂SO). | Stable to TFA and iodine oxidation. Offers another level of orthogonality. |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT, mercaptoethanol) or phosphines.[10] | Useful for on-resin strategies where mild reduction is desired for deprotection. |
Methodologies and Protocols for Disulfide Formation
The choice of oxidant is dictated by the synthetic strategy (on-resin vs. solution), the protecting groups employed, and the presence of sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).
Air Oxidation (Solution-Phase)
This method relies on atmospheric oxygen to slowly oxidize free thiols. Its primary advantage is its mildness.
-
Causality: The reaction is base-catalyzed, as the thiolate anion (S⁻) is the reactive species. Therefore, it is performed at a slightly alkaline pH (8-9).[7] To prevent intermolecular disulfide bond formation, which leads to dimerization and oligomerization, the reaction must be run at high dilution (typically 0.1-1 mg/mL).[6][7][13]
-
Trustworthiness: While simple, the reaction is often slow, sometimes requiring days for completion.[6][14] Progress must be carefully monitored by HPLC and Mass Spectrometry.
Protocol 1: Disulfide Formation by Air Oxidation
-
Peptide Preparation: After SPPS, cleave and deprotect the peptide using a standard TFA cocktail. Purify the linear, reduced peptide by RP-HPLC and lyophilize the pure fractions.
-
Dissolution: Dissolve the lyophilized peptide in a buffer such as 0.1 M ammonium bicarbonate (NH₄HCO₃) to a final concentration of 0.1-1.0 mg/mL.[13]
-
Oxidation: Stir the solution gently, open to the atmosphere, at room temperature.
-
Monitoring: At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot, quench the reaction by acidifying with acetic acid, and analyze by RP-HPLC and MS to monitor the disappearance of the starting material and the appearance of the product.
-
Completion & Purification: Once the reaction is complete, acidify the entire solution to a pH of ~3-4 with acetic acid or TFA to stop the reaction.[13] Lyophilize the solution and purify the final cyclic peptide by RP-HPLC.
Iodine (I₂) Oxidation (On-Resin & Solution-Phase)
Iodine is a rapid and efficient oxidizing agent that is widely used for both on-resin and solution-phase disulfide formation. A key advantage is its ability to simultaneously cleave S-Acm or S-Trt protecting groups while forming the disulfide bridge.[15]
-
Causality: Iodine acts as a two-electron oxidant. However, it can cause undesired side reactions, most notably the iodination of sensitive residues like Tyr, His, and Trp. Performing the reaction in acidic media (e.g., aqueous acetic acid) can help suppress these side reactions.
-
Trustworthiness: This is a robust and fast method, but requires careful control of stoichiometry and reaction conditions to maintain product purity. The reaction can be quenched by adding a reducing agent like ascorbic acid.
Protocol 2: On-Resin Disulfide Formation with Iodine
-
Resin Preparation: After linear peptide synthesis (with Cys residues either unprotected or protected with Trt/Acm), swell the peptidyl-resin in a suitable solvent like DMF or DCM.
-
Oxidation: Add a solution of iodine (typically 5-10 equivalents relative to the peptide) in DMF. A common solvent system is DMF/DCM/H₂O. Stir the suspension at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove excess iodine and byproducts.
-
Cleavage: Cleave the now-cyclized peptide from the resin using a standard TFA cocktail. Note: Do not use thiol-based scavengers like EDT, as they will reduce the newly formed disulfide bond. Triisopropylsilane (TIS) is a suitable substitute.
-
Purification: Precipitate the peptide in cold ether, dissolve, and purify by RP-HPLC.
Thallium(III) Trifluoroacetate [Tl(CF₃CO₂)₃] Oxidation
Tl(tfa)₃ is a very powerful and mild oxidant capable of cleaving a wide range of S-protecting groups and forming the disulfide bond in a single step.[4][16]
-
Causality: Its soft acid character allows it to coordinate effectively with the sulfur atom of various protecting groups, facilitating cleavage and subsequent oxidation.[16]
-
Trustworthiness: While highly effective, thallium compounds are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. [13][15] This toxicity limits its widespread use.
Protocol 3: On-Resin Oxidation with Tl(tfa)₃
-
Resin Preparation: Suspend the peptidyl-resin in DMF, often with anisole as a scavenger.
-
Oxidation: Cool the suspension to 0 °C. Add Tl(tfa)₃ (approx. 1.2 equivalents). Let the reaction proceed for 60-90 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Cleavage & Purification: Cleave the peptide using a TFA cocktail without thiol scavengers and purify by RP-HPLC.
N-Chlorosuccinimide (NCS) Oxidation
NCS is an excellent reagent for on-resin disulfide formation, particularly in orthogonal strategies.[5][12]
-
Causality: It is typically used after the selective removal of a protecting group like Mmt or STmp to oxidize the resulting free thiols.[12] The reaction is fast and clean.
-
Trustworthiness: Provides a reliable method for the first step in a sequential, regioselective disulfide formation strategy.
Protocol 4: On-Resin Oxidation with NCS
-
Selective Deprotection: If starting with an orthogonally protected peptide (e.g., Cys(Mmt)), treat the resin with a solution of 1-2% TFA in DCM to remove the Mmt groups, leaving other protecting groups intact. Wash the resin thoroughly.
-
Oxidation: Treat the peptidyl-resin with NCS (2 equivalents) in DMF for 15-30 minutes at room temperature.[12]
-
Washing: Wash the resin with DMF and DCM. The peptide is now ready for the next step (e.g., cleavage or formation of a second disulfide bond).
Regioselective Synthesis of a Two-Disulfide Peptide: A Workflow
This workflow illustrates the power of combining orthogonal protecting groups with selective on-resin oxidation. We will synthesize a hypothetical peptide with two bridges, Cys¹-Cys³ and Cys²-Cys⁴, using Mmt and Acm protection.
Analytical Verification
Confirming the correct formation of disulfide bonds is a non-negotiable final step.
-
Mass Spectrometry (MS): This is the definitive technique.[17][18] The molecular weight of the oxidized peptide should be 2 Da less than its fully reduced counterpart for each disulfide bond formed. For multi-disulfide peptides, non-reducing peptide mapping (digesting the protein and analyzing with LC-MS/MS) can confirm the exact Cys-Cys connectivity.[17][19]
-
Reverse-Phase HPLC (RP-HPLC): The formation of an intramolecular disulfide bond often leads to a more compact structure, which typically results in a change (often a decrease) in retention time compared to the linear, reduced precursor.
-
SDS-PAGE: For larger peptides, comparing samples under non-reducing and reducing (with DTT or β-mercaptoethanol) conditions is informative. The oxidized, more compact form usually migrates faster on the gel.[13]
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Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. MDPI. [Link]
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Disulfide Formation Strategies in Peptide Synthesis. Semantic Scholar. [Link]
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Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Humana Press. [Link]
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Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]
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New Protecting Groups for the Cysteine Side Chain. ChemistryViews. [Link]
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Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides. ResearchGate. [Link]
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Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. [Link]
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ChemInform Abstract: Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. [Link]
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Effect of solvents on formation of disulphide bond in peptides. International Journal of Pharmaceutical Science Invention. [Link]
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Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews. [Link]
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An Effective Method of On-Resin Disulfide Bond Formation in Peptides. ResearchGate. [Link]
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An Effective Method of On-Resin Disulfide Bond Formation in Peptides. ElectronicsAndBooks. [Link]
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Removal of S-Trityl Groups. AAPPTec. [Link]
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Overview of the Regulation of Disulfide Bond Formation in Peptide and Protein Folding. ResearchGate. [Link]
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N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. [Link]
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- 14. ijpsi.org [ijpsi.org]
- 15. peptide.com [peptide.com]
- 16. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 19. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Bis(2-benzyloxy-3-nitrophenyl)disulfide as a thiol-blocking reagent in proteomics
An In-Depth Technical Guide to Bis(2-benzyloxy-3-nitrophenyl)disulfide as a Thiol-Blocking Reagent in Proteomics
Introduction: The Cysteine Challenge in Proteomics
Cysteine residues are central figures in protein science. Their thiol (-SH) groups are uniquely reactive, forming disulfide bonds critical for protein structure and stability, acting as key players in enzyme catalysis, and serving as hubs for redox signaling through various oxidative post-translational modifications (PTMs).[1][2][3] However, this reactivity presents a significant analytical challenge. During sample preparation, unintended oxidation or thiol-disulfide exchange reactions can occur, leading to artificial modifications that obscure the true biological state of the proteome.[4][5]
To preserve the native thiol-redox state of proteins, a robust thiol-blocking strategy is essential. This involves capping free cysteine thiols with a reactive reagent to form a stable, covalent bond, thus preventing any post-lysis artifacts.[4] While reagents like N-ethylmaleimide (NEM) and iodoacetamide (IAA) are common, disulfide-based reagents offer a distinct mechanism based on thiol-disulfide exchange. This guide provides a detailed examination of this compound, a specialized aromatic disulfide, for application as a precise and effective thiol-blocking agent in modern mass spectrometry-based proteomics.
Principle and Mechanism of Action
The utility of this compound as a thiol-blocking reagent is rooted in the fundamental chemistry of thiol-disulfide exchange.[4][6][7] The reaction proceeds via a nucleophilic attack (SN2 mechanism) where the deprotonated thiol of a protein cysteine residue (the thiolate, Protein-S⁻) attacks one of the sulfur atoms of the reagent's disulfide bond.[7] This forms a new, mixed disulfide bond between the protein and one half of the reagent, while the other half is released as a 2-benzyloxy-3-nitrothiophenol leaving group.
The key characteristics of this reaction are:
-
Specificity: The reaction is highly specific for thiol groups under controlled pH conditions.
-
Driving Force: The presence of an electron-withdrawing nitro group on the aromatic ring helps to stabilize the departing thiolate, making it a good leaving group and favoring the forward reaction.[8]
-
Stability: The resulting mixed disulfide bond on the protein is stable under typical conditions for proteolytic digestion and downstream analysis.
Caption: Mechanism of Thiol-Blocking via Thiol-Disulfide Exchange.
Quantitative Data for Mass Spectrometry
For any labeling reagent in proteomics, the precise mass it adds to a peptide is a critical parameter for successful data analysis. The modification must be accounted for as a variable modification on cysteine residues during database searching.
| Parameter | Value |
| Reagent Name | This compound |
| Reagent Formula | C₂₆H₂₀N₂O₆S₂ |
| Reagent Monoisotopic Mass | 520.0766 Da |
| Adduct Formula (on Cys) | C₁₃H₁₀NO₃S |
| Monoisotopic Mass Shift | +259.0330 Da |
Scientist's Note: The mass shift is calculated from the elemental composition of the 2-benzyloxy-3-nitrophenylthiol moiety (C₁₃H₁₀NO₃S) that forms the mixed disulfide with the cysteine residue. This value should be used to configure the search parameters in proteomics software like MaxQuant, Proteome Discoverer, or Spectronaut.
Experimental Protocols
Here we provide two core protocols for the application of this compound in proteomics workflows.
Protocol 1: Complete Blocking of Free Thiols for Bottom-Up Proteomics
This protocol is designed to irreversibly block all free thiols at the beginning of sample preparation to prevent artificial disulfide bond formation and ensure accurate protein identification and quantification.
Materials:
-
Protein lysate in a suitable buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0)
-
This compound (BBND) stock solution (e.g., 200 mM in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional subsequent reduction.
-
Iodoacetamide (IAA) for optional subsequent alkylation.
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
Procedure:
-
Protein Solubilization & Denaturation:
-
Ensure the protein sample is fully solubilized and denatured, typically in a buffer containing 6-8 M urea or 6 M guanidinium chloride. This is critical for exposing all cysteine residues to the reagent.[2]
-
-
Initial Thiol Blocking:
-
Incubation:
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking, protected from light.
-
Rationale: Incubation provides sufficient time for the thiol-disulfide exchange to proceed to completion. The reaction is typically performed at a pH of 7.5-8.5 to favor the deprotonation of cysteine thiols to the more reactive thiolate anion.[4]
-
-
Quenching (Optional but Recommended):
-
Add a quenching solution, such as DTT or L-cysteine, to a final concentration of 50-100 mM to react with and consume any excess BBND. Incubate for 15 minutes.
-
Rationale: Quenching prevents the reagent from modifying thiols on proteolytic enzymes (like trypsin) or other reagents added in subsequent steps.
-
-
Sample Cleanup:
-
Proceed with sample cleanup to remove the excess reagent, quenching agent, and denaturant. Methods include acetone/TCA precipitation or buffer exchange using spin columns.
-
-
Downstream Processing:
-
The protein sample, with its initially free thiols now blocked, can be subjected to standard proteomics workflows, including reduction of original disulfide bonds (with DTT/TCEP), alkylation of the newly formed thiols (with IAA), and proteolytic digestion.
-
Protocol 2: Differential Labeling for Redox Proteomics (Block-Reduce-Label)
This advanced workflow enables the specific identification of reversibly oxidized cysteine residues (e.g., those in disulfide bonds, S-nitrosylated, or S-glutathionylated).
Caption: Workflow for Differential Labeling in Redox Proteomics.
Procedure:
-
Block Native Free Thiols:
-
Follow steps 1-3 from Protocol 1 to block all natively reduced cysteine thiols with this compound (BBND). At the end of this step, the original free thiols carry the +259.0330 Da modification.
-
-
Remove Excess Reagent:
-
It is critical to completely remove all excess BBND. Perform protein precipitation (e.g., with cold acetone) followed by washing the protein pellet multiple times to eliminate any residual reagent.
-
Rationale: Any remaining BBND will react with the thiols generated in the next step, confounding the results. This is a key step for a self-validating protocol.
-
-
Selective Reduction:
-
Resuspend the protein pellet in a buffer containing a reducing agent. Use a strong, general reductant like DTT (10-20 mM) or TCEP (5-10 mM) to reduce all reversible oxidative modifications.[4] Incubate for 1 hour at 37°C.
-
Rationale: This step cleaves original disulfide bonds and other reversible modifications, converting them back into free thiol groups.
-
-
Label Newly Exposed Thiols:
-
Add a different, orthogonal thiol-reactive reagent to label the newly formed thiols. Iodoacetamide (IAA) is a standard choice, which adds a carbamidomethyl group (+57.0215 Da). Add IAA to a final concentration of 20-50 mM and incubate for 30 minutes in the dark.
-
Rationale: This second labeling step differentially marks the cysteines that were originally in an oxidized state, allowing them to be distinguished from the natively free cysteines during mass spectrometry analysis.
-
-
Final Processing:
-
Quench the IAA reaction with DTT. Proceed with proteolytic digestion and LC-MS/MS analysis.
-
Data Interpretation: In the final dataset, cysteine-containing peptides will fall into three categories:
-
Unmodified: Cysteines that were inaccessible or unreactive.
-
Blocked with BBND (+259.0330 Da): Cysteines that were originally free/reduced.
-
Alkylated with IAA (+57.0215 Da): Cysteines that were originally part of a reversible oxidative modification.
References
-
Singh, R., & Whitesides, G. M. (2010). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. The Journal of organic chemistry. [Link]
-
Singh, R., & Whitesides, G. M. (2006). ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. ChemInform. [Link]
-
Birkett, C. R., et al. (1990). 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical biochemistry. [Link]
-
Singh, R., & Whitesides, G. M. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. Semantic Scholar. [Link]
-
Soars, S. N., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Macromolecules. [Link]
-
Wang, Y., et al. (2023). a) Generic thiol–disulfide exchange reactions for the cleavage of... ResearchGate. [Link]
-
Levin, G., & Glick, E. (2018). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of visualized experiments : JoVE. [Link]
-
Li, Y., et al. (2022). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules (Basel, Switzerland). [Link]
-
Glick, E., & Levin, G. (2018). Efficient Site-Specific Labeling of Proteins via Cysteines. ResearchGate. [Link]
-
Ramsey, K., & Kettenbach, A. N. (2016). Quantification of Thiols and Disulfides. Current protocols in chemical biology. [Link]
-
Xu, Y., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Michelet, L., et al. (2005). The disulfide proteome and other reactive cysteine proteomes: analysis and functional significance. Photosynthesis research. [Link]
-
Page, R. C., & Averick, S. E. (2021). Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia.pub. [Link]
-
Ghesquière, B., et al. (2023). Fast and accurate disulfide bridge detection. bioRxiv. [Link]
-
Kinfe, H. H. (2018). β-Hydroxy sulfides and their syntheses. The Beilstein journal of organic chemistry. [Link]
-
Aboutabl, M. E., et al. (2020). Characterization of Disulfide Linkages in Proteins by 193 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling. [Link]
-
ResearchGate. (2005). Use of 2,2′-Dibenzothiazolyl Disulfide-Triphenylphosphine and Lawesson's Reagent in the Cyclization of β-Amino Acids. ResearchGate. [Link]
Sources
- 1. The disulfide proteome and other reactive cysteine proteomes: analysis and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Disulfide Linkages in Proteins by 193 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Bridges & Free Sulfhydryl Analysis - Creative Proteomics [creative-proteomics.com]
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Application Note: High-Efficiency Cleavage of the Disulfide Bond in Bis(2-benzyloxy-3-nitrophenyl)disulfide
Abstract
This technical guide provides a detailed protocol for the efficient cleavage of the disulfide bond in Bis(2-benzyloxy-3-nitrophenyl)disulfide to yield 2-benzyloxy-3-nitrothiophenol. The presence of sensitive functional groups, namely the nitro and benzyloxy moieties, necessitates a reducing agent that is both potent and selective. This document outlines two robust protocols utilizing Tris(2-carboxyethyl)phosphine (TCEP) and a modified borohydride system, respectively. The rationale behind reagent selection, step-by-step procedures, and mechanistic insights are provided to ensure reproducible and high-yield synthesis, catering to researchers in organic synthesis and drug development.
Introduction: The Challenge of Selective Disulfide Reduction
Disulfide bonds are crucial structural motifs in a vast array of organic molecules, from peptides to complex synthetic intermediates.[1] Their cleavage, a fundamental transformation in organic chemistry, is often a prerequisite for further functionalization. The target molecule, this compound, presents a unique challenge due to the presence of two functional groups susceptible to reduction: a nitro group and a benzyloxy group.
Standard catalytic hydrogenation methods, while effective for disulfide reduction, would likely lead to the undesired reduction of the nitro group to an amine and potential debenzylation.[2] Therefore, chemoselective methods are paramount. This application note focuses on two such methods that preserve the integrity of the nitro and benzyloxy functionalities.
Reagent Selection: A Comparative Analysis
The choice of reducing agent is critical for the successful cleavage of the disulfide bond in this compound without affecting other functional groups.
| Reagent | Advantages | Disadvantages |
| Tris(2-carboxyethyl)phosphine (TCEP) | - Odorless and air-stable.[3][4] - Highly selective for disulfide bonds.[5] - Effective over a broad pH range.[3] - Irreversible reaction mechanism drives the reaction to completion.[1] | - Primarily water-soluble, which may necessitate a co-solvent for organic substrates.[3] |
| Sodium Borohydride/Lithium Chloride | - Cost-effective and readily available. - Rapid reaction times. - Effective for a wide range of disulfides. | - Can potentially reduce nitro groups under certain conditions. - Requires careful control of reaction conditions to maintain selectivity. |
Dithiothreitol (DTT) is another common disulfide reducing agent; however, it is most effective at pH values above 7 and can be less stable than TCEP.[6][7][8] Given the potential for side reactions with the nitro group under basic conditions, TCEP and a modified borohydride system are preferred for this application.
Mechanistic Overview
The cleavage of the disulfide bond by a phosphine-based reducing agent like TCEP proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge.[1] This results in the formation of a thiophosphonium intermediate and the release of one equivalent of the thiol. Subsequent hydrolysis yields the second equivalent of the thiol and TCEP oxide.
Diagram: TCEP-Mediated Disulfide Cleavage
Caption: Mechanism of disulfide reduction by TCEP.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is favored for its high selectivity and mild reaction conditions.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of THF.
-
TCEP Solution Preparation: In a separate container, prepare a solution of TCEP·HCl (2.5 eq) in deionized water. Neutralize the solution to approximately pH 7 by the careful addition of sodium bicarbonate.
-
Reaction Initiation: Add the aqueous TCEP solution to the stirred solution of the disulfide. If the mixture is biphasic, continue vigorous stirring to ensure adequate mixing at the interface.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes 1-3 hours.
-
Work-up:
-
Once the reaction is complete, add ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 2-benzyloxy-3-nitrothiophenol, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Cleavage using Sodium Borohydride and Lithium Chloride
This protocol offers a rapid and cost-effective alternative.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, add lithium chloride (2.0 eq) and anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
Borohydride Addition: To the cooled, stirred suspension, add sodium borohydride (2.0 eq) portion-wise.
-
Substrate Addition: Once the borohydride is added, introduce a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Work-up:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting 2-benzyloxy-3-nitrothiophenol by flash column chromatography.
Workflow and Logic Diagram
Diagram: Experimental Workflow
Caption: General experimental workflow for disulfide cleavage.
Conclusion
The selective cleavage of the disulfide bond in this compound can be achieved in high yield using either TCEP or a NaBH₄/LiCl system. The choice of protocol will depend on the specific requirements of the researcher, balancing the need for high selectivity against factors such as cost and reaction time. Both methods presented provide a reliable pathway to the desired thiophenol product, enabling further synthetic elaborations.
References
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. Available at: [Link]
-
Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 26(33), 7385-7396. Available at: [Link]
-
Kirley, T. L. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Biochemical and Biophysical Research Communications, 483(1), 426-430. Available at: [Link]
-
Yoo, B. W., Choi, K. H., Kim, D. Y., & Choi, K. I. (2001). Reductions Using LiCl/NaBH4: A Rapid and Efficient Cleavage of Organic Disulfides to Mercaptans. Synthetic Communications, 31(18), 2865-2869. Available at: [Link]
-
Wikipedia. (2023). Disulfide. Available at: [Link]
-
ResearchGate. (2021). How can I recover aliphatic thiol after reduction of disulfide with sodium borohydride in THF medium?. Available at: [Link]
-
Kirley, T. L. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Wikipedia. (2023). Dithiothreitol. Available at: [Link]
-
Brocchini, S., et al. (2018). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 57(30), 9292-9314. Available at: [Link]
-
ResearchGate. (2025). Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent. Available at: [Link]
-
Singh, R., & Whitesides, G. M. (1990). Catalysis of reduction of disulfide by selenol. Journal of the American Chemical Society, 112(3), 1190-1197. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
-
ResearchGate. (2025). Reductions Using LiCl/NaBH4: A Rapid and Efficient Cleavage of Organic Disulfides to Mercaptans | Request PDF. Available at: [Link]
-
Whitesides Research Group. (n.d.). Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine. Available at: [Link]
-
Dmitrenko, O., Thorpe, C., & Bach, R. D. (2007). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 72(22), 8298–8307. Available at: [Link]
-
Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Available at: [Link]
-
Semantic Scholar. (1991). selective reduction of disulfides by tris(2-carboxyethyl) phosphine. Available at: [Link]
-
Wikipedia. (2023). Disulfide. Available at: [Link]
-
Korea Institute of Science and Technology Information. (n.d.). Chemoselective Reduction of Diaryl Bisulfides to Thiols with Sodium Borohydride in Mixed Solvent Containing Methaxol. Available at: [Link]
Sources
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- 5. Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine | Whitesides Research Group [gmwgroup.harvard.edu]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
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- 8. astralscientific.com.au [astralscientific.com.au]
Application Notes and Protocols: Thiol Quantification Assay Using Nitrophenyl Disulfide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thiol Quantification
In biological systems and pharmaceutical sciences, the thiol or sulfhydryl (-SH) group, primarily from the amino acid cysteine, is a cornerstone of protein structure and function. These highly reactive moieties are integral to enzyme catalysis, antioxidant defense, and the maintenance of protein conformational integrity.[1] Consequently, the accurate quantification of free thiol groups is a critical parameter in assessing protein characteristics, monitoring oxidative stress, and ensuring the quality of biopharmaceuticals.[1][2] Variations in free thiol content can significantly impact the structure and function of peptide drugs and antibodies.[1] This guide provides a detailed overview and practical protocols for quantifying thiols using nitrophenyl disulfide reagents, powerful tools for researchers in basic science and drug development.
Principle of the Assay: Thiol-Disulfide Exchange
The quantification of thiols using nitrophenyl disulfide reagents is based on a thiol-disulfide exchange reaction.[3] The most classic and widely used reagent for this purpose is 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB.[3][4][5] In this reaction, a free thiol group attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB).[5] At a neutral or alkaline pH, TNB ionizes to the TNB²⁻ dianion, which is a yellow-colored product with a strong absorbance at 412 nm.[3][4][6] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.
An alternative reagent, 4,4'-dithiodipyridine (DTDP), operates on a similar principle.[7][8] The reaction of DTDP with a thiol releases 4-thiopyridone, which has a maximum absorbance at 324 nm.[5][9]
Visualizing the Reaction Mechanism
The following diagram illustrates the fundamental thiol-disulfide exchange reaction with DTNB.
Caption: Step-by-step workflow for the DTNB-based thiol quantification assay.
Protocol 2: Quantification of Total Thiols (Free and Disulfide-Bonded)
To quantify the total thiol content, including those present in disulfide bonds, a reduction step is necessary prior to the addition of the nitrophenyl disulfide reagent.
Additional Materials
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Borohydride (NaBH₄)
Protocol
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Reduction of Disulfides: To a defined volume of the sample, add the reducing agent. For example, TCEP can be added to a final concentration of 1-10 mM and incubated for 15-30 minutes at room temperature. [10]3. Thiol Quantification: Proceed with the addition of the nitrophenyl disulfide reagent (DTNB or DTDP) and follow the steps for incubation and absorbance measurement as outlined in Protocol 1.
-
Calculation: The measured thiol concentration represents the total thiol content (initially free thiols + thiols from reduced disulfides). To determine the concentration of disulfide-bonded thiols, subtract the concentration of free thiols (measured without the reduction step) from the total thiol concentration. [11]
Considerations for Accurate Thiol Quantification
Potential Interferences
-
Reducing Agents: The presence of other reducing agents in the sample, such as dithiothreitol (DTT) or β-mercaptoethanol, will react with the nitrophenyl disulfide reagents and lead to an overestimation of the thiol concentration. [12]These should be removed from the sample prior to the assay.
-
pH: The pH of the reaction buffer is critical. For DTNB, the reaction is most efficient at a slightly alkaline pH (7-8) to ensure the ionization of the thiol group. [4][5]* Hydrolysis of Reagents: DTNB and DTDP can be susceptible to hydrolysis at elevated temperatures and pH values above 7, which can lead to a decomposition of the reagent and affect the accuracy of the assay. [5][13]* Turbidity: Particulate matter in the sample can scatter light and interfere with absorbance readings. Centrifugation of samples prior to the assay can mitigate this issue.
Self-Validating Systems
To ensure the reliability of the assay, it is crucial to include proper controls:
-
Blank: A reagent blank (buffer + nitrophenyl disulfide reagent) is essential to zero the spectrophotometer.
-
Standard Curve: A fresh standard curve should be prepared for each experiment to account for any variations in reagent activity or instrument performance.
-
Spike and Recovery: To assess for matrix effects in complex biological samples, a known amount of a thiol standard can be "spiked" into a sample and the recovery measured.
Applications in Research and Drug Development
The quantification of thiols is a versatile tool with broad applications:
-
Assessing Oxidative Stress: Changes in the ratio of free thiols to disulfides can be an indicator of oxidative stress in biological systems. [3]* Enzyme Kinetics: The assay can be used to study the activity of enzymes that have a thiol group in their active site. [6]* Protein Characterization: Determining the number of free cysteine residues in a protein is important for understanding its structure and potential for forming disulfide bonds.
-
Biopharmaceutical Quality Control: Monitoring the free thiol content of therapeutic proteins and antibodies is a critical quality attribute that can affect their stability and efficacy. [1]* Drug Discovery: The assay can be used to screen for compounds that interact with thiol groups, which may be relevant for identifying enzyme inhibitors or modulators of redox signaling.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]
-
Wikipedia. (n.d.). Ellman's reagent. [Link]
-
Ovid. (n.d.). Spectrophotometric Method for the Determination of Total Thiols in Human Urine. [Link]
-
Shah, A., de Biasi, V., & Camilleri, P. (1995). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analyst, 120(4), 1149-1151. [Link]
-
PubMed. (n.d.). Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a spectrophotometric method for the measurement of thiols at trace levels. [Link]
-
PubMed Central. (n.d.). Quantification of Thiols and Disulfides. [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
-
ACS Publications. (2024, September 18). Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. [Link]
-
G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay, Cat. # BAQ080. [Link]
-
ResearchGate. (2025, August 7). Spectrophotometric Measurement of Mercaptans with 4,4′-Dithiodipyridine. [Link]
-
Innova Biosciences. (n.d.). Thiol Quantification Kit. [Link]
-
G-Biosciences. (n.d.). Ellman's Reagent. [Link]
-
Scribd. (n.d.). Thiol Quantification Protocol. [Link]
-
PubMed. (n.d.). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. [Link]
-
National Institutes of Health. (2020, October 17). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. [Link]
-
ResearchGate. (2025, August 7). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. [Link]
-
SpringerLink. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
PubMed Central. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
SpringerLink. (2025, August 5). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
ResearchGate. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. [Link]
-
Innova Biosciences. (2016, February 16). Thiol Quantification kit. [Link]
Sources
- 1. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 2. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Regioselective Formation of Unsymmetrical Disulfides: A Detailed Application Note and Protocol for Researchers
Abstract
The disulfide bond, a unique covalent linkage between two sulfur atoms, is a cornerstone of chemical biology and drug development. While symmetrical disulfides are readily accessible, the regioselective formation of unsymmetrical disulfides presents a significant synthetic challenge, yet offers immense potential for creating novel therapeutics and chemical probes. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging protocols for the controlled synthesis of unsymmetrical disulfides. We delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key methodologies. This document is designed to be a self-validating system, grounded in authoritative references, to empower researchers in this critical area of synthetic chemistry.
The Significance and Challenge of Unsymmetrical Disulfides
Unsymmetrical disulfides are not merely chemical curiosities; they are integral to a wide array of biological processes and are increasingly incorporated into therapeutic agents.[1][2] In nature, they are found in various natural products with interesting biological activities.[2] In the pharmaceutical industry, the disulfide bond can act as a cleavable linker in antibody-drug conjugates (ADCs), releasing the potent payload only within the reducing environment of a target cell.[3] Furthermore, unsymmetrical disulfides are being explored for their potential as novel antimicrobial and anticancer agents.[2][4]
The primary challenge in synthesizing unsymmetrical disulfides (RSSR') lies in preventing the formation of symmetrical side products (RSSR and R'SSR'). This scrambling is often driven by thiol-disulfide exchange reactions, which can be difficult to control under many synthetic conditions.[5] Therefore, the development of robust and regioselective protocols is paramount for accessing these valuable molecules with high purity and in good yields.
Key Methodologies for Regioselective Unsymmetrical Disulfide Synthesis
Several strategies have been developed to overcome the challenge of regioselectivity. Here, we present a detailed examination of three prominent and reliable methods:
Thiol-Disulfide Exchange: A Classic Approach with Modern Refinements
Thiol-disulfide exchange is a fundamental reaction in sulfur chemistry, where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate.[6] While this process can lead to a mixture of products, it can be controlled to favor the formation of an unsymmetrical disulfide under specific conditions.
Causality of Experimental Choices: The key to achieving regioselectivity in thiol-disulfide exchange lies in manipulating the equilibrium of the reaction. This can be achieved by using a large excess of one of the starting thiols or by employing a pre-formed symmetrical disulfide that has favorable reactivity with the desired thiol. Recent advancements have introduced catalytic systems, such as the use of PdCl2/DMSO, to facilitate this exchange with high functional group tolerance and operational simplicity.[7]
Experimental Protocol: PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange [7]
-
Materials:
-
Symmetrical disulfide (R-S-S-R) (1.0 equiv)
-
Thiol (R'-SH) (1.2 equiv)
-
Palladium(II) chloride (PdCl2) (5 mol%)
-
Dimethyl sulfoxide (DMSO) (0.1 M)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a clean, dry reaction vessel, add the symmetrical disulfide and PdCl2.
-
Purge the vessel with an inert gas.
-
Add DMSO to dissolve the solids.
-
Add the thiol to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship: Thiol-Disulfide Exchange Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 6. Disulfide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide
Welcome to our dedicated technical support center for the synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses fundamental questions regarding the synthesis, providing the essential knowledge base for planning and executing the experiment.
Q1: What is the primary strategy for synthesizing this compound?
A: The most direct and common route involves the oxidative coupling of its corresponding thiol precursor, 2-benzyloxy-3-nitrothiophenol. This two-step approach first requires the synthesis of the thiol, which is then dimerized under controlled oxidative conditions to form the target disulfide bond (S-S). The overall yield and purity of the final product are critically dependent on the efficiency and selectivity of this oxidation step.
Q2: Why is the choice of oxidizing agent so critical in this specific synthesis?
A: The choice of oxidant is paramount due to the potential for overoxidation and side reactions. Thiols (R-SH) are susceptible to oxidation beyond the disulfide (R-S-S-R) stage, potentially forming sulfinic acids (R-SO₂H) or sulfonic acids (R-SO₃H), which are difficult to separate and reduce the yield.[1] Furthermore, the presence of electron-withdrawing nitro groups and a benzyl ether linkage requires an oxidant that is selective for the thiol group without affecting other functionalities on the aromatic ring. Mild and controlled oxidizing systems are therefore highly preferred.
Q3: How does reaction pH influence the yield and purity of the disulfide?
A: The reaction pH is a critical parameter that directly impacts the rate and selectivity of the oxidation. The oxidation process is typically much faster with the deprotonated thiol, the thiolate anion (RS⁻), as it is a more potent nucleophile. Therefore, a slightly basic pH (typically 7.5-9) can accelerate the reaction.[2] However, caution is necessary as highly basic conditions can promote unwanted side reactions or disulfide bond cleavage. Conversely, a low pH (below 4) will keep the thiol protonated, significantly slowing down or even halting the oxidation and limiting disulfide scrambling.[3]
Q4: My thiol precursor (2-benzyloxy-3-nitrothiophenol) seems unstable. How should I handle it?
A: Aromatic thiols, especially those activated by electron-withdrawing groups, can be sensitive to air oxidation, leading to premature and uncontrolled dimerization. It is best practice to use the thiol immediately after its preparation and purification. If storage is unavoidable, it should be kept under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: Low or No Yield of the Target Disulfide
Symptom A: TLC analysis shows a significant amount of the starting thiol remains, even after prolonged reaction time.
-
Potential Cause 1: Inefficient Oxidation. The chosen oxidizing agent may be too weak or used in insufficient quantity. Air oxidation, for instance, is often slow and incomplete.[2]
-
Solution: Switch to a more reliable and efficient oxidizing system. A combination of hydrogen peroxide (H₂O₂) with a catalytic amount of an iodide salt (e.g., NaI or KI) in a solvent like ethyl acetate or ethanol is a mild, effective, and environmentally benign option.[1][4] Other effective systems include using dimethyl sulfoxide (DMSO) as both the solvent and oxidant (often requiring heat) or a stoichiometric amount of iodine (I₂).[4]
-
-
Potential Cause 2: Incorrect pH. The reaction medium may be too acidic, preventing the formation of the highly reactive thiolate anion.
-
Solution: Adjust the pH of the reaction mixture to a neutral or slightly basic range (pH 7-8.5) using a mild inorganic base like sodium bicarbonate. Monitor the pH to avoid overly basic conditions.
-
Symptom B: The reaction produces a complex mixture of several spots on TLC, with little of the desired product.
-
Potential Cause 1: Overoxidation. The thiol has been oxidized beyond the disulfide stage to sulfinic and/or sulfonic acids. This is common when using harsh oxidants (e.g., KMnO₄, excess strong H₂O₂) or excessive heat.
-
Solution: Employ a milder oxidizing agent and maintain strict control over stoichiometry. The H₂O₂/I⁻ system is advantageous as it is catalytic and generally selective for disulfide formation.[1] Ensure the reaction is not overheated and monitor its progress closely by TLC to stop it upon completion.
-
-
Potential Cause 2: Degradation/Side Reactions. The reaction conditions may be too harsh for the benzyloxy or nitro functional groups.
-
Solution: Re-evaluate the reaction conditions. Avoid strong acids, bases, or high temperatures. Photosensitized aerobic oxidation using a catalyst like a diaryl telluride is an exceptionally mild method that can be considered for sensitive substrates.[5]
-
Issue 2: Product Purity and Isolation Challenges
Symptom A: The final product is contaminated with the starting thiol, and they are difficult to separate by column chromatography.
-
Potential Cause: Incomplete reaction and similar polarity of the thiol and disulfide.
-
Solution 1 (Reaction Optimization): Ensure the reaction goes to completion by adding a slight excess of the oxidant or extending the reaction time, while carefully monitoring for byproduct formation.
-
Solution 2 (Workup Modification): During the aqueous workup, a dilute base wash (e.g., 1% NaOH or NaHCO₃ solution) can be used to deprotonate and extract the unreacted acidic thiol into the aqueous layer. CAUTION: Use this method carefully, as prolonged exposure to a strong base can cleave the disulfide bond. Perform the wash quickly and at a low temperature.
-
Symptom B: The purified product appears to decompose over time.
-
Potential Cause: Disulfide bonds can be unstable in the presence of light, heat, or reducing agents.
-
Solution: Store the purified this compound in a dark, cool, and dry place. An amber vial under an inert atmosphere is ideal for long-term storage.
-
Part 3: Optimized Experimental Protocols & Data
Workflow for this compound Synthesis
Below is a visual representation of the recommended synthetic workflow.
Caption: Recommended two-step workflow for the synthesis of the target disulfide.
Table 1: Comparison of Common Oxidation Systems
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| Air / O₂ | Basic pH (8-9), often slow | Inexpensive, environmentally friendly | Often slow, inefficient, and can be difficult to control.[2] |
| H₂O₂ / cat. I⁻ | 1.1 eq. 30% H₂O₂, 1-5 mol% NaI, Room Temp | Mild, high yield, clean byproducts (H₂O), catalytic.[1][4] | H₂O₂ concentration can degrade over time. |
| DMSO | Used as solvent, often requires heat | Effective for many thiols | Can require high temperatures; produces foul-smelling dimethyl sulfide byproduct.[1] |
| Iodine (I₂) / Base | 1.1 eq. I₂, NaHCO₃, Room Temp | Fast and efficient | Requires stoichiometric oxidant; iodine can be difficult to remove. |
| CoSalen / Air | Catalytic CoSalen, air as oxidant | Mild, uses air, catalytic | Requires synthesis of the metal catalyst.[6] |
Protocol: Catalytic Oxidation of 2-Benzyloxy-3-nitrothiophenol
This protocol utilizes a mild and efficient hydrogen peroxide/iodide system.[1][4]
Materials:
-
2-Benzyloxy-3-nitrothiophenol
-
Ethyl acetate (or Ethanol)
-
Sodium iodide (NaI)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-benzyloxy-3-nitrothiophenol (1.0 eq) in ethyl acetate to a concentration of approximately 0.1 M.
-
Add sodium iodide (0.05 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting thiol spot has completely disappeared.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide and iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude solid product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Part 4: Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing low product yield.
Caption: A decision tree for troubleshooting low yield in disulfide synthesis.
References
- Fiveable. (n.d.). Thiol Oxidation Definition.
- Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.
- Hashemi, M. M., & Kalantari, Z. (2006). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2417-2421.
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Taniguchi, N. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry, 76(9), 3112-3121. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis.
-
Tanrikulu, I. C. (2016, May 2). How to prevent disulfide bond scrambling? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). Coll. Vol. 2, p.455 (1943); Vol. 18, p.64 (1938). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity in Cysteine Modification Experiments
Welcome to the technical support center for cysteine modification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity in their cysteine modification experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Principles of Cysteine Reactivity
Before diving into troubleshooting, it's crucial to understand the factors governing cysteine's reactivity. Low modification efficiency often stems from a misunderstanding of these core principles.
Q1: Why is my cysteine residue not reacting with the modification reagent?
The reactivity of a cysteine residue is not guaranteed simply by its presence in the protein sequence. Several factors dictate its ability to react with an electrophilic reagent[1][2]:
-
Protonation State (pKa): The key to cysteine's reactivity is its thiol group (-SH). However, the reactive species is the deprotonated form, the thiolate anion (-S⁻), which is a much stronger nucleophile.[3][4][5] The pKa of a typical cysteine thiol is around 8.3-8.5.[3][5] For efficient modification, the pH of your reaction buffer should be close to or slightly above the pKa of the target cysteine to ensure a sufficient population of the reactive thiolate. However, excessively high pH can lead to off-target reactions with other residues like lysine.[6][7]
-
Solvent Accessibility & Steric Hindrance: The cysteine residue must be physically accessible to the modifying reagent. If the cysteine is buried within the protein's hydrophobic core or surrounded by bulky neighboring residues, the reagent may be unable to reach it.[8] This is a common issue in folded, globular proteins.
-
Redox State: Cysteine thiols are susceptible to oxidation, forming disulfide bonds (-S-S-) with other cysteines or other oxidative modifications.[9] Oxidized cysteines are not reactive towards typical electrophilic modifying reagents like maleimides or iodoacetamides.[3][9]
Q2: How does the choice of modification reagent impact the reaction?
Different reagents have distinct mechanisms and optimal reaction conditions. The two most common classes are:
-
Maleimides: These react with thiols via a Michael addition. This reaction is highly selective for thiols over other nucleophilic groups, especially within a pH range of 6.5-7.5.[6] Above pH 7.5, reactivity with amines (like lysine) increases, leading to off-target labeling.[6] A significant drawback of maleimides is their susceptibility to hydrolysis in aqueous solutions, rendering them inactive.[4] Therefore, it is crucial to prepare maleimide solutions fresh.
-
Iodoacetamides: These react with thiols through a nucleophilic substitution (alkylation) reaction.[10][11] They are generally less specific than maleimides and can react with other residues like histidine, lysine, and methionine, particularly at higher pH and concentrations.[12][13] Iodoacetamide reactions are often performed at a slightly alkaline pH (7.0-8.5) to favor the thiolate form of cysteine.[13]
Section 2: Pre-Reaction Troubleshooting: Protein & Reagent Preparation
Many reactivity issues can be traced back to suboptimal preparation of the protein and reagents before the modification reaction is even initiated.
Q3: My protein has disulfide bonds. How do I ensure my cysteines are available for modification?
Disulfide bonds must be reduced to free the thiol groups for reaction.[9][10][11] Incomplete reduction is a primary cause of low modification efficiency.
-
Choice of Reducing Agent:
-
Dithiothreitol (DTT) and β-mercaptoethanol (BME): These are strong reducing agents but contain thiols themselves. They will compete with your protein's cysteines for reaction with the modifying reagent and must be completely removed before adding your label.[6][14]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent and is highly recommended because it does not compete in the subsequent labeling reaction.[6][14] This eliminates the need for a separate removal step, simplifying the workflow.
-
-
Protocol for Disulfide Reduction:
Q4: I've reduced my protein, but I'm still seeing low reactivity. What could be happening?
Free thiols are highly susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen or trace metal ions.
-
Preventing Re-oxidation:
-
Degas Buffers: Remove dissolved oxygen from all buffers by bubbling with an inert gas like nitrogen or argon, or by using a vacuum.[6][9]
-
Use Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[15] Include a chelating agent like 1-5 mM Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) in your buffers to sequester these ions.[6][16][17]
-
Work Quickly: Proceed with the modification step as soon as possible after reduction.
-
Q5: My maleimide reagent seems to be inactive. How can I be sure it's working?
Maleimides are prone to hydrolysis in aqueous environments, which opens the maleimide ring and renders it unreactive towards thiols.[4]
-
Best Practices for Maleimide Reagents:
-
Prepare Fresh Solutions: Always prepare your maleimide stock solution immediately before use.
-
Use Anhydrous Solvent: Dissolve the maleimide in an anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[6][9]
-
Store Properly: If you must store the stock solution, keep it at -20°C or -80°C with desiccant to protect it from moisture.
-
Section 3: Optimizing the Modification Reaction
If your pre-reaction steps are sound, the next step is to optimize the reaction conditions themselves.
Q6: What is the optimal pH for my cysteine modification reaction?
The optimal pH is a balance between maximizing the reactive thiolate concentration and minimizing off-target reactions.
-
For Maleimide Reactions: A pH of 6.5-7.5 is ideal.[6] This range maintains high selectivity for thiols.
-
For Iodoacetamide Reactions: A pH of 7.0-8.5 is generally effective. Be aware that the risk of modifying other amino acids increases at the higher end of this range.[13]
Q7: I'm not getting complete labeling. Should I increase the molar excess of my reagent?
Yes, using a molar excess of the labeling reagent can drive the reaction to completion.
-
Recommended Molar Ratios: A starting point of a 10- to 20-fold molar excess of the reagent over the protein is common.[6][7] This may need to be optimized for your specific protein and the number of accessible cysteines.
-
Caution: Excessive amounts of the reagent can increase the likelihood of off-target modifications and may lead to protein precipitation.
Q8: How can I confirm that my protein has free thiols available for reaction?
Before proceeding to a large-scale modification, it's wise to quantify the number of available free thiols. Ellman's test is a reliable colorimetric method for this purpose.[18][19][20][21]
-
Principle of Ellman's Test: Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm.[18][21]
Experimental Protocol: Quantification of Free Thiols with Ellman's Test
-
Prepare Reagents:
-
Set up the Assay:
-
In a cuvette or microplate well, combine your protein sample with the Reaction Buffer.
-
Add 50 µL of the DTNB solution and mix well.[18]
-
Prepare a blank using buffer instead of the protein sample.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 15 minutes.[18]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the blank absorbance from your sample's absorbance.
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[18]
-
Section 4: Post-Reaction Analysis and Troubleshooting
After the reaction, you need to verify the outcome. Mass spectrometry is the gold standard for confirming successful modification.[22][23]
Q9: How can I use mass spectrometry to check my modification efficiency?
Mass spectrometry (MS) can precisely determine the mass of your protein or its constituent peptides.
-
Expected Mass Shift: A successful modification will result in a predictable mass increase. For example, alkylation with iodoacetamide adds 57.02 Da to each modified cysteine.[24]
-
Identifying Incomplete Reactions: The presence of unmodified cysteine residues (no mass shift) or a mixture of modified and unmodified species indicates an incomplete reaction.[24]
-
Detecting Side Reactions: MS can also identify off-target modifications on other amino acids.[12]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low reactivity in cysteine modification experiments.
Caption: A step-by-step workflow for diagnosing and resolving low reactivity issues.
Summary Table of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Free Thiols Detected | - Incomplete disulfide bond reduction.- Protein sample is oxidized. | - Use a fresh, potent reducing agent (TCEP is recommended).- Increase molar excess and/or incubation time for reduction. |
| Free Thiols Present, but Low Labeling | - Re-oxidation of thiols after reduction.- Inactive/hydrolyzed labeling reagent (esp. maleimide).- Suboptimal reaction pH.- Steric inaccessibility of the cysteine. | - Degas all buffers and include a chelating agent (EDTA).- Prepare fresh labeling reagent solution immediately before use.- Adjust buffer pH (6.5-7.5 for maleimide; 7.0-8.5 for iodoacetamide).- Consider using a denaturant if protein structure allows. |
| Incomplete Labeling Confirmed by MS | - Insufficient molar excess of reagent.- Insufficient reaction time.- Competing side reactions. | - Increase the molar ratio of the labeling reagent to protein (e.g., 20:1 or higher).- Increase the incubation time or perform the reaction at a slightly higher temperature (if the protein is stable). |
| Off-Target Labeling Detected by MS | - Reaction pH is too high.- Excessive concentration of labeling reagent. | - Lower the reaction pH, especially for maleimide reactions (stay below 7.5).- Titrate the labeling reagent to find the lowest effective concentration. |
References
-
MtoZ Biolabs. Cysteine Modification Mass Spectrometry. Available from: [Link]
-
PubMed. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Available from: [Link]
-
Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. Available from: [Link]
-
A Protocol for the Determination of Free Thiols. Available from: [Link]
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available from: [Link]
-
ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Available from: [Link]
-
PubMed Central. Quantification of Thiols and Disulfides. Available from: [Link]
-
PubMed Central. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Available from: [Link]
-
SfRBM. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Available from: [Link]
-
PubMed Central. Analysis of cysteine post translational modifications using organic mercury resin. Available from: [Link]
-
PubMed Central. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Available from: [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. Available from: [Link]
-
PubMed. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes. Available from: [Link]
-
PubMed Central. Fast Cysteine Bioconjugation Chemistry. Available from: [Link]
-
PubMed Central. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Available from: [Link]
-
PubMed Central. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Available from: [Link]
-
ACS Publications. Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. Available from: [Link]
-
Encyclopedia.pub. Factors Affecting Protein Cysteine Reactivity. Available from: [Link]
-
PubMed Central. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. Available from: [Link]
-
ACS Publications. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Available from: [Link]
-
PubMed Central. Fluorescent labeling of specific cysteine residues using CyMPL. Available from: [Link]
-
Boston Children's Research. Proteomics Center Useful Protocols. Available from: [Link]
-
UCL Discovery. Novel approaches for cysteine bioconjugation. Available from: [Link]
-
NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available from: [Link]
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Springer Nature Experiments. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Available from: [Link]
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PubMed Central. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Available from: [Link]
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PubMed Central. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Available from: [Link]
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Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Available from: [Link]
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ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. Available from: [Link]
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PubMed Central. Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. Available from: [Link]
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ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. Available from: [Link]
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ResearchGate. I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Available from: [Link]
- Google Patents. WO1990014881A2 - Chelating agents for attaching metal ions to proteins.
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Wikipedia. Iodoacetamide. Available from: [Link]
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MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available from: [Link]
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MDPI. Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? Available from: [Link]
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MDPI. Affinity- and Format-Dependent Pharmacokinetics of 89 Zr-Labeled Albumin-Binding VHH Constructs. Available from: [Link]
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ACS Publications. Protein-Derived Chelating Peptides: Preparation, Conformational Relationships, and Biological Activities. Available from: [Link]
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ACS Nano. Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. Available from: [Link]
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Technical Support Center: Optimizing Th-Disulfide Exchange Reactions
Welcome to the technical support center for thiol-disulfide exchange reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, you will find a blend of foundational principles, practical troubleshooting advice, and detailed protocols to enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Core Principles
This section addresses fundamental questions about the key parameters governing thiol-disulfide exchange reactions. Understanding these principles is the first step toward successful optimization.
Q1: What is the fundamental mechanism of the thiol-disulfide exchange reaction?
The thiol-disulfide exchange is a nucleophilic substitution reaction (SN2 type).[1] The process is initiated by a deprotonated thiol, known as a thiolate anion (RS⁻), which acts as the nucleophile.[1][2][3][4] This thiolate attacks one of the sulfur atoms in a disulfide bond (R'-S-S-R''). This attack forms a transient, unstable trisulfide-like transition state.[1][5] Subsequently, the original disulfide bond is cleaved, resulting in the formation of a new mixed disulfide (R-S-S-R') and the release of a new thiolate anion (R''S⁻).[2]
Here is a visual representation of the mechanism:
Caption: The SN2 mechanism of thiol-disulfide exchange.
Q2: How does pH influence the reaction rate, and what is the optimal range?
The reaction rate is highly dependent on pH because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[2][3][6][7] The concentration of the thiolate anion increases as the pH of the solution rises above the pKa of the thiol.[2][8] The pKa of a typical cysteine thiol group is approximately 8.3, but this can vary depending on its local chemical environment.[2]
-
Below pH 7: The concentration of the nucleophilic thiolate is low, leading to a slow reaction rate.
-
pH 7-8: This is often the optimal range for many applications, providing a good balance between thiolate concentration and the stability of proteins and other biomolecules.[9]
-
Above pH 8: While the reaction rate may increase due to a higher thiolate concentration, the risk of side reactions, such as disulfide scrambling and oxidation, also increases.[3] Additionally, high pH can be detrimental to the stability of many proteins.
Q3: What is the role of the thiol's pKa in the reaction?
The acid dissociation constant (pKa) of a thiol determines the proportion of the more reactive thiolate anion at a given pH.[8] A lower pKa means the thiol is more acidic and will exist to a greater extent as the thiolate anion at a lower pH, generally leading to a faster reaction rate.[10] However, there is a nuanced relationship between pKa and nucleophilicity. While a lower pKa increases the concentration of the thiolate, thiols with very high pKa values can have a higher intrinsic reactivity due to increased electron density on the sulfur atom.
| Thiol pKa | % Thiolate at pH 7.4 | General Reactivity |
| 6.4 | ~90% | High |
| 7.4 | 50% | Moderate |
| 8.4 | ~10% | Low |
| This table illustrates the relationship between thiol pKa and the percentage of the reactive thiolate form at a physiological pH of 7.4.[8] |
Q4: How do temperature and solvent affect the reaction?
Temperature: As with most chemical reactions, increasing the temperature generally accelerates the rate of thiol-disulfide exchange.[6] However, for biological applications, the temperature must be carefully controlled to avoid denaturation of proteins or degradation of other sensitive molecules. A typical temperature range for bioconjugation reactions is 4-37°C.[6]
Solvent: The choice of solvent can influence reaction rates. While most biological reactions are performed in aqueous buffers, the inclusion of organic co-solvents can sometimes be beneficial. For instance, polar aprotic solvents can accelerate the reaction.[7] It is also possible to perform thiol-disulfide exchange in nonaqueous solvents, which can be useful for non-water-soluble analytes.[11][12]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a systematic approach to diagnosing and resolving common issues encountered during thiol-disulfide exchange experiments.
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions:
-
Incorrect pH: The pH of the reaction buffer may be too low, resulting in a low concentration of the reactive thiolate anion.
-
Solution: Verify the pH of your buffer. For most applications, a pH between 7.0 and 8.0 is optimal.[9] Consider performing a pH titration experiment to find the ideal condition for your specific system.
-
-
Low Thiol Concentration or Reactivity: The concentration of the free thiol may be insufficient, or its pKa may be too high for the chosen pH.
-
Solution: Increase the molar excess of the thiol-containing reagent. If possible, choose a thiol with a lower pKa to increase the thiolate concentration at your working pH.[10]
-
-
Steric Hindrance: The disulfide bond may be sterically inaccessible, or the attacking thiol may be too bulky.
-
Solution: If working with proteins, consider partial denaturation to expose buried disulfide bonds. Alternatively, use a smaller, more accessible thiol reagent. The kinetics of the exchange can be significantly affected by the size of the thiol-bearing substrate.[13]
-
-
Oxidation of Thiols: Free thiols can be oxidized by dissolved oxygen in the buffer, rendering them unreactive.
Issue 2: Undesirable Side Reactions (e.g., Scrambled Disulfides)
Possible Causes & Solutions:
-
pH is Too High: Alkaline conditions can promote disulfide scrambling, where disulfide bonds break and reform randomly.
-
Solution: Lower the pH of the reaction, staying within the optimal 7.0-8.0 range. While a higher pH can increase the initial reaction rate, it can also lead to a loss of specificity.
-
-
Presence of Oxidizing Agents: Contaminants or dissolved oxygen can lead to the formation of unwanted disulfide-linked species.
-
Solution: As mentioned previously, use degassed buffers and consider adding EDTA.[6]
-
-
Intramolecular vs. Intermolecular Reactions: For molecules with multiple thiols, intramolecular disulfide formation can compete with the desired intermolecular exchange.
-
Solution: Adjust the reactant concentrations. Lower concentrations can favor intramolecular reactions, while higher concentrations favor intermolecular reactions.
-
Issue 3: Protein Aggregation or Precipitation
Possible Causes & Solutions:
-
Unfolding of Proteins: The reaction conditions (e.g., pH, temperature, or reducing agents) may be causing the protein to unfold and expose hydrophobic regions, leading to aggregation.
-
Solution: Optimize the reaction conditions to be as mild as possible. Screen different buffer compositions and temperatures. The addition of stabilizing excipients, such as sugars or amino acids, may be beneficial.
-
-
Formation of Insoluble Intermolecular Disulfides: The thiol-disulfide exchange may be leading to the formation of cross-linked protein aggregates.
-
Solution: Control the stoichiometry of the reactants carefully. A large excess of a reducing agent can sometimes lead to complete reduction and subsequent aggregation. Consider a more controlled, stepwise reduction and exchange process.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to thiol-disulfide exchange.
Protocol 1: General Procedure for Thiol-Disulfide Exchange in Bioconjugation
This protocol describes a typical workflow for conjugating a thiol-containing molecule to a protein with an accessible disulfide bond.
Materials:
-
Protein with a target disulfide bond
-
Thiol-containing molecule (e.g., a peptide with a terminal cysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.4, degassed
-
Reducing Agent (optional, for disulfide reduction prior to exchange): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-ethylmaleimide (NEM) or iodoacetamide
-
Analytical method for monitoring the reaction (e.g., HPLC, SDS-PAGE)
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein and thiol-containing molecule in the degassed reaction buffer.
-
If the target disulfide needs to be reduced first, prepare a stock solution of TCEP. TCEP is often preferred over DTT as it is more stable and does not contain thiols that can interfere with the subsequent exchange reaction.[2]
-
-
(Optional) Reduction of Disulfide Bond:
-
Add a 2-10 molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column.
-
-
Thiol-Disulfide Exchange Reaction:
-
Add the thiol-containing molecule to the protein solution at a desired molar ratio (e.g., 10-fold molar excess).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.
-
-
Monitoring the Reaction:
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction by adding an excess of NEM or iodoacetamide to block any remaining free thiols.
-
Analyze the aliquots by HPLC or SDS-PAGE to monitor the formation of the conjugate and consumption of the starting materials.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
Protocol 2: Monitoring Reaction Kinetics using Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a chromogenic compound used to quantify free thiols.[12] The reaction of DTNB with a thiol produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[11][14] This allows for real-time monitoring of thiol consumption or production.
Materials:
-
Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in reaction buffer)
-
Reaction mixture from your thiol-disulfide exchange experiment
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Set up the Spectrophotometer: Set the wavelength to 412 nm.
-
Prepare the Blank: In a cuvette, add the reaction buffer and a small volume of the DTNB stock solution. Use this to zero the spectrophotometer.
-
Initiate the Reaction: In a separate cuvette, mix your reactants to start the thiol-disulfide exchange.
-
Add Ellman's Reagent: At time zero, add a small, known volume of the DTNB stock solution to the reaction cuvette.
-
Monitor Absorbance: Record the absorbance at 412 nm over time. The change in absorbance is proportional to the change in the concentration of free thiols.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) and the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) to calculate the concentration of free thiols at each time point.[14] This data can then be used to determine the reaction kinetics.
Section 4: Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and concepts in optimizing thiol-disulfide exchange reactions.
Caption: A troubleshooting workflow for low reaction yield.
References
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Wikipedia. (n.d.). Disulfide bond. [Link]
-
Tarrago-Celada, J., & Oliva, B. (2016). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 18(1), 163-172. [Link]
-
Bach, A., & Tal-Gan, Y. (2018). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 35(3), 63. [Link]
-
Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol-Disulfide Redox Regulation. Antioxidants & Redox Signaling, 11(5), 1047-1058. [Link]
-
Luo, J., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 5-9. [Link]
-
ResearchGate. (n.d.). A. Thiol-disulfide exchange mechanism. [Link]
-
Creighton, T. E. (1984). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Journal of Molecular Biology, 179(3), 577-590. [Link]
-
Shaked, Z., & Whitesides, G. M. (1980). Rates of thiol-disulfide interchange reactions involving proteins and kinetic measurements of thiol pKa values. Biochemistry, 19(18), 4152-4157. [Link]
-
ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. [Link]
-
van der Wagt, B., et al. (2015). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme. [Link]
-
Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. Biological Chemistry, 383(3-4), 375-384. [Link]
-
ResearchGate. (n.d.). a) Generic thiol–disulfide exchange reactions for the cleavage of.... [Link]
-
Ghezzi, P., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8565-8575. [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. [Link]
-
Fernandez, E. I., & Badiola, I. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Scientific Reports, 9(1), 9035. [Link]
-
Ghezzi, P., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8565–8575. [Link]
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- 2. Disulfide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude Bis(2-benzyloxy-3-nitrophenyl)disulfide
Welcome to the dedicated technical support guide for the purification of Bis(2-benzyloxy-3-nitrophenyl)disulfide. This document is designed for researchers, scientists, and drug development professionals, providing expert insights, actionable troubleshooting, and validated protocols to overcome common challenges encountered during the purification of this compound.
Physicochemical Properties & Handling
This compound is a complex molecule whose purification requires careful consideration of its functional groups. The presence of the disulfide bond, nitro groups, and benzyloxy ethers imparts specific chemical properties that must be managed during isolation.
| Property | Value |
| CAS Number | 37398-25-7[1] |
| Molecular Formula | C₂₆H₂₀N₂O₆S₂ |
| Molecular Weight | 520.58 g/mol |
| Appearance | Typically a yellow to brown crystalline solid or powder[2] |
| Storage | Store in a cool, dark place (<15°C recommended) to prevent thermal and photodegradation[2]. |
Expert Insight: The disulfide bond can be susceptible to cleavage under both reductive conditions and potentially at elevated temperatures, while the benzyloxy group can be sensitive to strong acids.[3][4] This dual sensitivity is a primary consideration for all purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: Impurities typically originate from the synthetic route, which often involves the oxidation of 2-benzyloxy-3-nitrothiophenol. Common contaminants include:
-
Unreacted Thiol: 2-benzyloxy-3-nitrothiophenol. This is often the most common and challenging impurity to remove due to its similar polarity.
-
Symmetrical Disulfides: If your synthesis involved a cross-coupling, you might have symmetrical disulfides from the starting materials.
-
Over-Oxidation Products: Sulfonic acid or other oxidized sulfur species can form if the oxidation conditions are too harsh.
-
By-products from Starting Material Synthesis: Impurities from the preparation of the initial thiol.
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q2: Which analytical techniques are recommended for assessing the purity of my fractions?
A2: A multi-faceted approach is best:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring column chromatography and assessing fraction purity. Use a combination of UV visualization (the aromatic rings are highly UV-active) and a potassium permanganate stain, which will react with the disulfide/thiol, to visualize spots.
-
¹H NMR Spectroscopy: Essential for confirming the structure. Key signals to look for include the benzylic protons (~5.0-5.5 ppm) and the distinct aromatic proton signals. The absence of the thiol proton (-SH) is a good indicator of successful oxidation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5]
-
Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Q3: Is this compound stable on silica gel?
A3: Caution is advised. While silica gel chromatography is a common purification method, disulfides can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates or decomposition on the column.[6] Using a deactivated silica gel (e.g., by pre-treating with a triethylamine-containing solvent system) or opting for a different stationary phase like alumina (neutral or basic) can mitigate this risk if decomposition is observed.
Troubleshooting Guide: Common Purification Issues
Problem: After column chromatography, my yield is significantly lower than expected.
| Probable Cause | Solution & Scientific Rationale |
| Irreversible Adsorption or Decomposition on Silica Gel | The Lewis acidic sites on silica gel can interact strongly with the sulfur atoms and nitro groups, or even catalyze the cleavage of the disulfide bond. Solution: Deactivate the silica gel by flushing the packed column with your starting eluent containing 0.5-1% triethylamine before loading your sample. This neutralizes the acidic sites. Alternatively, consider using neutral alumina as the stationary phase. |
| Inappropriate Mobile Phase Polarity | If the eluent is not polar enough, the compound will not move off the column. If it is too polar, it will elute too quickly with impurities. Solution: Systematically develop your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation. A gradient elution from low polarity (e.g., 95:5 Hexane:Ethyl Acetate) to higher polarity (e.g., 70:30 Hexane:Ethyl Acetate) is often effective. |
| Product is "Streaking" on the Column | This indicates either decomposition or poor solubility in the mobile phase.[6] Solution: If decomposition is suspected, see the point above. If it's a solubility issue, add a small amount of a more polar solvent like dichloromethane to your eluent system to improve solvation throughout the run. |
Problem: The purified product is an oil and fails to crystallize.
| Probable Cause | Solution & Scientific Rationale |
| Presence of Minor Impurities | Even small amounts of structurally similar impurities (like the starting thiol) can disrupt the crystal lattice formation. Solution: Re-purify the material using a different method. If you used chromatography, try recrystallization. A second chromatographic pass with a very shallow gradient can also be effective. |
| Residual Solvent | Trapped solvent molecules act as an impurity, preventing crystallization. Solution: Dry the oil under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable. Dissolving the oil in a minimal amount of a low-boiling solvent (like dichloromethane) and re-evaporating can help azeotropically remove more stubborn solvents. |
| Polymorphism/Amorphous Nature | The compound may exist in a stable amorphous (non-crystalline) state. Solution: Attempt to induce crystallization by scratch-seeding (scratching the inside of the flask with a glass rod at the solvent-air interface) or by adding a seed crystal from a previously successful batch. Try various solvent systems for recrystallization (e.g., Ethyl Acetate/Hexanes, Acetone, Ethanol/Water). |
Problem: My NMR spectrum shows signals for both the disulfide product and the starting thiol.
| Probable Cause | Solution & Scientific Rationale |
| Incomplete Reaction | The initial oxidation of the thiol to the disulfide did not go to completion. Solution: Before purification, ensure the reaction is complete via TLC. If necessary, re-subject the crude material to the oxidation conditions or add a slight excess of the oxidizing agent. |
| Co-elution during Chromatography | The thiol and disulfide have very similar polarities, making their separation difficult. Solution: Optimize your chromatography. Use a longer column for better resolution and a slower, shallower gradient. Dry loading the sample onto a small amount of silica can also improve band sharpness and separation. |
| Disulfide Reduction during Workup/Purification | The disulfide bond may have been partially cleaved back to the thiol. Solution: Avoid any reducing agents during the workup. If purification is performed in a protic solvent like methanol, ensure it is free of any metal contaminants that could catalyze reduction. |
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating the target disulfide from various impurities.
Caption: Workflow for purification via flash column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (EtOAc). A good starting point is 80:20 Hexane:EtOAc. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel 60 (230-400 mesh) in 100% hexane and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Gently layer this powder on top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15, etc.) based on your initial TLC analysis. A slow, shallow gradient is key to separating similarly polar compounds.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum.
Protocol 2: Recrystallization
If the crude product is relatively pure (>85-90%), recrystallization is an efficient and scalable purification method. An analogous compound, bis(m-nitrophenyl) disulfide, is effectively purified from boiling acetone.[7]
Methodology:
-
Solvent Selection: Test the solubility of your crude material in various solvents at room temperature and upon heating (e.g., Acetone, Ethyl Acetate, Ethanol, Isopropanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (e.g., EtOAc/Hexanes) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- Technical Support Center: Purific
- Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US.
-
Disulfide, bis-(m-nitrophenyl) - Organic Syntheses Procedure. [Link]
-
Separation of Disulfide, bis(2-nitrophenyl) on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Tips for working with disulfides? - Reddit. [Link]
-
Bis(2-nitrophenyl) Disulfide | 1155-00-6 | TCI EUROPE N.V. [Link]
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- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Disulfide Synthesis in the Presence of Benzyloxy Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of disulfide bond formation in molecules containing benzyloxy protecting groups. As experienced chemists know, the path to a successful synthesis is paved with a deep understanding of reaction mechanisms and potential side reactions. This resource provides in-depth, field-proven insights into the challenges you may encounter and offers robust solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am forming a disulfide bond using iodine oxidation. Are the O-benzyl groups protecting my serine and threonine residues at risk?
This is a critical question of orthogonal protection strategy. Generally, standard O-benzyl (O-Bzl) groups on hydroxyl amino acids exhibit good stability during iodine-mediated disulfide bond formation, provided the conditions are carefully controlled. However, the presence of electron-donating or withdrawing groups on the benzyl ring can modulate this stability.
For instance, a study on the synthesis of conotoxins, which are rich in disulfide bonds, demonstrated that the S-p-methoxybenzyl (S-Mob) protecting group on a cysteine residue remained stable during the iodine-mediated removal of S-acetamidomethyl (S-Acm) groups to form a disulfide bond[1]. This suggests that benzyl ether linkages, especially those with electron-donating substituents, can be compatible with iodine oxidation under specific conditions.
However, a potential side reaction with iodine, particularly in solvents like DMF, is the iodination of electron-rich aromatic rings[2][3]. While this is more commonly discussed for residues like tyrosine or tryptophan, the benzene ring of the benzyl group, especially a p-methoxybenzyl (Mob) group, could be susceptible.
Troubleshooting Guide: Iodine-Mediated Disulfide Formation
| Symptom | Potential Cause | Recommended Action |
| Loss of Benzyl Group | Overly harsh oxidation conditions (excess iodine, prolonged reaction time). | Titrate with a dilute solution of iodine and monitor the reaction closely by HPLC. Quench the reaction with ascorbic acid as soon as the starting material is consumed[1]. |
| Unexpected Side Products | Iodination of the aromatic ring of the benzyl group or other sensitive residues (e.g., Tyr, Trp). | Perform the oxidation in a solvent system less prone to promoting iodination, such as 90% acetic acid in water, instead of DMF[1][2]. Minimize reaction time. |
| Low Yield of Disulfide Bond | Incomplete oxidation or side reactions consuming the peptide. | Ensure complete removal of any thiol protecting groups prior to oxidation. Optimize peptide concentration (high dilution, e.g., 0.1-1 mg/mL, is often preferred to minimize intermolecular reactions) and pH. |
Q2: I plan to use a DMSO-based oxidation method to form my disulfide bond. Can this affect my O-benzyl protected residues?
Yes, there is a potential for side reactions, and caution is warranted. Dimethyl sulfoxide (DMSO) in the presence of acid can be a potent oxidizing system. Studies have shown that benzyl alcohols can be oxidized to benzaldehydes using DMSO catalyzed by acids like HBr at elevated temperatures (e.g., 100 °C)[4]. While the conditions for disulfide bond formation using DMSO are typically milder, the fundamental reactivity exists.
The mechanism of this oxidation is thought to involve the formation of a benzyloxydimethylsulfonium salt, which then eliminates to form the aldehyde[4]. If your peptide contains O-benzyl protected serine or threonine, these could be susceptible to a similar oxidative cleavage, leading to the formation of an aldehyde on the side chain and loss of the protecting group.
Key Considerations for DMSO-Based Oxidations:
-
Temperature: The oxidation of benzyl alcohols with DMSO/acid is often carried out at high temperatures[4]. Disulfide bond formation is typically done at or below room temperature. Adhering to milder temperature protocols is crucial.
-
Acid Co-reagent: The type and concentration of acid used with DMSO can significantly impact the oxidizing potential of the system. Milder acidic conditions are less likely to promote the side reaction.
-
Reaction Time: Prolonged exposure to the oxidizing medium increases the likelihood of side reactions.
If you observe byproducts that correspond to the mass of your peptide minus the benzyl group, or the mass of the peptide with an aldehyde on a previously protected residue, you should consider an alternative oxidation method.
Q3: What are the safest methods for disulfide bond formation to preserve my benzyloxy groups?
The safest approach is to employ an orthogonal protection strategy where the conditions for disulfide formation are benign to the benzyl ethers.
-
Air Oxidation in a Glutathione Redox Buffer: This method mimics the physiological process of protein folding and is generally considered one of the mildest methods. It operates at a controlled pH (typically around 8-9) and uses a catalytic amount of oxidized and reduced glutathione to facilitate the thiol-disulfide exchange[1]. These conditions are highly unlikely to affect the stability of O-benzyl ethers.
-
High Dilution Air Oxidation: Simply stirring a dilute solution (0.1-1 mg/mL) of the deprotected dithiol peptide in a slightly basic buffer (e.g., ammonium bicarbonate, pH 8) open to the atmosphere is a very mild and effective method for forming intramolecular disulfide bonds.
-
Thiol-Disulfide Exchange Reagents: Reagents like 2,2'-dithiodipyridine (DTDP) can be used to form disulfide bonds under mild conditions[1]. These reagents work through a thiol-disulfide exchange mechanism and do not involve harsh oxidants.
The choice of method will depend on the specific peptide sequence, its solubility, and the desired disulfide connectivity.
Experimental Protocols
Protocol 1: Regioselective Disulfide Bond Formation using Iodine with an Orthogonal S-Acm Group
This protocol is suitable for a peptide containing both O-benzyl protected residues and cysteines protected with acid-labile (e.g., Trityl) and iodine-labile (Acm) groups.
Workflow Diagram:
Caption: Workflow for regioselective disulfide bond formation.
Step-by-Step Methodology:
-
Peptide Cleavage and Deprotection: Cleave the peptide from the solid support and remove acid-labile protecting groups (e.g., Boc, Trt, tBu) using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). The O-benzyl and S-Acm groups will remain intact. Precipitate the peptide in cold diethyl ether and purify if necessary.
-
First Disulfide Bond Formation (Air Oxidation):
-
Dissolve the purified peptide containing the free thiol groups and the S-Acm protected cysteine(s) in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-0.5 mg/mL).
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the reaction by RP-HPLC and mass spectrometry until the starting material is consumed and the desired single-disulfide product is formed.
-
Lyophilize the solution and purify the intermediate product by RP-HPLC.
-
-
Second Disulfide Bond Formation (Iodine Oxidation):
-
Dissolve the purified single-disulfide peptide in a solvent mixture such as 90% acetic acid in water[1].
-
Slowly add a solution of iodine (e.g., 0.1 M in methanol or acetic acid) dropwise while stirring until a faint, persistent yellow color is observed.
-
Allow the reaction to proceed for 30-60 minutes, monitoring by RP-HPLC.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears[1].
-
Dilute the reaction mixture with water and purify the final, two-disulfide-bridged peptide by RP-HPLC.
-
Visualizing the Risk: Potential Side Reaction Mechanism
The following diagram illustrates the potential, though not commonly reported, oxidative cleavage of an O-benzyl serine residue by an activated DMSO species under acidic conditions.
Caption: Potential mechanism for O-benzyl ether cleavage by activated DMSO.
Conclusion
The benzyloxy group is a robust and valuable tool in the synthesis of complex peptides. While generally stable, its integrity during disulfide bond formation hinges on a rational choice of oxidizing conditions. Mild methods, such as air oxidation in a glutathione buffer, are universally compatible. More aggressive reagents, like iodine and DMSO/acid systems, can be used successfully but require careful control of reaction parameters and an awareness of potential side reactions like iodination or oxidative cleavage. By understanding the underlying chemistry and employing a sound orthogonal protection strategy, researchers can confidently navigate the synthesis of disulfide-rich peptides while preserving the integrity of their benzyloxy-protected residues.
References
-
Yang, B., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(19), 6643. [Link]
- BenchChem (2024). Application Notes and Protocols for the Functionalization of Solid Supports with 4-Iodobenzyl Alcohol for Peptide Synthesis. BenchChem Technical Support.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]
- Jones, A. D., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 13(40), 11957-11964.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
- Li, Z., et al. (2020). Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides.
- Zhu, J., & Plante, O. J. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 8(14), 2973-2976.
- Tilak, M. A. (1968). A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis. Tetrahedron Letters, 9(60), 6323-6326.
- AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Notes.
- BenchChem (2024). Benchmarking 4-Iodobenzyl Alcohol in Solid-Phase Synthesis: A Comparative Guide. BenchChem Technical Support.
-
Witt, D. (2008). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
- Yang, Y., et al. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, 25(9), 2090-2099.
-
Organic Chemistry Portal (n.d.). Benzyl Ethers. Protecting Groups. [Link]
- Barany, G., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
- Khodaei, M. M., et al. (2003). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
-
Yang, Y., et al. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Figshare. [Link]
- AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources.
- Traynelis, V. J., & Hergenrother, W. L. (1964). DMSO Oxidation of Benzylalcohols to Benzaldehydes. Journal of the American Chemical Society, 86(2), 298-299.
-
Organic Chemistry Portal (n.d.). DMSO Oxidation. Name Reactions. [Link]
- d'Ischia, M., & Prota, G. (1982). The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(2), 253-258.
- Yang, Y., et al. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, 25(9), 2090-2099.
- Albericio, F., & Barany, G. (2012). Disulfide Bond Formation in Peptides. Current Protocols in Protein Science, Chapter 18, Unit 18.5.
-
Organic Chemistry Portal (n.d.). Dimethyl sulfoxide, DMSO. Oxidizing Agents. [Link]
- dos Santos, A. C. A., et al. (2023). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Plants, 12(13), 2465.
- Chakraborty, K., et al. (2023). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).
- Wang, L., et al. (2020). Methanesulfinylation of Benzyl Halides With Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752-2758.
- Sjödin, K., et al. (2000). Active site serine promotes stabilization of the reactive glutathione thiolate in rat glutathione transferase T2-2. Evidence against proposed sulfatase activity of the corresponding human enzyme. The Journal of Biological Chemistry, 275(12), 8618-8624.
- Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Current Analytical Chemistry, 1(1), 85-92.
- Bodanszky, M., & Tolle, J. C. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74.
- Meyer, V., et al. (2017). Orthogonal Tyrosine and Cysteine Site-Directed Spin Labeling for Dipolar Pulse EPR Spectroscopy on Proteins. The Journal of Physical Chemistry Letters, 8(19), 4852-4857.
- Wang, Y., et al. (2023). Peptide-Hypervalent Iodine Reagent Chimeras: Enabling Peptide Functionalization and Macrocyclization.
- Criado, S., et al. (2014). Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. Photochemical & Photobiological Sciences, 13(7), 1044-1051.
- Wang, C., & Craik, D. J. (2018). Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. Trends in Biotechnology, 36(5), 545-557.
- Kumar, V., et al. (2015). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Analytical & Pharmaceutical Research, 1(3), 00013.
- Wiley, G. A., & Cox, M. T. (1971). The preparation of o-benzyl-L-serine.
- da Silva, A. F., et al. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Balance of Ipomoea grandifolia Plants. Preprints.org.
Sources
Technical Support Center: Scaling Up the Synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide
Introduction
Bis(2-benzyloxy-3-nitrophenyl)disulfide is a specialized organic compound with potential applications in drug development and materials science, valued for its unique sterically hindered and electron-deficient disulfide bond. Transitioning its synthesis from bench-scale to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process safety. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A: The most logical synthetic pathway involves the preparation of a 2-benzyloxy-3-nitrothiophenol intermediate, followed by its oxidative dimerization. The primary challenges are:
-
Regioselective Nitration: Introducing the nitro group specifically at the 3-position of a 2-benzyloxy precursor without generating unwanted isomers.
-
Handling of Thiol Intermediate: Thiols are prone to air oxidation and can be malodorous, requiring careful handling under an inert atmosphere.
-
Controlled Oxidation: The final oxidation step must be selective to form the disulfide without over-oxidation to sulfoxides or sulfonic acids, which are common byproducts.[1][2]
-
Thermal Management: The nitration step is highly exothermic and requires precise temperature control to prevent runaway reactions and ensure safety, especially at scale.[3]
Q2: Why is the benzyloxy group used as a protecting group?
A: The benzyloxy group is a robust protecting group for phenols that is stable to a wide range of reaction conditions, including the moderately acidic conditions of nitration and the oxidative conditions of disulfide formation. It can be removed later under specific hydrogenolysis conditions if a free hydroxyl group is required in a subsequent synthetic step.
Q3: What are the critical safety considerations when scaling up this synthesis?
A:
-
Nitration: This step involves highly corrosive and exothermic reactions.[3] Use of a jacketed reactor with reliable cooling is mandatory.[1] Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The reaction should be conducted in a well-ventilated area or a walk-in fume hood.
-
Nitro Compounds: The product and intermediates are nitroaromatic compounds, which can be thermally unstable.[4] Avoid excessive heating and mechanical shock.
-
Thiol Precursors: Thiols have strong, unpleasant odors. All manipulations should be performed in a high-efficiency fume hood, and appropriate quenching solutions (e.g., bleach) should be on hand to neutralize residues.
Synthesis Workflow & Key Control Points
The overall synthetic strategy is visualized below. Each stage presents unique scale-up challenges that require precise control.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: Low Yield and Impurity Formation During Nitration
Question: "During our pilot batch, the nitration of 2-benzyloxyaniline resulted in a low yield of the desired 2-benzyloxy-3-nitroaniline, along with significant amounts of the 5-nitro isomer and some dark, tarry material. How can we improve regioselectivity and minimize byproducts?"
Answer: This is a classic challenge in electrophilic aromatic substitution. The benzyloxy group is strongly ortho-, para-directing, while the amino group is also ortho-, para-directing. Nitrating at the 3-position (ortho to the amino group and meta to the benzyloxy group) is electronically disfavored. The formation of tar indicates degradation.[4]
-
Plausible Cause 1: Suboptimal Temperature Control. Nitration is highly exothermic.[3] Even small localized increases in temperature on a larger scale can accelerate side reactions and decomposition.
-
Solution:
-
Implement Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C using a jacketed reactor with an efficient cooling system.
-
Control Addition Rate: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise via an addition funnel or a dosing pump. The rate should be slow enough to allow the cooling system to dissipate the generated heat effectively.
-
Ensure Efficient Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure homogenous mixing and prevent hot spots.
-
-
-
Plausible Cause 2: Incorrect Stoichiometry or Reagent Choice. The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion (NO₂⁺).[5] An incorrect ratio can lead to incomplete reactions or increased side reactions.
-
Solution:
-
Protect the Amine: The amino group is highly activating and can be protonated or oxidized under nitrating conditions. A more robust scale-up strategy involves protecting the amino group as an acetamide before nitration. The acetylamino group is still ortho-, para-directing but is less activating, offering better control. The acetyl group can be removed via hydrolysis after the nitration step.
-
Optimize Nitrating Agent: For sensitive substrates, consider alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can sometimes offer milder conditions and different selectivity.
-
-
Issue 2: Incomplete Conversion and Byproducts in the Final Oxidation Step
Question: "We are scaling up the oxidation of 2-benzyloxy-3-nitrothiophenol to the disulfide. Our last batch stalled at ~80% conversion, and we've detected the corresponding sulfonic acid as an impurity via HPLC. What's going wrong?"
Answer: This indicates that the oxidation conditions are not optimized for selectivity and efficiency at scale. The formation of sulfonic acid is a classic over-oxidation byproduct.[1]
-
Plausible Cause 1: Inefficient Oxidant or pH Control. Air oxidation can be slow and unreliable for scaling up. Many common oxidants can be too aggressive if not properly controlled.
-
Solution:
-
Switch to a Milder, Controllable Oxidant: Iodine (I₂) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) is an excellent choice for converting thiols to disulfides. The reaction is typically fast, clean, and easy to monitor by the disappearance of the iodine color.
-
Maintain pH: The reaction should be kept under basic or neutral conditions to facilitate the formation of the thiolate anion, which is the active species in the oxidation. This also prevents acid-catalyzed side reactions.
-
-
-
Plausible Cause 2: Poor Mass Transfer. On a larger scale, ensuring that the oxidant is in intimate contact with the thiol can be difficult, especially in heterogeneous mixtures.
-
Solution:
-
Solvent Selection: Use a solvent system in which both the thiol and the oxidant are reasonably soluble. A two-phase system (e.g., toluene/water) with a phase-transfer catalyst can also be effective for large-scale operations.
-
Portion-wise Addition: Instead of adding all the oxidant at once, add it in portions and monitor the reaction progress after each addition. This allows for better temperature management and prevents localized high concentrations of the oxidant, which can lead to over-oxidation.
-
-
Issue 3: Product Isolation and Purification Difficulties
Question: "Our final product, this compound, is precipitating as an oil during crystallization, making it difficult to filter and dry. How can we obtain a crystalline solid?"
Answer: Oiling out during crystallization is common when the product's melting point is lower than the boiling point of the solvent or when impurities are depressing the melting point.
-
Plausible Cause 1: Inappropriate Crystallization Solvent. The chosen solvent may have too high a solvating power, or the cooling profile may be too rapid.
-
Solution:
-
Solvent Screening: Perform small-scale screening to find a suitable solvent or solvent system. A good system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Consider mixed solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[6]
-
Controlled Cooling: Cool the saturated solution slowly and with gentle agitation. A programmed cooling ramp in a jacketed reactor is ideal. Seeding the solution with a few crystals of pure product at the supersaturation point can promote the formation of well-defined crystals.
-
Anti-Solvent Addition: An alternative to cooling is to add an "anti-solvent" (a solvent in which the product is insoluble) slowly to the solution of the product until crystallization occurs.
-
-
-
Plausible Cause 2: High Impurity Load. Significant levels of impurities can inhibit crystal lattice formation.
-
Solution:
-
Pre-Purification: If the crude product is very impure, consider a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a plug filtration through silica gel to remove more polar byproducts before attempting crystallization.
-
Trituration: Before recrystallization, try stirring the crude oil with a non-polar solvent like hexane or pentane. This can often wash away residual solvents and non-polar impurities, sometimes inducing solidification.
-
-
Scale-Up Protocol: Synthesis of this compound
This protocol outlines a robust procedure for the final oxidation step, transitioning from a 10 g lab scale to a 1 kg pilot scale.
Table 1: Comparison of Oxidation Methods for Thiol Dimerization
| Oxidant | Typical Conditions | Scale-Up Suitability | Pros | Cons |
| Air (O₂) | Base (e.g., NaOH), Solvent (e.g., EtOH/H₂O) | Poor | Inexpensive, environmentally friendly. | Very slow, often incomplete, difficult to control. |
| Hydrogen Peroxide (H₂O₂) | Solvent (e.g., EtOH), RT | Moderate | Cheap, clean byproduct (H₂O). | Risk of over-oxidation, exothermic, concentration control is critical. |
| Iodine (I₂) | Base (e.g., Et₃N), Solvent (e.g., DCM, EtOH) | Excellent | Fast, high-yielding, selective, easy to monitor. | Higher cost of reagent, generates iodide waste. |
| DMSO | Acid catalyst, elevated temp. | Good | Inexpensive solvent as oxidant. | Requires higher temperatures, potential for side reactions. |
Recommended Protocol: Iodine-Mediated Oxidation
This method is recommended for its reliability, control, and high selectivity.
Step-by-Step Methodology
-
Reactor Setup:
-
Lab Scale (10 g): Use a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Pilot Scale (1 kg): Use a 50 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a bottom discharge valve. Set the reactor jacket temperature to 20°C.
-
-
Charging the Reactor:
-
Lab Scale: To the flask, add 2-benzyloxy-3-nitrothiophenol (10.0 g, 36.3 mmol) and ethanol (200 mL). Stir under a nitrogen atmosphere until all the solid dissolves.
-
Pilot Scale: To the reactor, charge 2-benzyloxy-3-nitrothiophenol (1.00 kg, 3.63 mol) and ethanol (20 L). Stir the mixture under a nitrogen blanket until a clear solution is obtained.
-
-
Base Addition:
-
Lab Scale: Add triethylamine (5.6 mL, 40.0 mmol) to the solution.
-
Pilot Scale: Add triethylamine (0.56 L, 4.00 mol) to the reactor via a dosing pump over 10 minutes.
-
-
Oxidant Addition:
-
Lab Scale: Prepare a solution of iodine (4.8 g, 18.9 mmol) in ethanol (100 mL). Add this solution dropwise from the dropping funnel over 30 minutes. A slight exotherm may be observed. The dark iodine color should dissipate as it is consumed.
-
Pilot Scale: Prepare a solution of iodine (0.48 kg, 1.89 mol) in ethanol (10 L). Add this solution via a dosing pump over 1-2 hours, maintaining the internal temperature below 30°C. The addition is complete when a faint, persistent yellow/brown iodine color remains.
-
-
Reaction Monitoring & Quenching:
-
Stir the reaction for an additional 1 hour after the addition is complete.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting thiol.
-
If excess iodine color persists, quench it by adding a small amount of saturated aqueous sodium thiosulfate solution until the solution becomes pale yellow.
-
-
Workup and Isolation:
-
Lab Scale: Reduce the solvent volume by ~75% using a rotary evaporator. Add water (200 mL) to the concentrate. The product should precipitate as a yellow solid.
-
Pilot Scale: Add water (20 L) directly to the reactor with vigorous stirring. The product will precipitate. Stir the resulting slurry for 1 hour.
-
-
Filtration and Drying:
-
Collect the solid product by filtration. On a large scale, a centrifuge or a filter press can be used for more efficient solid-liquid separation.[1]
-
Wash the filter cake thoroughly with a 1:1 mixture of ethanol/water (2 x 50 mL for lab scale; 2 x 5 L for pilot scale), followed by water.
-
Dry the solid in a vacuum oven at 50°C until a constant weight is achieved.
-
Caption: Recommended workflow for the scale-up oxidation and purification step.
References
-
Diallyl disulfide - Wikipedia. Provides general context on disulfide synthesis, though not specific to the target molecule. [Link]
-
Disulfide, bis-(m-nitrophenyl) - Organic Syntheses Procedure. Details a classic, large-scale preparation of a related nitrophenyl disulfide, offering insights into reaction setup and purification. [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - NIH. Describes modern methods for disulfide synthesis, highlighting the importance of chemoselectivity. [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PubMed. Abstract providing another modern synthetic route for diaryl disulfides. [Link]
-
Synthesis of diaryl disulfide ligands from phthalimidesulfenyl chloride - ResearchGate. Discusses various methods for synthesizing disulfides, noting the challenges of over-oxidation with traditional methods. [Link]
-
CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide - ResearchGate. Provides examples of modern catalytic methods for preparing diaryl disulfides. [Link]
-
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides - MDPI. Details selective methods for forming symmetrical diaryl disulfides from sulfinate precursors. [Link]
- Process for producing diallyl disulfide - Google Patents.
-
Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. A collection of synthetic methods for related sulfur-containing compounds. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Provides context on reactions involving 2-aminothiophenol, a related starting material class. [Link]
-
NITRATION - National Institute of Technology, Tiruchirappalli. An educational document explaining the fundamentals of nitration, including its exothermic nature and kinetics. [http://www.nitt.edu/home/academics/departments/chemistry/faculty/baskar/ NITRO-Group.pdf]([Link] NITRO-Group.pdf)
-
Nitration of Benzene - Chemistry Steps. Explains the mechanism of nitration and the role of sulfuric acid, as well as the deactivating effect of the nitro group. [Link]
-
Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N, N-dialkyl-3-nitroanilines - PubMed. Research article on the synthesis of related heterocyclic compounds from nitrophenol precursors. [Link]
- Nitration and aromatic reactivity.
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. Educational text detailing the mechanism of nitration and the importance of sulfuric acid for generating the electrophile. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. A review article covering synthetic strategies for diaryl ethers, which share some synthetic principles. [Link]
-
Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH. A research article describing the synthesis of a bis(benzyloxy)phenyl compound. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. A paper detailing the synthesis and characterization of a benzyloxy-containing aromatic compound. [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. A preprint describing the synthesis of various benzyloxy-substituted benzaldehydes. [Link]
- Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents. A patent describing purification by recrystallization from alcohol/water mixtures, a relevant technique for the target molecule.
-
3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. Provides a detailed procedure for a reaction involving a benzyloxy group, with useful information on workup and purification. [Link]
-
A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons - ResearchGate. Details the synthesis of benzyloxy-containing chiral building blocks. [Link]
-
The synthesis of optically enriched 2-benzyl-3-nitropropionic amide - ResearchGate. A publication describing the synthesis of a nitro-containing organic compound. [Link]
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Managing poor solubility of aromatic disulfide reagents in aqueous buffers
Technical Support Center: Aromatic Disulfide Reagents
Welcome to the technical support center for aromatic disulfide reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the poor aqueous solubility of these critical reagents. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced when working with aromatic disulfide reagents like 5,5'-dithiobis(2-nitrobenzoic acid), better known as DTNB or Ellman's Reagent.
Q1: I can't dissolve DTNB in my neutral pH buffer (e.g., PBS, pH 7.4). Why is this happening?
Answer: This is a very common issue rooted in the chemical structure of DTNB. Aromatic disulfides are characterized by nonpolar benzene rings, which results in low water solubility. In neutral phosphate buffer at 25°C, the solubility of DTNB is only around 2 mg/mL.[1] Many experimental protocols call for higher concentrations (e.g., 4 mg/mL or ~10 mM), which will not fully dissolve in standard neutral buffers like PBS.[2][3][4]
The solubility of DTNB is highly dependent on pH. The molecule contains two carboxylic acid groups. At neutral or acidic pH, these groups are protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH becomes more alkaline (pH > 7.5), these groups deprotonate to form carboxylates (-COO⁻), increasing the molecule's overall polarity and significantly improving its aqueous solubility.[1][3]
Q2: What is the recommended buffer and pH for dissolving DTNB?
Answer: For optimal solubility and reactivity, a slightly alkaline buffer is recommended.
-
Recommended Buffer: 0.1 M sodium phosphate buffer, pH 8.0, often supplemented with 1 mM EDTA.[2][5]
-
Rationale: At pH 8.0, the carboxylic acid groups on DTNB are deprotonated, enhancing solubility.[3][4] The reaction of DTNB with a thiol group (a sulfhydryl) is also pH-dependent and proceeds more efficiently at a slightly alkaline pH (7-8) because the target is the thiolate anion (R-S⁻), which is more prevalent at higher pH values.[5]
-
Role of EDTA: EDTA is included to chelate any divalent metal ions that could otherwise catalyze the oxidation of free thiols in your sample, ensuring a more accurate measurement.[6]
Q3: I've heard of using organic co-solvents like DMSO or ethanol. Is this a good strategy?
Answer: Yes, using a water-miscible organic co-solvent is a valid and widely used strategy, but it must be approached with caution.
-
Mechanism: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol can dissolve non-polar compounds.[1][7][8] When added to an aqueous buffer, they decrease the overall polarity of the solvent system, making it more favorable for the aromatic rings of the disulfide reagent to enter solution.
-
Caution: Organic solvents can be detrimental to the structure and function of proteins, especially enzymes.[9][10][11][12] At high concentrations, they can compete for hydrogen bonds that maintain a protein's tertiary structure, leading to denaturation and loss of activity.[11] Therefore, it is critical to:
-
Prepare a concentrated stock of the disulfide reagent in 100% organic solvent (e.g., 100 mM DTNB in DMSO).
-
Add a small volume of this stock solution to your aqueous reaction buffer, ensuring the final concentration of the organic solvent in the assay is low (typically ≤1-5% v/v).[13]
-
Always run a "solvent control" experiment (your assay with the solvent but without the reagent) to confirm that the final solvent concentration does not interfere with your experiment's outcome.[8]
-
Q4: Are there any alternative aromatic disulfide reagents that are more water-soluble?
Answer: Yes, while DTNB is the most common, alternatives exist that may be better suited for certain applications, particularly those sensitive to pH or requiring work in more acidic conditions.
One notable alternative is 4,4'-dithiodipyridine (4-DPS) .[14][15]
-
Advantages: The product of its reaction with a thiol, 4-thiopyridone, has a strong absorbance at 324 nm, and this absorbance is independent of pH over a wide range (pH 3-7).[14] This makes 4-DPS useful for quantifying thiols at lower pH values where DTNB performs poorly.
-
Disadvantages: 4-DPS itself has very low water solubility (~3 mM).[14] It is typically dissolved in an organic solvent like 95% ethanol for use.[16][17] Therefore, the same precautions regarding organic co-solvents apply.
Researchers have also developed novel disulfide reagents with modified structures, such as adding polyethylene glycol (PEG) chains, to improve aqueous solubility and reduce the need for organic co-solvents.[18]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My DTNB solution is prepared at pH 8, but it's unstable and turns yellow over time. What's happening?
Answer: The stability of DTNB in solution is inversely related to the pH. While a pH of 8.0 is excellent for dissolving the reagent and for the reaction, it also slowly promotes the degradation of DTNB itself through hydrolysis.[6][19]
-
Causality: At higher pH, hydroxide ions (OH⁻) can attack the disulfide bond in DTNB, leading to its slow decomposition.[14] This degradation produces the same yellow 5-thio-2-nitrobenzoic acid (TNB) anion that is the product of the desired reaction with a thiol, leading to high background absorbance.[14]
Solutions & Best Practices:
-
Prepare Fresh: Always prepare the DTNB working solution fresh on the day of the experiment.[3]
-
Store Properly: If you must store a stock solution, prepare it in a stable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) where it shows minimal loss for weeks, or dissolve it in an organic solvent.[6][19] A stock in 0.1 M phosphate buffer at pH 8.0 with EDTA is generally stable for about one week when stored refrigerated and protected from light.[5][19]
-
Protect from Light: Store all DTNB solutions, both stock and working, in the dark (e.g., in an amber vial or wrapped in foil) as light can accelerate degradation.
| Buffer Condition (Room Temp) | Stability Profile |
| 0.1 M Phosphate, pH 7.0 | No significant loss in 7 weeks.[6][19] |
| 0.1 M Phosphate, pH 8.0 | 5% loss in 48 hours.[6][19] |
| 0.1 M Phosphate, pH 9.3 | 9% loss in 4 hours.[6][19] |
| Water, pH 12.0 | Complete decomposition within 15 minutes.[6][19] |
Problem 2: I added my DTNB/DMSO stock to my aqueous protein buffer, and the protein precipitated.
Answer: This indicates that your protein is not stable in the final concentration of the organic co-solvent used. The sudden introduction of a bolus of organic solvent can cause localized denaturation and aggregation before it has a chance to disperse in the bulk buffer.
Workflow for Diagnosing and Solving Co-Solvent Induced Precipitation
Caption: Decision tree for troubleshooting protein precipitation.
Part 3: Protocols and Methodologies
Protocol 1: Preparation of 10 mM DTNB Stock Solution using pH Adjustment
This protocol avoids the use of organic co-solvents and is suitable for most applications where the final assay pH is between 7 and 8.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), MW = 396.35 g/mol
-
0.1 M Sodium Phosphate Buffer, pH ~6.5
-
1 M NaOH solution
-
Calibrated pH meter
Methodology:
-
Weigh Reagent: Weigh out approximately 40 mg of DTNB powder for every 10 mL of stock solution you intend to prepare.
-
Initial Slurry: Add the DTNB powder to your sodium phosphate buffer (pH ~6.5). It will not dissolve and will form a pale yellow slurry.
-
pH Adjustment: Place the slurry on a magnetic stir plate. While monitoring the pH with a calibrated meter, add the 1 M NaOH solution dropwise.
-
Dissolution Point: As the pH increases and approaches 7.5-8.0, you will observe the DTNB powder dissolving completely to form a clear, pale yellow solution.[4][6]
-
Final pH and Volume: Stop adding NaOH once all the powder is dissolved. Adjust the final pH to 8.0 if necessary. Bring the solution to the final desired volume with the phosphate buffer.
-
Storage: Store this solution at 2-8°C, protected from light. It is stable for approximately one week.[5][19]
Protocol 2: Preparation of DTNB Stock using an Organic Co-Solvent (DMSO)
This protocol is useful for creating a highly concentrated stock that can be stored for longer periods and is suitable for assays where a very low final concentration of organic solvent is tolerable.
Materials:
-
DTNB powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Methodology:
-
Weigh Reagent: In a fume hood, weigh the desired amount of DTNB.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to achieve your target concentration (e.g., for a 100 mM stock, add ~39.6 mg of DTNB per 1 mL of DMSO).
-
Mix Thoroughly: Vortex or stir until the DTNB is completely dissolved. The solution will be a clear yellow.
-
Storage: Cap the vial tightly and store at 2-8°C, protected from light. DMSO is hygroscopic, so ensure the container is well-sealed.
-
Application: To use, dilute this stock at least 1:100 into your final aqueous reaction buffer to keep the final DMSO concentration at or below 1%. For example, add 10 µL of the 100 mM stock to 990 µL of buffer for a final DTNB concentration of 1 mM.
References
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
-
Grokipedia. (n.d.). Ellman's reagent. Retrieved from [Link]
-
PubMed. (1995). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]
-
ACS Catalysis. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Retrieved from [Link]
-
iGEM. (2022). Ellman-assay.pdf. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1190 - Ellman Test. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do Solvents Affect Protein Stability And Denaturation?. Retrieved from [Link]
-
Mattos, C., & Ringe, D. (2001). Proteins in organic solvents. Current Opinion in Structural Biology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]
-
ResearchGate. (2025). Stabilizing effect of various organic solvents on protein. Retrieved from [Link]
-
PubMed. (1996). New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability. Retrieved from [Link]
-
ResearchGate. (2024). How to dissolve DTNB?. Retrieved from [Link]
-
ResearchGate. (2025). DTNB (Ellman's reagent) solution?. Retrieved from [Link]
-
MDPI. (2021). Serinol-Based Versatile Disulfide-Reducing Reagent. Retrieved from [Link]
-
National Institutes of Health. (2012). The role of thiols and disulfides in protein chemical and physical stability. PMC. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing?. Retrieved from [Link]
-
ChemistryViews. (2019). Improved Disulfide-Reducing Reagent. Retrieved from [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dithiodipyridine. Retrieved from [Link]
-
ChemBK. (2024). 4,4'-DIPYRIDYL DISULFIDE. Retrieved from [Link]
-
ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Retrieved from [Link]
-
PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Application of DMSO as Methylthiolating Reagent in Organic Synthesis. Retrieved from [Link]
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- 5. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
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Validation & Comparative
A Comparative Guide to HPLC-UV Purity Analysis of Bis(2-benzyloxy-3-nitrophenyl)disulfide
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for the purity analysis of Bis(2-benzyloxy-3-nitrophenyl)disulfide, a complex molecule featuring both disulfide and nitroaromatic moieties. We will not only detail a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method but also compare its performance characteristics against potential alternatives, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated approach to purity assessment.
Introduction: The Analytical Challenge
This compound presents a unique analytical challenge due to its molecular structure. The presence of two nitroaromatic rings provides a strong chromophore, making UV detection a suitable choice. However, the disulfide bond is susceptible to cleavage under certain conditions, and the bulky benzyloxy groups contribute to its non-polar nature. A successful purity method must be able to separate the intact molecule from potential process-related impurities, degradation products, and starting materials.
The primary objective of this guide is to establish a stability-indicating HPLC-UV method. Such a method is not only capable of quantifying the purity of the main component but also adept at resolving it from any degradants that may form under stress conditions. This is a critical requirement outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Proposed HPLC-UV Method: A Rationale-Driven Approach
Based on the physicochemical properties of this compound (a relatively non-polar, aromatic compound), a reversed-phase HPLC method is the logical choice.[4][5][6][7] This approach utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for non-polar molecules like the target analyte.[4][5] The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to sharpen peaks by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[5] |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B | A gradient is necessary to elute the highly retained analyte in a reasonable time while also allowing for the separation of potentially more polar impurities that would elute earlier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection | 254 nm | Aromatic nitro compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[8][9][10][11] |
| Sample Preparation | Dissolve in Acetonitrile to a concentration of 1 mg/mL | Acetonitrile is a suitable solvent due to its compatibility with the mobile phase and good solubilizing power for the analyte. |
Experimental Workflow
Method Validation: Ensuring Trustworthiness
A cornerstone of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[12][13] The proposed HPLC-UV method should be validated according to ICH Q2(R2) guidelines, encompassing the following parameters:[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is critically evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Forced Degradation Studies: The Key to a Stability-Indicating Method
To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies are essential.[1][2][3][17][18] These studies involve subjecting the drug substance to stress conditions to induce degradation.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in acetonitrile and add 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in acetonitrile and add 1N NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve the sample in acetonitrile and add 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
Expected Outcome: The chromatograms from the stressed samples should show a decrease in the peak area of the main component and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is the gold standard for this type of analysis, it is prudent to consider other techniques and understand their limitations in this context.
| Analytical Technique | Advantages | Disadvantages for this Application |
| Thin Layer Chromatography (TLC) | - Simple and inexpensive- Good for rapid screening | - Low resolution and sensitivity- Not quantitative- Difficult to resolve closely related impurities |
| Gas Chromatography (GC) | - High resolution for volatile compounds | - this compound is not volatile and would likely decompose at the high temperatures required for GC analysis. |
| Supercritical Fluid Chromatography (SFC) | - Fast separations- Uses environmentally friendly mobile phases | - May not offer sufficient selectivity for all potential impurities.- Less commonly available instrumentation. |
| HPLC with Mass Spectrometric Detection (HPLC-MS) | - Provides molecular weight information, aiding in impurity identification. | - More complex and expensive instrumentation.- Not necessary for routine purity analysis where impurities are already characterized. |
Illustrative Data and Discussion
The following tables present hypothetical, yet realistic, data that would be expected from the validation of the proposed HPLC-UV method.
Table 1: Forced Degradation Results
| Stress Condition | % Degradation of Main Peak | Number of Degradant Peaks | Resolution (Main Peak vs. Closest Degradant) |
| Acid Hydrolysis | 15.2% | 2 | > 2.0 |
| Base Hydrolysis | 25.8% | 3 | > 2.0 |
| Oxidative Degradation | 10.5% | 1 | > 2.0 |
| Thermal Degradation | 5.1% | 1 | > 2.0 |
| Photolytic Degradation | 8.7% | 2 | > 2.0 |
The data in Table 1 demonstrates that the method is stability-indicating, as significant degradation was achieved under all stress conditions, and the resulting degradant peaks were well-resolved from the main peak (Resolution > 2.0).
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal concentration | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| Robustness | No significant change in results | Passed |
The results in Table 2 confirm that the proposed method is linear, accurate, precise, and robust, meeting typical acceptance criteria for a pharmaceutical purity method.
Conclusion
The presented HPLC-UV method provides a robust, reliable, and scientifically sound approach for the purity analysis of this compound. The choice of a reversed-phase C18 column with a gradient elution of water and acetonitrile, coupled with UV detection at 254 nm, is well-justified based on the chemical nature of the analyte. The successful resolution of the main peak from its forced degradation products underscores its stability-indicating capability, a critical requirement for pharmaceutical quality control. When compared to other analytical techniques, HPLC-UV offers the optimal balance of resolution, sensitivity, quantitation, and accessibility for this specific application. The validation data, though illustrative, represents the expected performance of a well-developed method that adheres to the stringent requirements of the pharmaceutical industry. This guide, therefore, serves as a comprehensive resource for scientists tasked with ensuring the purity and quality of this important molecule.
References
-
International Conference on Harmonisation (ICH) Q1A(R2). Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline, 2003. [Link]
-
International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline, 2005. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
-
ICH Q2(R2) Validation of analytical procedures. ICH. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
-
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analytical methods. ATSDR. [Link]
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A Senior Scientist's Guide to Thiol Quantification: A Comparative Analysis of Ellman's Reagent (DTNB) and Bis(2-benzyloxy-3-nitrophenyl)disulfide
In the landscape of biochemistry and drug development, the precise quantification of sulfhydryl (thiol) groups is a cornerstone of protein characterization, redox state analysis, and conjugation chemistry. The choice of reagent for this critical task can significantly impact experimental accuracy, sensitivity, and applicability. This guide provides an in-depth comparison between the universally adopted gold standard, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's Reagent), and a structurally related but less characterized alternative, Bis(2-benzyloxy-3-nitrophenyl)disulfide.
We will dissect the established mechanism and practical application of DTNB, highlighting its strengths and known limitations. Subsequently, we will apply first principles of physical organic chemistry to hypothesize the mechanism and potential utility of this compound, proposing a validation workflow for researchers interested in exploring its unique properties.
Part 1: The Gold Standard—Ellman's Reagent (DTNB)
Since its introduction by George L. Ellman in 1959, DTNB has become the workhorse for thiol quantification.[1] Its enduring popularity stems from a simple, rapid, and robust colorimetric reaction that is easily measured with a standard spectrophotometer.[2]
Mechanism of Action
The chemistry of the Ellman's test is a classic thiol-disulfide exchange.[1][3] A free thiol (R-SH), typically from a cysteine residue in a protein or a small molecule like glutathione, acts as a nucleophile. It attacks the symmetrical disulfide bond of DTNB. This reaction cleaves the disulfide bond, forming a stable mixed disulfide between the analyte thiol and one half of the DTNB molecule. The other half is released as the 5-thio-2-nitrobenzoate (TNB²⁻) anion.[4][5]
In aqueous solutions at neutral to alkaline pH (typically pH > 7), the TNB²⁻ dianion exhibits a distinct and intense yellow color, with a strong absorbance maximum at 412 nm.[1][4] The reaction is stoichiometric; one mole of thiol releases one mole of TNB²⁻, allowing for direct quantification based on the Beer-Lambert law.[4][5]
Caption: Reaction mechanism of DTNB with a free thiol group.
Performance Characteristics and Limitations
While highly effective, the utility of DTNB is bounded by specific chemical constraints. Researchers must be cognizant of these factors to ensure data integrity.
| Parameter | Ellman's Reagent (DTNB) | Rationale & Expert Insight |
| Detection Wavelength | 412 nm[4] | The absorbance maximum of the TNB²⁻ thiolate anion. Measurement at this wavelength provides maximal sensitivity. |
| Molar Absorptivity (ε) | ~14,150 M⁻¹cm⁻¹ (pH 8.0)[1][4][6] | This high extinction coefficient is the basis for the assay's sensitivity. Note: The value can decrease to ~13,700 M⁻¹cm⁻¹ in the presence of high concentrations of denaturants like 6 M guanidinium hydrochloride.[3][4] |
| Optimal pH Range | 7.0 - 8.0[1] | The reaction requires the thiolate anion (R-S⁻) form of the analyte, which is favored at pH values above the thiol's pKa. However, at pH > 8.0, DTNB itself becomes increasingly susceptible to hydrolysis, leading to high background signal.[3] |
| Reaction Speed | Rapid and stoichiometric[4] | The reaction is typically complete within minutes at room temperature, allowing for a fast workflow. |
| Key Limitations | Instability at alkaline pH.[3] | Hydrolysis of the disulfide bond by hydroxide ions can generate TNB²⁻ independent of a thiol analyte, creating a false positive signal. A reagent blank is critical. |
| Interference from nucleophiles.[1] | Besides thiols, other strong nucleophiles can potentially react with DTNB, though this is less common under typical assay conditions. | |
| Inaccessibility of thiols. | Buried sulfhydryl groups in natively folded proteins will not react. Denaturants (e.g., urea, guanidinium-HCl) are often required to expose these residues for total thiol quantification.[1] | |
| Turbidity in samples. | High concentrations of protein or other macromolecules can cause light scattering, artificially inflating absorbance readings. Centrifugation or filtration of samples may be necessary.[1] |
Standard Experimental Protocol: Quantifying Protein Thiols
This protocol provides a robust method for determining the concentration of free sulfhydryl groups in a protein sample. It is a self-validating system when appropriate controls (e.g., a blank and a thiol standard) are included.
Caption: Standard experimental workflow for thiol quantification using DTNB.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer (RB): Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The EDTA is crucial as it chelates divalent metal ions that can catalyze the oxidation of thiols, preventing loss of the analyte.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh daily for best results.[6]
-
Thiol Standard: For absolute quantification via a standard curve, prepare a ~1.5 mM stock solution of L-cysteine hydrochloride monohydrate in RB. Create a series of dilutions (e.g., 0.1 to 1.0 mM) from this stock.[6]
-
-
Assay Procedure (Cuvette-based):
-
Prepare a blank by adding 50 µL of DTNB solution to 1.25 mL of RB.[6]
-
For each sample or standard, prepare a separate tube with the same volumes.
-
Add 125 µL of your unknown sample or cysteine standard to the appropriate tube. Add 125 µL of RB to the blank tube.[6]
-
Mix gently and incubate at room temperature for 15 minutes to ensure the reaction goes to completion.[6]
-
Zero the spectrophotometer at 412 nm using the blank solution.
-
Measure the absorbance of each sample and standard.
-
-
Calculation:
-
Using Molar Absorptivity: Calculate the concentration of sulfhydryl groups ([SH]) in the cuvette using the Beer-Lambert Law: Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length in cm). Remember to account for the dilution of your original sample.
-
Using a Standard Curve: Plot the absorbance values of the cysteine standards against their known concentrations. Use linear regression to determine the concentration of your unknown sample from its absorbance value. This method is often preferred as it internally corrects for minor variations in buffer conditions or instrument performance.[7]
-
Part 2: A Potential Alternative—this compound
While DTNB is highly effective, its hydrophilic nature (due to two carboxylic acid groups) may be suboptimal for assays in non-aqueous environments or for probing thiols in hydrophobic pockets of membrane proteins. This compound presents an intriguing structural alternative. Although not established as a thiol detection reagent in the literature, its core disulfide chemistry allows us to hypothesize its function and potential applications.
Hypothesized Mechanism of Action
By analogy to DTNB, this compound is expected to undergo a similar thiol-disulfide exchange reaction. A nucleophilic attack by an analyte thiolate (R-S⁻) on the disulfide bond would cleave the molecule, releasing one equivalent of 2-benzyloxy-3-nitrothiophenol and forming a mixed disulfide.
The released 2-benzyloxy-3-nitrothiophenol, upon deprotonation to its thiolate form, would likely be the chromogenic reporter molecule. The key unknown parameters are its maximum absorbance wavelength (λ_max) and its molar extinction coefficient (ε), which must be determined experimentally.
Caption: Hypothesized reaction mechanism for the novel reagent.
Anticipated Properties and Potential Advantages
-
Enhanced Hydrophobicity: The replacement of DTNB's carboxylic acid groups with benzyloxy groups drastically increases the molecule's hydrophobicity. This could be a significant advantage for:
-
Assays conducted in organic solvents.
-
Probing sulfhydryl groups within the lipid bilayer of membranes.
-
Reducing interference from highly polar, water-soluble compounds.
-
-
Altered Spectral Properties: The position of the nitro group and the presence of the benzyloxy group will result in a different λ_max and ε compared to TNB²⁻. This could potentially shift the absorbance peak to a region with less interference from other biological molecules (e.g., NADH, which absorbs around 340 nm).
Proposed Protocol for Reagent Validation
To establish this compound as a quantitative tool, its fundamental spectroscopic properties must first be determined. The following workflow outlines this essential validation process.
Caption: Proposed workflow to validate a new thiol detection reagent.
Step-by-Step Validation Methodology:
-
Determination of λ_max:
-
Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock (e.g., 10 mM).
-
Prepare a reaction mixture in a quartz cuvette containing 100 µM L-cysteine in the pH 8.0 Reaction Buffer used for the DTNB assay.
-
Add a small volume of the new reagent stock solution to the cuvette to achieve a final concentration of ~200 µM (ensuring the reagent is in excess).
-
Allow the reaction to proceed for 15 minutes.
-
Perform a wavelength scan using a spectrophotometer from 300 nm to 600 nm against a blank containing only buffer and DMSO. The peak of the resulting spectrum is the λ_max for the chromogenic product.
-
-
Determination of Molar Absorptivity (ε):
-
Using the λ_max determined above, set the spectrophotometer to this fixed wavelength.
-
Prepare a series of L-cysteine standards of known concentration (e.g., 0, 20, 40, 60, 80, 100 µM).
-
React each standard with an excess of the new reagent (e.g., 200 µM final concentration).
-
Measure the absorbance of each solution after a 15-minute incubation.
-
Plot Absorbance vs. Cysteine Concentration (M). According to the Beer-Lambert Law (A = εbc), the slope of the resulting line will be the molar absorptivity (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.
-
Comparative Summary and Future Outlook
| Feature | Ellman's Reagent (DTNB) | This compound |
| Status | Established Gold Standard | Hypothetical / Exploratory |
| Solubility | High in aqueous buffers.[1] | Predicted to be high in organic solvents / low in aqueous buffers. |
| Chromophore | TNB²⁻[4] | Hypothesized to be 2-benzyloxy-3-nitrothiophenolate. |
| λ_max | 412 nm[4] | To Be Determined Experimentally |
| ε (M⁻¹cm⁻¹) | ~14,150[1][4] | To Be Determined Experimentally |
| Primary Use Case | General purpose thiol quantification in aqueous biological samples.[1][4] | Potential for specialized applications in hydrophobic environments (e.g., membrane proteins, organic media). |
| Validation | Extensively validated over decades. | Requires complete experimental validation of its fundamental properties before use. |
Ellman's Reagent (DTNB) remains the unequivocal standard for routine thiol quantification due to its well-characterized properties, simplicity, and robust performance in aqueous systems. Its limitations are well-documented and can be mitigated with proper experimental design.
This compound stands as an undeveloped but promising candidate for niche applications where the hydrophilicity of DTNB is a disadvantage. Its utility is currently theoretical and hinges entirely on experimental validation. The workflows provided in this guide offer a clear path for researchers to characterize this and other novel disulfide-based reagents, potentially expanding the toolkit for probing the complex world of thiol chemistry.
References
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Grokipedia. Ellman's reagent. 1
-
Wikipedia. Ellman's reagent. Link
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Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(2), 491-511. Link
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BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Link
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Link
-
BroadPharm. Ellman's Assay Protocol. (2022). Link
-
López, F. M., et al. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir. Link
-
Scribd. Thiol Quantification Protocol. (2018). Link
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Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. Link
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Church, G. A., & Russo, J. E. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Analytica, 2(1), 1-10. Link
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CymitQuimica. This compound. Link
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Ethos Biosciences. DTNB (ELLMAN'S) THIOL OXIDATIVE STRESS. (2022). Link
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Hrabovska, A., et al. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. Analytical Biochemistry, 458, 28-30. Link
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Lu, C., & Li, Y. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 561-567. Link
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A Senior Application Scientist's Guide to Alternative Reagents for Site-Selective Protein Disulfide Modification
Introduction: Beyond Nature's Covalent Staple
Disulfide bonds, formed by the oxidation of two cysteine residues, are fundamental to protein architecture, acting as covalent staples that stabilize tertiary and quaternary structures.[1][2] For decades, their primary role was considered structural. However, the modern era of protein engineering and bioconjugation has reimagined the disulfide bond as a unique, addressable handle for site-selective modification.[3][4] The ability to precisely cleave and reform or "re-bridge" these bonds opens up a world of possibilities, from creating highly stable and homogeneous antibody-drug conjugates (ADCs) to developing novel biomaterials and therapeutic proteins with enhanced functions.[3][5]
This guide moves beyond the textbook reagents to provide a comparative analysis of alternative and advanced methodologies for site-selective disulfide modification. We will explore the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of various reagent classes, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Part 1: The Foundational Step - Selective Disulfide Reduction
Site-selective modification of a disulfide bond invariably begins with its reduction to a pair of free thiols.[6] The choice of reducing agent is critical, as it must be potent enough to cleave the target disulfide while being mild enough to preserve other disulfides and the overall protein structure.
Classical vs. Modern Reducing Agents
Traditional thiol-based reagents like dithiothreitol (DTT) and β-mercaptoethanol (β-ME) have long been the workhorses of protein chemistry.[7] They function via thiol-disulfide exchange, requiring a large excess to drive the equilibrium towards the reduced state.[7] However, their strong odor, toxicity, and propensity for air oxidation present significant drawbacks.[7][8]
Phosphine-based reagents, particularly tris(2-carboxyethyl)phosphine (TCEP), have emerged as a superior alternative for many applications.[9] TCEP is odorless, more stable, and effective over a wider pH range (1.5-8.5).[6][10] Crucially, its mechanism is irreversible as it forms a stable phosphine oxide, and it does not contain a thiol group itself, which simplifies downstream conjugation steps where thiol-reactive chemistries are employed.[7][9][10]
Table 1: Comparative Analysis of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | β-Mercaptoethanol (β-ME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange | Irreversible Reduction (Phosphine Oxidation) |
| Effective pH Range | ≥ 7.0[6] | Neutral to Alkaline | 1.5 - 8.5[6] |
| Odor/Toxicity | Strong Odor, Toxic[7] | Strong Odor, Toxic[7] | Odorless, Less Toxic[9] |
| Stability | Prone to air oxidation | Prone to air oxidation | Resistant to air oxidation[9] |
| Downstream Compatibility | Must be removed before thiol-maleimide reactions[8] | Must be removed before thiol-maleimide reactions | Often does not require removal[8][9] |
| Selectivity | Reduces all accessible disulfides | Reduces all accessible disulfides | Can be more selective under controlled conditions |
Novel Reduction Methodologies
Recent innovations are providing even milder and more controlled methods for disulfide reduction:
-
Photocatalytic Reduction: This approach uses visible light in combination with a photocatalyst (e.g., thioxanthone) to achieve disulfide cleavage under exceptionally mild conditions.[11] This method is highly promising for sensitive protein substrates where chemical reagents might cause denaturation or side reactions.[11][12][13]
-
Electrochemical Reduction: A novel instrumental method employs an electrochemical reactor cell to reduce disulfide bonds without any chemical agents.[14] This technique offers precise control over the reduction process by simply adjusting the applied potential and is suitable for automation and online coupling with mass spectrometry.[14]
Part 2: Re-bridging Reagents - Crafting New Linkages
Once the disulfide bond is reduced, the resulting pair of proximal thiols becomes a target for "re-bridging" reagents. These reagents typically possess two electrophilic centers that react with the two thiols to form a new, stable bridge, often incorporating a payload or functional moiety.[4][6]
Workflow: General Site-Selective Disulfide Modification
Caption: General workflow for site-selective disulfide modification.
Bis-Alkylation Reagents: The Pioneers
The group of Brocchini pioneered the use of bis-sulfones (also known as bis-alkylation reagents) for re-bridging.[6] These reagents undergo a sequential addition-elimination reaction with the two thiols.
Mechanism:
-
Reduction: The native disulfide is reduced to yield two free cysteine thiols.[6]
-
First Michael Addition: One thiol attacks one of the Michael systems on the bis-sulfone reagent.
-
Elimination & Second Michael Addition: This initial reaction triggers the elimination of a sulfinic acid group, generating a second Michael system in situ. The second, nearby thiol then rapidly undergoes a subsequent Michael addition, forming a stable three-carbon bis-thioether bridge.[6]
Caption: Mechanism of disulfide re-bridging using bis-sulfone reagents.
Limitations: A significant drawback of early bis-sulfone and related maleimide reagents is their poor water solubility, which can complicate reaction conditions for biological macromolecules.[6]
Next-Generation Reagents: Improving Solubility and Versatility
To address the limitations of early reagents, new scaffolds have been developed with improved properties.
-
Allyl Sulfones: These reagents offer improved water solubility and high reactivity.[6][15] A key advantage is the ability to perform sequential, pH-controlled conjugations. By controlling the pH, two different thiol-containing molecules can be added in a stepwise fashion, creating multifunctional proteins.[6]
-
Dibromopyridazinediones: These reagents react rapidly with the paired thiols to form a stable adduct, enabling efficient re-bridging under mild conditions.[6]
-
Tetrazine-based Reagents: For applications requiring bioorthogonal chemistry, tetrazine-functionalized re-bridging reagents have been developed.[5] These allow for the site-selective installation of a tetrazine handle, which can then be rapidly and specifically conjugated to a trans-cyclooctene (TCO)-tagged molecule via an inverse electron demand Diels-Alder reaction.[5]
Table 2: Comparative Analysis of Disulfide Re-bridging Reagents
| Reagent Class | Example | Mechanism | Key Advantages | Limitations |
| Bis-Sulfones | p-acetylbenzoic acid derivative | Sequential Michael Addition-Elimination | Well-established; high selectivity for proximal thiols.[6] | Poor water solubility; hydrophobic scaffold.[6] |
| Disubstituted Maleimides | Thiol-reactive maleimide derivatives | Michael Addition | Commercially available linkers; established chemistry.[16] | Potential for retro-Michael reaction (reversibility).[17] |
| Allyl Sulfones | Water-soluble allyl sulfone scaffolds | Michael Addition-Elimination | High water solubility; allows for pH-controlled dual functionalization.[6][15] | Newer chemistry, fewer commercial options. |
| Dibromopyridazinediones | DPD-based linkers | Nucleophilic Substitution | Fast reaction kinetics; stable adduct formation.[6] | Can be sensitive to hydrolysis. |
| Tetrazine-based Reagents | Tetrazine-DBCO linkers | Re-bridging followed by Bioorthogonal Ligation | Enables site-specific installation of a bioorthogonal handle for "click" chemistry.[5] | Multi-step process; requires careful optimization. |
Part 3: Alternative Strategies Beyond Re-bridging
While re-bridging is a powerful tool, other strategies directly modify the disulfide bond or leverage its unique reactivity.
Redox-assisted Direct Disulfide Conjugation (RDDC)
This innovative one-step method uses a specially designed phosphine reagent that contains a masked aldehyde.[18]
Mechanism:
-
The phosphine attacks and reduces the disulfide bond.
-
This oxidation activates the phosphine, converting it into a phosphonium salt, which acts as a strong Lewis acid.[18]
-
The Lewis acid activates the neighboring aldehyde group.
-
The two newly generated thiols are in close proximity and rapidly condense with the activated aldehyde to form a stable dithioacetal.[18]
This elegant approach avoids the need for a separate reduction step and subsequent addition of a second reagent.[18]
Enzymatic Modification
Nature has its own toolkit for manipulating disulfides. Enzymes like those in the Protein Disulfide Isomerase (PDI) family catalyze the formation, reduction, and isomerization of disulfide bonds with exquisite specificity.[1][2][19] While primarily involved in protein folding in the endoplasmic reticulum, these enzymes can be harnessed for in vitro applications.[2][20]
-
Advantages: Unmatched site-selectivity and ability to operate under physiological conditions.
-
Challenges: Enzyme production and purification can be complex, and reaction conditions must be optimized for enzyme stability and activity.
Part 4: Experimental Protocols and Considerations
Protocol: Site-Selective Re-bridging of an Antibody Fab Fragment with a Bis-Sulfone Reagent
This protocol is a representative example and must be optimized for the specific protein and reagent used.
Rationale: This procedure first uses TCEP to selectively reduce a solvent-accessible disulfide (e.g., in an antibody hinge region or an engineered disulfide) while leaving structurally important, buried disulfides intact. The re-bridging reagent is then added to specifically link the two resulting thiols.
Materials:
-
Antibody Fab fragment solution (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
TCEP hydrochloride solution (50 mM stock in water, freshly prepared)
-
Bis-sulfone reagent conjugated to a payload (e.g., 20 mM stock in DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4
-
Quenching Solution: N-acetyl-cysteine (100 mM in water)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dilute the Fab fragment to a final concentration of 2 mg/mL in the Reaction Buffer. Causality: The buffer maintains pH stability and the EDTA chelates any trace metals that could catalyze thiol oxidation.
-
Selective Reduction: Add TCEP stock solution to the protein to achieve a final concentration of 1-2 mM (a 5-10 fold molar excess over the protein). Incubate at 37°C for 1-2 hours with gentle agitation. Causality: A mild excess of TCEP ensures complete reduction of the target disulfide. Incubation time and temperature should be optimized to maximize reduction of the target site while minimizing unfolding or reduction of other disulfides.
-
Reagent Addition: Add the bis-sulfone reagent stock solution to the reduced protein mixture to a final concentration of 2-4 mM (a slight excess over TCEP). Ensure the final DMSO concentration is below 5% (v/v). Causality: The reagent is added in excess to drive the conjugation reaction to completion. Keeping the organic solvent concentration low prevents protein denaturation.
-
Conjugation Reaction: Incubate the reaction at room temperature for 4-16 hours. The reaction can be monitored by LC-MS. Causality: The reaction proceeds via a two-step Michael addition, which is typically slower than simple thiol-maleimide reactions and may require overnight incubation for maximal yield.
-
Quenching: Add quenching solution to a final concentration of 10 mM to react with any unreacted re-bridging reagent. Incubate for 15 minutes. Causality: This step prevents non-specific modification of the protein or other components during purification and storage.
-
Purification: Purify the resulting bioconjugate from excess reagents and unconjugated protein using Size Exclusion Chromatography (SEC) or another suitable chromatography method.
-
Characterization: Analyze the final product by SDS-PAGE, Native MS, and functional assays to confirm conjugation, homogeneity, and retained biological activity.
Conclusion and Future Outlook
The field of site-selective disulfide modification has evolved far beyond simple reduction. The modern toolkit offers researchers an array of sophisticated reagents and methodologies, from highly water-soluble re-bridging linkers to novel photocatalytic, electrochemical, and direct conjugation strategies. The choice of reagent is no longer a matter of convenience but a strategic decision based on the protein's properties, the desired functionality of the final conjugate, and the required reaction conditions.
As our understanding of protein chemistry deepens, we can expect the development of even more selective, efficient, and versatile reagents. The continued integration of bioorthogonal chemistry, enzymatic catalysis, and controlled reduction techniques will further empower scientists to construct precisely engineered proteins for advanced therapeutics, diagnostics, and materials science.
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Chemistry of disulfides - YouTube. Available at: [Link]
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Confirming the structure of synthesized Bis(2-benzyloxy-3-nitrophenyl)disulfide
An In-Depth Technical Guide to the Structural Confirmation of Synthesized Bis(2-benzyloxy-3-nitrophenyl)disulfide
A Comparative Guide for Researchers
In the landscape of drug development and materials science, the precise molecular structure of a synthesized compound is not merely a characterization detail—it is the bedrock upon which all subsequent research, efficacy, and safety data are built. An error in structural assignment can lead to misinterpreted results, wasted resources, and compromised outcomes. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the unambiguous structural confirmation of this compound, a molecule of interest for its potential applications stemming from its reactive disulfide bond and substituted aromatic rings.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to perform the analysis, but why specific experimental choices are made. We will explore a multi-pronged analytical strategy, demonstrating how combining techniques creates a self-validating system for absolute structural certainty.
The Synthetic Challenge: Plausible Routes and Potential Isomers
The synthesis of aromatic disulfides can be approached through several methods, with the most common being the oxidation of the corresponding thiol. For this compound, a plausible precursor would be 2-benzyloxy-3-nitrothiophenol.
The primary synthetic route involves the oxidation of this thiol precursor. Various oxidizing agents can be employed, from simple air oxidation under basic conditions to more controlled reagents like iodine (I₂) or hydrogen peroxide (H₂O₂).
Caption: Proposed synthesis workflow for the target molecule.
However, a critical challenge in any synthesis is the potential for side reactions or the presence of isomeric impurities. The starting materials or reaction conditions could theoretically lead to the formation of other disulfide-bridged isomers if the initial substitution pattern is not pure. Therefore, robust analytical confirmation is not just best practice; it is essential.
A Multi-Pronged Analytical Strategy for Unambiguous Confirmation
No single analytical technique can definitively confirm a new structure in isolation without underlying assumptions. A truly rigorous confirmation relies on the convergence of data from multiple, orthogonal methods. We will compare three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. For this compound, a full suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Perform the experiments on a high-field NMR spectrometer (≥400 MHz) to achieve optimal spectral resolution.[1]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all hydrogen atoms. Key regions of interest are the aromatic protons on the nitrophenyl ring and the benzyloxy group, as well as the characteristic benzylic CH₂ protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), linking the proton assignments to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting fragments, for instance, linking the benzylic CH₂ protons to the carbon of the nitrophenyl ring they are attached to via the ether oxygen.
-
Data Interpretation: A Comparative Approach
The true power of NMR lies in comparing the observed spectrum to the expected spectrum for the target structure and plausible alternatives.
| Analytical Technique | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy | Provides detailed atom connectivity and stereochemical information in solution.[1][2] Non-destructive. | Requires soluble material. Can be complex to interpret for highly symmetric or complex molecules. Cannot distinguish between enantiomers without chiral aids. | Primary Tool: Confirms the covalent backbone and substitution pattern. Rules out isomeric structures based on unique chemical shifts and coupling patterns. |
| Mass Spectrometry | Extremely sensitive. Provides highly accurate molecular weight (HRMS) to confirm the elemental formula.[3][4] Fragmentation patterns give clues about structural motifs. | Isomers often have identical molecular weights and can have similar fragmentation. Provides limited stereochemical information. | Confirmatory Tool: Validates the molecular formula. Fragmentation analysis provides supporting evidence for key functional groups and their connectivity. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry.[5][6] Considered the "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation. | Definitive Proof: Provides the ultimate, irrefutable evidence of structure when a crystal is available. |
Mass Spectrometry (MS): Confirming the Formula and Fragments
Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and clues about its structure through fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions and minimize in-source fragmentation.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain a mass measurement with high accuracy (typically < 5 ppm).
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to fragmentation (e.g., via Collision-Induced Dissociation - CID) to study its breakdown patterns.[3] This can help confirm the presence of the benzyloxy and nitrophenyl moieties.
For this compound (C₂₆H₂₀N₂O₆S₂), the expected monoisotopic mass is 524.0766. A measured mass within a few ppm of this value provides strong confidence in the elemental composition. Fragmentation would be expected to show loss of a benzyl group (C₇H₇, 91 Da) or a nitrophenyl fragment.
X-ray Crystallography: The Gold Standard
When an unambiguous structural proof is required, single-crystal X-ray diffraction is the ultimate arbiter.[6] It provides a three-dimensional map of electron density from which the precise location of every atom in the crystal lattice can be determined.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent system to obtain a single, defect-free crystal of sufficient size and quality.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.[6] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.[6] The final output includes precise bond lengths, bond angles, and the overall molecular conformation. A crystal structure of a related compound, α-Bis(p-nitrophenyl) disulfide, has been determined using this technique.[5][7]
The Integrated Workflow: A Self-Validating System
The most trustworthy confirmation comes from integrating these techniques into a logical workflow where each result corroborates the others.
Caption: Integrated workflow for structural confirmation.
-
Start with MS: After synthesis and purification, an initial HRMS analysis quickly confirms if the product has the correct elemental formula. If it does not, the synthesis or purification must be revisited.
-
Elucidate with NMR: A full suite of NMR experiments provides the detailed covalent structure. This data should be sufficient to rule out any isomers and confirm the substitution pattern.
By following this guide, researchers can establish a high degree of confidence in the structure of this compound, ensuring the integrity and reliability of all subsequent scientific investigations.
References
- Elkabetz, Y. et al. (2005). Alternative pathways of disulfide bond formation yield secretion-competent, stable and functional immunoglobulins. Cellular and Molecular Life Sciences CMLS.
- Andreu, D. & Albericio, F. (1998). Disulfide bond formation in peptides. Methods in Molecular Biology.
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Loo, S., Kam, A., et al. (2024). Ultrafast Biomimetic Oxidative Folding of Cysteine-rich Peptides and Microproteins in Organic Solvents. Angewandte Chemie. Available at: [Link]
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ResearchGate. (n.d.). Precursors' structure and characterization of the aromatic disulfide containing PHU. ResearchGate. Available at: [Link]
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Ricci, J. S. & Bernal, I. (1969). The Crystal Structure of a-Bis( p-nitrophenyl) Disulfide. Journal of the American Chemical Society. Available at: [Link]
- Wetzel, R. (1993). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology.
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Rapid Novor. (2024). Disulfide Bond Engineering. Rapid Novor. Available at: [Link]
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Ricci, J. S. & Bernal, I. (1969). Crystal structure of .alpha.-bis(p-nitrophenyl) disulfide. Journal of the American Chemical Society. Available at: [Link]
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Spears, R. J. et al. (2023). Structural Characterization of Disulfide-Linked p53-Derived Peptide Dimers. Biochemistry. Available at: [Link]
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Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). Organic Syntheses Procedure. Available at: [Link]
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Tran, H. D. et al. (2022). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. Available at: [Link]
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Martin, R. et al. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). RSC Applied Polymers. Available at: [Link]
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Wu, S.-L. et al. (2015). Direct mass spectrometric characterization of disulfide linkages. Analytical Biochemistry. Available at: [Link]
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Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. Available at: [Link]
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Ciuffarin, E. et al. (1980). H D.N.M.R. and X-Ray Structure of 2,2-Dimethyl-1-(Para-nitrophenyl)propyl Mesityl Sulfone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Weik, M. et al. (2001). Evidence for the formation of disulfide radicals in protein crystals upon X-ray irradiation. Journal of Synchrotron Radiation. Available at: [Link]
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Zhang, H. et al. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. International Journal of Molecular Sciences. Available at: [Link]
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Block, E. et al. (2002). Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Jotani, M. M. et al. (2014). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]
-
Simoben, C. V. et al. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Available at: [Link]
-
Figshare. (2015). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). Figshare. Available at: [Link]
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Tcheslitcheff, P. et al. (2018). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. Journal of Biological Chemistry. Available at: [Link]
-
Al-Omair, M. A. et al. (2014). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. ResearchGate. Available at: [Link]
-
Wang, S. et al. (2019). Identification of Lignin-Derived p-Bis(2,6-dimethoxyphenol)yl Compounds in Bio-oil with Mass Spectrometry. Energy & Fuels. Available at: [Link]
-
SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene. SpectraBase. Available at: [Link]
-
Fico, R. M. et al. (1990). Photochemical Decomposition of Energetic Materials: Observation of Aryl Benzyloxy Nitroxide and Aryl Benzyl Nitroxide Radicals. Journal of Physical Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of Disulfide Compounds
For researchers and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of quality control. Disulfide-containing molecules, such as peptides and complex biologics, present unique analytical challenges. Their structural integrity and biological function are often dictated by the correct pairing of cysteine residues, making accurate purity assessment critical.[1] While High-Performance Liquid Chromatography (HPLC) has been the traditional workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in both accuracy and efficiency.[2][3]
This guide provides an in-depth comparison of qNMR with alternative methods for disulfide compound analysis, supported by experimental insights and protocols grounded in regulatory standards. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind the methodology, empowering you to develop and validate robust qNMR assays.
The qNMR Advantage: A Fundamental Comparison with HPLC
The core principle of qNMR is its unique relationship with the analyte: the integral of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4] This creates a powerful analytical paradigm that differs fundamentally from comparative techniques like HPLC.
Why is this a game-changer for purity analysis?
Unlike HPLC, which relies on comparing the UV response of an analyte to a highly purified and certified reference standard of the same compound, qNMR is an absolute method.[3] It uses a structurally unrelated, certified internal standard to directly quantify the analyte. This eliminates the significant time and cost associated with synthesizing, isolating, and certifying specific reference materials and potential impurities, a major bottleneck in early-phase drug development.[3]
Furthermore, a single qNMR experiment provides a dual output: it unequivocally confirms the identity and structure of the main component while simultaneously quantifying its purity and any observable impurities.[5] This is particularly valuable for disulfide compounds, where isomers with incorrect disulfide bridges may be present. While these might co-elute in HPLC, their distinct structural differences can often be resolved and quantified by NMR.
Below is a logical diagram illustrating why qNMR is considered a primary analytical method.
Caption: Logical flow comparing the direct quantification of qNMR with the relative, response-dependent nature of HPLC.
The following table summarizes the key performance differences between the two techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Method Type | Primary / Absolute[6] | Relative / Comparative |
| Reference Standard | Structurally unrelated internal standard of known purity. | Requires a certified reference standard of the analyte itself. |
| Quantification Basis | Signal integral is directly proportional to molar concentration. | Peak area is dependent on a response factor (e.g., UV absorptivity). |
| Information Output | Structural confirmation and quantitative purity in one experiment. | Primarily quantitative purity; identity confirmed by retention time. |
| Method Development | Rapid; focuses on solubility and signal resolution.[7] | Can be lengthy; involves column, mobile phase, and gradient optimization. |
| Sample Throughput | Lower, especially when long relaxation delays are required for accuracy.[5] | Higher, with typical run times of 20-30 minutes per sample.[5] |
| Sensitivity (LOD/LOQ) | Generally lower than HPLC.[8] | Generally higher; excellent for trace impurity detection. |
| Sample Fate | Non-destructive; sample can be fully recovered.[1][5] | Destructive.[5] |
| Robustness | Less affected by matrix; highly transferable between instruments. | Can be sensitive to column aging, mobile phase composition, and temperature. |
Designing a Self-Validating qNMR Protocol for Disulfides
A robust qNMR method is a self-validating system. The trustworthiness of the result is built into the experimental design. This section explains the critical parameters and the scientific rationale behind their selection.
The Experimental Workflow
The entire process, from sample preparation to the final purity value, follows a systematic and logical path designed to minimize uncertainty at each step.
Caption: Standard experimental workflow for purity determination by qNMR.
Causality Behind Key Experimental Choices
-
Internal Standard Selection: The choice of internal standard (IS) is critical. It must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and possess at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[9] For disulfide peptides, which often have signals across a wide chemical shift range, standards like maleic acid or 1,4-bis(trimethylsilyl)benzene are excellent choices due to their simple singlet signals in regions often clear of analyte resonances.
-
Solvent and Sample Preparation: Complete dissolution of both the analyte and the IS is mandatory.[4][9] Any undissolved material introduces a significant weighing error and leads to an inaccurate result. The goal is to create a perfectly homogenous solution, which is essential for proper magnetic field shimming and achieving sharp, symmetrical NMR lineshapes. A vortex mixer should be used to ensure thorough mixing.[9] Aiming for roughly equimolar amounts of the analyte and standard helps to ensure their integrated signals are of a similar magnitude, which optimizes accuracy.[9]
-
The Relaxation Delay (d1): The Cornerstone of Quantification: This is arguably the most critical acquisition parameter. For an NMR signal integral to be truly quantitative, the nucleus must be allowed to fully return to its equilibrium state (relax) between successive pulses. The parameter controlling this is the relaxation delay (d1). Causality: If d1 is too short, signals with longer longitudinal relaxation times (T₁) will be partially saturated, leading to integrals that are artificially small and a calculated purity that is incorrect. A conservative and robust protocol sets d1 to be at least 5 times the longest T₁ value of any signal being integrated (both analyte and IS). For many molecules, a d1 of 30 seconds is a safe and reliable starting point for ensuring full relaxation.[5]
-
Number of Scans (NS) and Signal-to-Noise (S/N): The precision of integration is directly related to the signal-to-noise ratio. To achieve an integration error of less than 1%, a S/N of at least 250:1 is recommended for the signals of interest.[10] The number of scans should be adjusted to meet this target based on the sample concentration.
Experimental Protocol: Purity of Glutathione (Oxidized)
This section provides a detailed methodology for determining the purity of a common disulfide-containing compound, oxidized glutathione (GSSG), using maleic acid as an internal standard.
Objective: To determine the weight/weight (w/w %) purity of a GSSG sample by ¹H qNMR.
Materials:
-
Sample: Oxidized Glutathione (GSSG)
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%)
-
Solvent: Deuterium Oxide (D₂O)
-
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of GSSG into a clean, dry vial. Record the mass to 0.01 mg.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial. Record the mass to 0.01 mg.
-
Add approximately 0.7 mL of D₂O to the vial.
-
Cap the vial and vortex for 1-2 minutes until both solids are completely dissolved. Visually inspect against a bright light to ensure no particulate matter remains.
-
Using a pipette, quantitatively transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Lock onto the D₂O signal and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the quantitative parameters outlined in the table below.
Parameter Recommended Value Rationale Pulse Program Standard single pulse (e.g., Bruker 'zg30') Simple, robust excitation. Relaxation Delay (d1) 30 seconds Ensures full T₁ relaxation for accurate integration.[5] Number of Scans (NS) 16 Sufficient for good S/N on a 500 MHz instrument with this sample concentration. Dummy Scans (DS) 4 Allows magnetization to reach a steady state before acquisition.[11] Acquisition Time (AQ) ~3-4 seconds Provides adequate digital resolution. Spectral Width (SW) ~12-15 ppm Covers the full range of expected proton signals. Temperature 298 K (25 °C) Standard, controlled temperature for reproducibility. -
-
Data Processing:
-
Apply a small line broadening factor (e.g., LB = 0.3 Hz) to improve S/N.
-
Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic baseline correction algorithm (e.g., polynomial fit) and verify that the baseline around the signals of interest is flat.
-
Integrate the well-resolved singlet from maleic acid (~6.3 ppm) and a well-resolved, non-exchangeable proton signal from GSSG (e.g., one of the β-cysteinyl protons).
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte (GSSG):[4]
Purityₐ (w/w %) = (Iₐ / Iₛₜₐ) × (Nₛₜₐ / Nₐ) × (Mₐ / Mₛₜₐ) × (mₛₜₐ / mₐ) × Pₛₜₐ
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Weighed mass
-
P : Purity of the standard
-
Subscript 'a' refers to the analyte (GSSG)
-
Subscript 'std' refers to the internal standard (Maleic Acid)
-
Validation and Regulatory Context
For use in drug development and quality control, a qNMR method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] The United States Pharmacopeia (USP) General Chapters <761> and <1761> provide specific guidance on NMR applications, including qNMR for pharmaceutical analysis.[14][15][16]
The validation process for a qNMR purity assay typically involves assessing:
-
Specificity: Demonstrating that the signals chosen for integration are free from interference from impurities, degradation products, or other matrix components.
-
Linearity and Range: Proving the method gives results that are directly proportional to the concentration of the analyte over a specified range (e.g., 70-130% of the target concentration).
-
Accuracy: Assessing the agreement between the qNMR result and a known true value, often by analyzing a sample of known purity.
-
Precision: Evaluating the method's repeatability (multiple preparations by one analyst on one day) and intermediate precision (variation between days, analysts, or instruments).
-
Robustness: Intentionally varying method parameters (e.g., temperature, relaxation delay) to ensure the method is not unduly affected by small changes.
Recent updates to USP guidance are moving towards an "Analytical Procedure Life Cycle" approach (Chapter <1220>), which incorporates concepts like the Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU).[17][18] This framework aligns perfectly with qNMR, as the uncertainty contributions from each step (weighing, purity of standard, S/N, etc.) can be systematically evaluated to prove the method is fit for its intended purpose.
Conclusion
Quantitative NMR is a metrologically sound and highly reliable technique for the purity assessment of disulfide-containing compounds. Its status as a primary method, which does not require an analyte-specific reference standard, offers unparalleled advantages in speed, cost-effectiveness, and information content, particularly in research and development settings. By understanding the fundamental principles and carefully controlling critical experimental parameters like the relaxation delay, researchers can implement robust, self-validating protocols that meet stringent regulatory standards and provide the highest confidence in the quality of their materials.
References
-
ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
-
Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
- Purity by Absolute qNMR Instructions. (Source document, URL not available).
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
ResearchGate. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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G-protein coupled receptor A-F. (2012). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PMC - NIH. [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
Bodor, A., et al. (2014). Probing pattern and dynamics of disulfide bridges using synthesis and NMR of an ion channel blocker peptide toxin with multiple diselenide bonds. NIH. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. [Link]
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Almac Group. Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis. Almac Voice. [Link]
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Mobli, M., & King, G. F. (2010). NMR methods for determining disulfide-bond connectivities. PubMed. [Link]
- Quantitative NMR Spectroscopy. (Source document, URL not available).
-
Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. PubMed. [Link]
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Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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ResearchGate. NMR methods for determining disulfide-bond connectivities. [Link]
-
Branch, S. K. (2005). Guidelines from the International Conference on Harmonisation (ICH). Scribd. [Link]
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Safety Operating Guide
Proper Disposal of Bis(2-benzyloxy-3-nitrophenyl)disulfide: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of bis(2-benzyloxy-3-nitrophenyl)disulfide. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure safe handling and regulatory compliance in the laboratory. Adherence to these protocols is critical for maintaining a secure research environment and mitigating potential hazards.
Hazard Analysis and Core Disposal Principle
The primary and most critical directive for the disposal of this compound is to utilize a licensed professional waste disposal service.[2][3] This ensures that the compound is managed in strict accordance with all federal, state, and local environmental regulations.[2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[3][4]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against accidental splashes of the chemical or its solutions.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[5][7][8] |
| Body Protection | A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be considered.[5][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a well-ventilated chemical fume hood. | To avoid inhalation of any dust or aerosols.[5][9][10] |
Safe Handling Practices:
-
Work in a designated area, preferably within a chemical fume hood.[9][10]
-
Wash hands thoroughly after handling.[8]
-
Ensure that a safety shower and eye wash station are readily accessible.
Waste Collection and Storage Protocol
Proper segregation and storage of chemical waste are paramount to prevent hazardous reactions and ensure safe disposal.[3]
Step-by-Step Waste Collection:
-
Containerization: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[2][3]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents, strong bases, or acids, to prevent potentially hazardous reactions.[2][12][13]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] The storage area should be a designated satellite accumulation area, preferably with secondary containment to mitigate spills.[3]
Spill Management Procedures
In the event of an accidental spill, the following steps should be taken immediately:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[3][6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][6] Avoid creating dust.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[3] All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department in accordance with established protocols.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Laboratory-Scale Pre-Treatment (Advanced Users Only)
In specific situations where small quantities of this compound may require pre-treatment to reduce their hazard profile before professional disposal, oxidative or reductive methods can be considered. These procedures should only be performed by highly trained personnel in a controlled laboratory setting, with all necessary safety precautions in place.
Oxidative Degradation: For related compounds like thiols and sulfides, oxidation to sulfonic acids using reagents like sodium hypochlorite or potassium permanganate is a potential degradation pathway.[6][14]
Reductive Degradation: Nitroaromatic compounds can be reduced to the corresponding amines, which may be less toxic. However, some aromatic amines are known carcinogens, so this approach must be carefully evaluated.
Important Considerations:
-
These pre-treatment methods are not a substitute for professional waste disposal.
-
The reaction byproducts must also be treated as hazardous waste.
-
Always consult with your institution's EHS department before attempting any chemical degradation procedures.[6]
References
- Proper Disposal of di-n-Amyl Disulfide: A Comprehensive Guide for Labor
- Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Labor
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Chemical Waste Disposal Guidelines. Emory University.
- Material Safety D
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Safety Data Sheet SDS Print D
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Personal protective equipment for handling Bis(2-benzyloxy-3-nitrophenyl)disulfide
A-Z Guide to Hazard Mitigation for Bis(2-benzyloxy-3-nitrophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: Specific hazard data for this compound is not extensively documented in publicly available safety literature. Therefore, this guide is synthesized from an expert evaluation of its constituent chemical moieties: the aromatic nitro group, the disulfide linkage, and the benzyl ether group. The recommendations herein are based on the established hazard profiles of these functional groups to ensure a comprehensive and cautious approach to safety.
Hazard Identification and Risk Assessment
This compound is a solid organic compound whose primary hazards are inferred from its structure. A proactive risk assessment is the foundation of safe handling.
-
Aromatic Nitro Compounds: This class of chemicals is associated with significant health hazards. They can often be absorbed through the skin and may cause systemic toxicity.[1] Many nitroaromatic compounds are irritants to the skin, eyes, and respiratory tract.[2]
-
Disulfide Linkage: While often less reactive than thiols, disulfide bonds can be cleaved under certain conditions. Some organosulfur compounds, including disulfides, may cause skin irritation or sensitization upon prolonged or repeated contact.[3]
-
Solid Form/Dust: As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of dust particles and contamination of skin and surfaces. Fine powders can be easily aerosolized, posing a respiratory risk.[4]
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | Originating Functional Group |
| Dermal Toxicity | Harmful if absorbed through the skin, potential for skin irritation and sensitization. | Aromatic Nitro Group, Disulfide |
| Inhalation Toxicity | Irritation of the respiratory tract; potential for systemic effects if inhaled. | Aromatic Nitro Group (as dust) |
| Eye Irritation | May cause serious eye irritation upon contact with dust particles.[1][5] | General property of chemical dust |
| Ingestion Toxicity | Harmful if swallowed.[6] | Aromatic Nitro Group |
Personal Protective Equipment (PPE): A Multi-Barrier System
A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the chemical.[1] The following PPE is required for all handling procedures outside of a sealed glovebox.
Hand Protection
Given the potential for dermal absorption of nitroaromatics, robust hand protection is critical.
-
Glove Type: Butyl or thicker-gauge Nitrile gloves are recommended. Butyl rubber provides excellent resistance to nitro-compounds.[7] Standard thin nitrile gloves should be considered for splash protection only and must be changed immediately upon contact.[8][9][10]
-
Protocol: Double-gloving is a mandatory practice. This involves wearing a primary glove (e.g., nitrile) with a more chemically resistant glove (e.g., butyl rubber) over it. This significantly reduces the risk of exposure from a single glove failure. Inspect gloves for any signs of degradation or puncture before each use.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[8]
-
Enhanced Precaution: When weighing or transferring the solid compound, or whenever there is a risk of dust generation or splashing, a face shield must be worn over safety glasses to protect the entire face.[1][2][11]
Body Protection
-
A flame-resistant lab coat should be worn, fully buttoned, with sleeves extending to the wrist.[1][12]
-
For procedures with a higher risk of spills or significant dust generation, a chemically resistant apron should be worn over the lab coat.
-
Long pants and fully enclosed shoes are required.[12] Perforated shoes, sandals, or cloth-topped sneakers are not permitted.
Respiratory Protection
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation of dust.[13][14]
-
Secondary Respiratory Protection: If engineering controls are insufficient or not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[1][2]
Operational and Disposal Plans
Safe handling extends beyond PPE to include the entire workflow, from preparation to disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Don PPE in the correct order: lab coat, respirator (if needed), safety glasses, face shield, and finally, gloves (inner then outer).
-
Weighing & Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping. Use a container that is appropriately sized for the amount of material being handled.
-
Post-Handling: After handling, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Wipe down the work surface.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, safety glasses, and respirator (if used). Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels.[6] Carefully sweep the material into a designated hazardous waste container.[6]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated absorbent material from spills, must be collected in a clearly labeled, sealed hazardous waste container.[6][17]
-
Contaminated PPE: Used gloves, disposable bench paper, and other contaminated disposable items must be placed in a sealed bag and disposed of as hazardous waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[6] Follow all institutional and local regulations for hazardous waste disposal.[18]
Visual Workflow Guides
PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to ensure safety.
Risk Mitigation Workflow
Caption: Hierarchy of controls for mitigating exposure risks.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Nitrodiazoaminobenzene.
- Centers for Disease Control and Prevention. (n.d.). Carbon Disulfide. NIOSH.
- Chevron Phillips Chemical Company. (2018, December 17). Product Stewardship Summary: Sulfides, Disulfides, and Polysulfides.
- National Oceanic and Atmospheric Administration. (n.d.). Selenium Disulfide. CAMEO Chemicals.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- PSI-BFM. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier.
- Morgott, D. (2025). Disulfide Oil Hazard Assessment Using Categorical Analysis and a Mode of Action Determination.
- Fisher Scientific. (2025). Safety Data Sheet: Bis(2-benzamidophenyl) disulfide.
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- U.S. Environmental Protection Agency. (1975).
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- ChemicalBook. (2025). Safety Data Sheet: Bis(2-nitrophenyl) disulfide.
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- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzaldehyde.
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- Tocris Bioscience. (2016). Safety Data Sheet: (-)-Bicuculline methiodide.
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- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
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- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
- University of Michigan. (n.d.). Glove Compatibility Chart. Environment, Health & Safety.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
